molecular formula C11H16N2O B1453811 2-(Cyclohexyloxy)pyridin-4-amine CAS No. 1248075-07-1

2-(Cyclohexyloxy)pyridin-4-amine

Cat. No.: B1453811
CAS No.: 1248075-07-1
M. Wt: 192.26 g/mol
InChI Key: LSZSCCXVZJNYLX-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)pyridin-4-amine (: 1248075-07-1) is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol [ citation:1 ]. Its structure features a pyridine ring with an amine group at the 4-position and a cyclohexyloxy group at the 2-position [ citation:4 ]. The compound is characterized by a predicted boiling point of 359.2±22.0 °C and a predicted density of 1.121±0.06 g/cm3 [ citation:7 ]. This amine is supplied with a purity of ≥95% and is intended for research and development applications [ citation:5 ]. As a pyridine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Pyridine and dihydropyridine scaffolds are of significant interest in pharmaceutical development due to their presence in bioactive molecules and natural products, often serving as key intermediates in the synthesis of more complex structures [ citation:10 ]. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ citation:1 ][ citation:7 ]. Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyloxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZSCCXVZJNYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248075-07-1
Record name 2-(cyclohexyloxy)pyridin-4-amine
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Foundational & Exploratory

2-(Cyclohexyloxy)pyridin-4-amine: Structural Pharmacophore & Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural chemistry, synthetic pathways, and pharmacological utility of 2-(Cyclohexyloxy)pyridin-4-amine , a critical heterocyclic building block in medicinal chemistry.

Executive Technical Summary

2-(Cyclohexyloxy)pyridin-4-amine (CAS: 1248075-07-1) is a functionalized pyridine scaffold characterized by a 4-amino electron donor and a 2-cyclohexyloxy lipophilic tail.[1][2] It serves as a specialized intermediate in the synthesis of kinase inhibitors and GPCR ligands. The molecule's distinct architecture combines the hydrogen-bond donor/acceptor capability of the aminopyridine core with the steric bulk of the cyclohexyl ether, making it an ideal "lipophilic clamp" for occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of tyrosine kinases).

Physicochemical Profile

The following data synthesizes predicted and experimental parameters essential for handling and formulation.

PropertyValueTechnical Note
CAS Registry 1248075-07-1Unique identifier.
Molecular Formula C₁₁H₁₆N₂OHeteroaromatic ether.
Molecular Weight 192.26 g/mol Fragment-like space (Ro3 compliant).
Exact Mass 192.1263Useful for HRMS identification.
Predicted LogP ~2.3 - 2.5Moderate lipophilicity; good membrane permeability.
pKa (Calculated) ~5.6 (Pyridine N)Less basic than 4-aminopyridine (pKa 9.1) due to the inductive withdrawal of the 2-alkoxy group.
H-Bond Donors 1 (Exocyclic NH₂)Primary amine acts as a donor.
H-Bond Acceptors 3 (Ring N, Ether O, NH₂)Pyridine nitrogen is the primary acceptor.

Structural Analysis & Electronic Properties

Understanding the electronic distribution is vital for predicting reactivity and binding affinity.

Electronic Push-Pull System

The molecule exhibits a "push-pull" electronic effect:

  • Position 4 (Amino Group): Strongly electron-donating (+M effect) via resonance. This increases electron density on the pyridine ring, particularly at positions 3 and 5, making the ring susceptible to electrophilic attack (e.g., halogenation) if not protected.

  • Position 2 (Cyclohexyloxy Group): The oxygen atom exerts a negative inductive effect (-I) withdrawing density from the ring, but also a positive mesomeric effect (+M). In the ground state, the inductive effect slightly lowers the basicity of the ring nitrogen compared to a simple alkyl-pyridine.

Pharmacophore Utility

In drug design, this scaffold is often utilized to:

  • Anchor: The aminopyridine motif forms a bidentate hydrogen bond (H-bond donor via NH₂, acceptor via Ring N) with the "hinge region" of kinase enzymes.

  • Fill: The cyclohexyloxy group projects into the hydrophobic back-pocket (Gatekeeper region), providing shape complementarity and entropic gain by displacing water.

Synthetic Architecture: The "Nitro-Reduction" Strategy

Direct nucleophilic substitution on 2-chloro-4-aminopyridine is kinetically sluggish because the electron-rich amino group deactivates the ring toward SNAr mechanisms. Therefore, the Nitro-Reduction Route is the authoritative industrial standard, ensuring high yields and purity.

Reaction Pathway Diagram

The following diagram illustrates the logical flow from the nitro-precursor to the final amine.

SynthesisPathway Start 2-Chloro-4-nitropyridine (Highly Electrophilic) Intermed Intermediate: 2-(Cyclohexyloxy)-4-nitropyridine Start->Intermed Step 1: SNAr (THF, 0°C to RT) Reagent1 Cyclohexanol + NaH (Alkoxide Formation) Reagent1->Intermed Product FINAL PRODUCT: 2-(Cyclohexyloxy)pyridin-4-amine Intermed->Product Step 2: Nitro Reduction (EtOH/H2O, Reflux) Reagent2 Fe / NH4Cl or H2/Pd (Selective Reduction) Reagent2->Product

Caption: Two-stage synthesis bypassing the deactivation of the amino group by utilizing the nitro-precursor.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 2-Chloro-4-nitropyridine (1.0 eq), Cyclohexanol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), anhydrous THF.

  • Mechanism: The strong electron-withdrawing nitro group activates the C-2 position for nucleophilic attack by the cyclohexyl alkoxide.

  • Procedure:

    • Suspend NaH in anhydrous THF under N₂ atmosphere at 0°C.

    • Dropwise add Cyclohexanol. Stir for 30 min to generate sodium cyclohexoxide.

    • Add 2-Chloro-4-nitropyridine dissolved in THF dropwise.

    • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[3]

    • Quench: Carefully add water. Extract with EtOAc.[4]

    • Yield: Expect >85% of 2-(cyclohexyloxy)-4-nitropyridine.

Step 2: Bechamp Reduction (Iron/Ammonium Chloride)

  • Rationale: Iron reduction is chemoselective and avoids hydrogenolysis of the ether bond (which can occur with Pd/C if not carefully controlled).

  • Reagents: Intermediate Nitro compound (1.0 eq), Iron powder (3.0 eq), NH₄Cl (5.0 eq), Ethanol/Water (3:1).

  • Procedure:

    • Dissolve the nitro intermediate in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (approx. 80°C) for 2–3 hours.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM/MeOH) to obtain the white/off-white solid.

Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, compare against these spectral expectations.

1H-NMR (DMSO-d6, 400 MHz) Prediction
  • δ 7.75 (d, 1H, J=5.8 Hz): Proton at C-6 (Deshielded by Ring N).

  • δ 6.15 (dd, 1H): Proton at C-5.

  • δ 5.95 (d, 1H): Proton at C-3 (Shielded by alkoxy and amino groups).

  • δ 5.80 (s, 2H): Amine -NH₂ (Broad singlet, exchangeable with D₂O).

  • δ 4.85 (m, 1H): Methine proton of cyclohexyl group (CH-O).

  • δ 1.20 – 1.95 (m, 10H): Cyclohexyl methylene protons.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm (aromatic core) and 210 nm.

  • Retention: The cyclohexyl group imparts significant retention; expect elution later than 4-aminopyridine.

Safety & Handling

  • GHS Classification: Warning.[2][5][6]

  • Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aminopyridines can oxidize over time, turning brown.

References

  • ChemicalBook. (2025).[3][7] 2-(Cyclohexyloxy)pyridin-4-amine Product Properties and CAS 1248075-07-1. Retrieved from

  • BLD Pharm. (2025).[7] Safety Data Sheet for 2-(Cyclohexyloxy)pyridin-4-amine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted aminopyridines. Retrieved from

  • Sigma-Aldrich. (2025). 4-Amino-2-chloropyridine: Synthesis Precursor Data. Retrieved from [8]

Sources

Technical Guide: 2-(Cyclohexyloxy)pyridin-4-amine (CAS 1248075-07-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkoxypyridine Scaffold

2-(Cyclohexyloxy)pyridin-4-amine (CAS 1248075-07-1) represents a specialized heteroaromatic building block in modern medicinal chemistry. Structurally, it combines a polar, hydrogen-bond-donating exocyclic amine at the C4 position with a lipophilic, bulky cyclohexyloxy ether at the C2 position. This "amphiphilic" architecture makes it a critical pharmacophore for modulating solubility and hydrophobic pocket occupancy in drug targets, particularly kinase inhibitors (e.g., MK2, BTK) and phosphodiesterase (PDE4) modulators.

For the drug development professional, this compound offers a strategic advantage: the C2-cyclohexyloxy group often serves as a "gatekeeper" residue mimic or a hydrophobic anchor, while the C4-amine provides a versatile handle for further elaboration via acylation, alkylation, or cross-coupling to generate complex bi-heterocyclic systems.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData
CAS Number 1248075-07-1
IUPAC Name 2-(Cyclohexyloxy)pyridin-4-amine
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES NC1=CC(OC2CCCCC2)=NC=C1
Appearance Off-white to pale yellow solid
Predicted LogP ~2.3 - 2.8 (Lipophilic)
pKa (Conjugate Acid) ~6.5 (Pyridine nitrogen), ~22 (Amine)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water

Synthetic Methodologies & Process Optimization

Route A: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Type)

Best for: High purity, lab-scale synthesis (100mg - 10g).

Rationale: The starting material, 2-chloropyridin-4-amine , is electron-rich due to the amino group, deactivating the ring toward traditional nucleophilic attack. Palladium catalysis bypasses this electronic barrier.

Protocol:

  • Reagents: 2-Chloropyridin-4-amine (1.0 equiv), Cyclohexanol (1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand such as RockPhos or BrettPhos . These ligands are crucial for facilitating the reductive elimination of the electron-rich ether product.

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or Sodium tert-butoxide (NaOtBu).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Conditions: Heat to 90-100°C under Argon atmosphere for 12-18 hours.

  • Workup: Filter through Celite to remove Pd residues. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Route B: High-Temperature SNAr (Nucleophilic Aromatic Substitution)

Best for: Industrial scale-up, avoiding heavy metals.

Rationale: While the amine deactivates the ring, the 2-position is still susceptible to attack by strong alkoxides under forcing conditions.

Protocol:

  • Activation: Dissolve Cyclohexanol (excess, used as solvent/reagent) and treat with Sodium Hydride (NaH, 60% dispersion, 2.5 equiv) at 0°C to generate the sodium alkoxide.

  • Addition: Add 2-Chloropyridin-4-amine (1.0 equiv).

  • Reaction: Heat the mixture in a sealed pressure vessel (autoclave) to 140-160°C for 24-48 hours.

  • Critical Control Point: Monitor for the formation of bis-alkylation products (reaction at the amine nitrogen) or hydrolysis to the pyridone.

  • Quench: Carefully quench with ice water. Extract with Ethyl Acetate.[1][2][3]

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision tree and mechanistic flow for synthesizing CAS 1248075-07-1.

SynthesisWorkflow Start Starting Material: 2-Chloropyridin-4-amine Decision Select Methodology Start->Decision RouteA Route A: Pd-Catalysis (High Purity) Decision->RouteA Discovery Phase RouteB Route B: Thermal SNAr (Scale-Up) Decision->RouteB Cost Optimization ReagentsA Pd(OAc)2 / RockPhos Cs2CO3, Toluene, 100°C RouteA->ReagentsA ReagentsB NaH / Cyclohexanol Sealed Tube, 150°C RouteB->ReagentsB Intermediate Transition State: Metal-Complex vs Meisenheimer ReagentsA->Intermediate ReagentsB->Intermediate Product Target Product: 2-(Cyclohexyloxy)pyridin-4-amine Intermediate->Product Major Pathway Impurity Risk: N-Alkylation or Pyridone Formation Intermediate->Impurity Side Reaction

Figure 1: Strategic synthetic pathways for 2-(Cyclohexyloxy)pyridin-4-amine, contrasting catalytic precision with thermal substitution.

Medicinal Chemistry Applications

The 2-alkoxypyridin-4-amine motif is not merely a passive linker; it is an active pharmacophore.

Kinase Inhibition (e.g., MK2, BTK)

In kinase inhibitors, the pyridine nitrogen often functions as a hydrogen bond acceptor for the hinge region of the ATP-binding pocket. The C2-cyclohexyloxy group projects into the hydrophobic "back pocket" or solvent-exposed region, providing selectivity over other kinases by exploiting steric bulk. The C4-amine is typically derivatized into a urea or amide to interact with the "gatekeeper" residue.

Phosphodiesterase 4 (PDE4) Inhibitors

Analogous to the catechol ether moiety found in Rolipram or Roflumilast, the alkoxy-pyridine system mimics the dialkoxyphenyl ring. The cyclohexyloxy group provides the necessary lipophilicity to cross the blood-brain barrier (BBB) or penetrate cell membranes, while the pyridine ring modulates metabolic stability compared to a benzene ring.

Analytical Characterization & Quality Control

To ensure the integrity of this building block in drug synthesis, the following analytical markers must be verified.

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) Pyridine H: Doublet (~7.8 ppm, C6-H), Singlet/Doublet (~6.1 ppm, C3-H), Doublet-Doublet (~6.2 ppm, C5-H). Amine: Broad singlet (~6.0 ppm, NH₂). Cyclohexyl: Multiplet (4.8 ppm, O-CH), Multiplets (1.2-2.0 ppm, CH₂ ring).
LC-MS (ESI+) [M+H]⁺ = 193.13 . Look for absence of starting material (m/z 129/131 for Cl-pyridine).
HPLC Purity >98% (Area %). Critical impurity to monitor: 4-amino-2-pyridone (hydrolysis product), elutes earlier on C18.

Safety & Handling Protocols

  • Hazard Identification: Like many aminopyridines, CAS 1248075-07-1 acts as a skin and eye irritant. It may possess weak channel-blocking activity (potassium channels), typical of 4-aminopyridines.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ether linkage is stable, but the primary amine is susceptible to oxidation over prolonged exposure to air.

  • Self-Validating Safety Step: Before scaling up Route B (NaH/Heat), always perform a Differential Scanning Calorimetry (DSC) test on the reaction mixture to detect potential thermal runaways associated with sodium alkoxides at high temperatures.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 53394727.
    • URL:[Link]

  • Synthetic Methodology (Pd-Catalysis for Aminopyridines)

    • Title: Palladium-Catalyzed Synthesis of Aryl Ethers
    • Source:Journal of the American Chemical Society (Mann et al., 1999).
    • Context: Establishes the protocol for coupling electron-rich aryl halides using bulky phosphine ligands.
    • URL:[Link]

  • Synthetic Methodology (SNAr Regioselectivity): Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine. Source:Tetrahedron Letters. Context: Validates the reactivity profiles of C2 vs C4 positions in pyridine systems, supporting the need for specific precursors like 2-chloro-4-aminopyridine to achieve the C2-alkoxy product.
  • Application in Kinase Inhibitors

    • Title: Discovery of Pyridine-Based Inhibitors of Mitogen-Activated Protein Kinase-Activ
    • Source:Journal of Medicinal Chemistry.
    • Context: Illustrates the utility of the 2-alkoxy-4-aminopyridine scaffold in designing selective kinase inhibitors.
    • URL:[Link]

Sources

Predicted 1H NMR spectrum of 2-(Cyclohexyloxy)pyridin-4-amine

Technical Analysis: Predicted H NMR Profile of 2-(Cyclohexyloxy)pyridin-4-amine

Executive Summary

2-(Cyclohexyloxy)pyridin-4-amine is a functionalized pyridine derivative often utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitors. Its structure combines an electron-rich aminopyridine core with a lipophilic cyclohexyl ether.

Validating this structure by

Core Structural Spin Systems

The molecule presents three distinct spin systems:

  • Pyridine Ring (AMX System): Three aromatic protons (H3, H5, H6) with distinct electronic environments.

  • Cyclohexyl Group: A complex aliphatic multiplet system anchored by the deshielded methine proton (

    
    ).
    
  • Amine: Exchangeable protons (

    
    ) sensitive to solvent and concentration.[1]
    

Structural Numbering & Spin Logic

To ensure accurate assignment, we utilize the following numbering scheme:

  • Pyridine Core: Nitrogen is position 1. The alkoxy group is at position 2; the amine is at position 4.

  • Protons of Interest:

    • H6:

      
       to Nitrogen (most deshielded).
      
    • H3: Flanked by Alkoxy and Amine groups (most shielded).

    • H5: Between Amine and H6.

    • H-1': Cyclohexyl methine at the ether linkage.

Visualization: Structural Assignment Logic

The following diagram outlines the correlation between structural features and NMR signals.

NMR_LogicMolecule2-(Cyclohexyloxy)pyridin-4-aminePyridinePyridine Ring(Aromatic Region)Molecule->PyridineCyclohexylCyclohexyl Ring(Aliphatic Region)Molecule->CyclohexylAmineAmino Group(Exchangeable)Molecule->AmineH6H6: Deshielded Doublet(~7.75 ppm)Pyridine->H6Alpha to NH3H3: Shielded Doublet(~5.95 ppm)Pyridine->H3Ortho to O/NH5H5: Shielded dd(~6.20 ppm)Pyridine->H5Meta to OOCHO-CH: Multiplet(~4.90 ppm)Cyclohexyl->OCHAlpha to OCH2CH2: Envelope(1.2 - 2.1 ppm)Cyclohexyl->CH2Alkyl Chain

Figure 1: Logic flow connecting structural moieties to predicted NMR signals.

Predicted Spectral Data (CDCl )

The following data represents the predicted shifts in deuterated chloroform (

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Electronic Rationale
Pyridine H6 7.75 Doublet (d)1H

Deshielded by adjacent Nitrogen (inductive effect).
Pyridine H5 6.20 Doublet of Doublets (dd)1H

,

Shielded by 4-amino group (resonance).
Pyridine H3 5.95 Doublet (d)1H

Most Shielded. Located between two electron donors (Alkoxy & Amino).
Cyclohexyl H-1' 4.90 Multiplet (tt)1H

Deshielded by Oxygen; characteristic methine peak.
Amine (

)
4.30 Broad Singlet (bs)2HN/AExchangeable; shift varies with concentration/water.
Cyclohexyl H-2'/6' 1.90 – 2.10 Multiplet (m)2HN/AEquatorial protons,

to Oxygen.
Cyclohexyl H-3'/5' 1.50 – 1.75 Multiplet (m)4HN/ARemote methylenes.
Cyclohexyl H-4' 1.25 – 1.45 Multiplet (m)4HN/ARemote methylenes / Axial protons.

Detailed Mechanistic Analysis

The Pyridine Ring (Aromatic Region)

The pyridine ring in this molecule is electron-rich due to the presence of two donor groups: the alkoxy group at C2 and the amino group at C4.

  • H3 (The "Upfield" Aromatic): H3 is unique because it resides ortho to both the cyclohexyloxy group and the amino group. Both substituents exert a strong mesomeric (+M) effect, pushing electron density onto C3. Consequently, H3 will appear significantly upfield, likely below 6.0 ppm, appearing as a doublet with a small meta-coupling (

    
     Hz) to H5.
    
  • H6 (The "Downfield" Aromatic): H6 is located

    
     to the pyridine nitrogen. The electronegative nitrogen pulls electron density via induction (-I), deshielding H6. However, the resonance donation from the substituents at C2 and C4 dampens this effect compared to unsubstituted pyridine (
    
    
    8.6), placing H6 around 7.7–7.8 ppm.
  • H5 (The Intermediate): H5 is ortho to the amino group but meta to the alkoxy group. It receives strong shielding from the amino group but less from the alkoxy group. It typically appears as a doublet of doublets (coupling to H6 and H3).

The Cyclohexyl Ether Linkage
  • The H-1' Methine: The proton on the carbon attached to the oxygen is the diagnostic handle for the cyclohexyl group. It typically appears as a septet or a triplet of triplets (tt) due to coupling with adjacent axial and equatorial protons. The chemical shift (

    
    4.9 ppm) confirms the 
    
    
    -alkylation. If
    
    
    -alkylation had occurred (forming a pyridone-like structure), this shift and the aromatic pattern would change drastically.
Solvent Effects (CDCl vs. DMSO- )
  • In CDCl

    
    :  The amine protons (
    
    
    ) usually appear as a broad singlet around 4.0–4.5 ppm.
  • In DMSO-

    
    :  Hydrogen bonding with the solvent deshields the amine protons, shifting them downfield to 
    
    
    5.8–6.5 ppm and often sharpening the signal. The aromatic protons may also shift slightly downfield due to solvent polarity.

Experimental Validation Protocol

To confirm the identity of a synthesized sample against this prediction, follow this validated workflow:

Workflow Visualization

Experiment_WorkflowSample_PrepSample Preparation~5-10 mg in 0.6 mL CDCl3AcquisitionAcquisition16-32 Scans, 1s RelaxationSample_Prep->AcquisitionProcessingProcessingLB = 0.3 Hz, Phase CorrectionAcquisition->ProcessingCheck_H6Checkpoint 1: H6 DoubletIs there a doublet > 7.5 ppm?Processing->Check_H6Check_H3Checkpoint 2: H3 ShieldingIs there a doublet < 6.0 ppm?Check_H6->Check_H3YesInvalidInvestigate Regioisomer(e.g., N-alkylation)Check_H6->InvalidNoCheck_OCHCheckpoint 3: Cyclohexyl MethineIs there a multiplet ~4.9 ppm?Check_H3->Check_OCHYesCheck_H3->InvalidNoValidStructure ValidatedCheck_OCH->ValidYesCheck_OCH->InvalidNo

Figure 2: Step-by-step validation protocol for 2-(Cyclohexyloxy)pyridin-4-amine.

Protocol Steps
  • Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts which can broaden lines.
    
  • Acquisition: Acquire the spectrum with a spectral width of at least -2 to 14 ppm. A standard pulse sequence (zg30) with 16 scans is sufficient.

  • Differentiation from Isomers:

    • 3-alkoxy isomer: Would show a different coupling pattern (H2 singlet, H5/H6 doublets).

    • N-alkylated pyridone: The "H6" equivalent would shift upfield significantly, and the carbonyl carbon (in

      
      C NMR) would appear 
      
      
      160-165 ppm rather than the C-O aromatic carbon at
      
      
      164 ppm.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules in NMR).
  • ChemicalBook. (n.d.). 4-Amino-2-methoxypyridine NMR Data. Retrieved from . (Used as a direct structural analog for chemical shift extrapolation).

  • Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from . (Source for pyridine substituent effects).[2][3][4][5]

  • National Institute of Standards and Technology (NIST). (2023). Pyridine, 4-amino-.[4][5][6][7][8] NIST Chemistry WebBook. Retrieved from . (Base values for aminopyridine core).

The 2-(Cyclohexyloxy)pyridine Scaffold: A Technical Guide to Metabolic Stability and Target Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and synthesis of 2-(cyclohexyloxy)pyridine derivatives .

Executive Summary: The Pharmacophore Advantage

The 2-(cyclohexyloxy)pyridine core represents a strategic structural motif in modern drug design, serving as a robust bioisostere for 2-phenoxypyridines and N-aryl amides. Its utility is driven by three critical medicinal chemistry parameters:

  • Fsp³ Enrichment: Replacing a planar phenyl ring with a three-dimensional cyclohexyl ring increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates and solubility.

  • Metabolic Blocking: The ether linkage at the pyridine C2 position effectively blocks a primary site of oxidative metabolism (CYP450-mediated oxidation), while the cyclohexyl group resists the rapid hydroxylation often seen with electron-rich aromatic rings.

  • Hydrophobic Pocket Filling: The cyclohexyl ring adopts a chair conformation, providing a voluminous, lipophilic moiety ideal for filling globular hydrophobic pockets in targets like 11

    
    -HSD1 , Glucokinase (GK) , and mGluR5 .
    

Therapeutic Targets & Biological Activity[1][2]

11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibition[3][4][5][6][7]
  • Indication: Metabolic Syndrome, Type 2 Diabetes, Obesity.

  • Mechanism: 11

    
    -HSD1 converts inactive cortisone to active cortisol in adipose tissue and the liver. Excess local cortisol drives insulin resistance.
    
  • Role of the Scaffold: 2-(Cyclohexyloxy)pyridine derivatives act as competitive inhibitors. The pyridine nitrogen often forms a critical hydrogen bond with the catalytic triad (Tyr-177/Ser-170), while the cyclohexyl group occupies the large, lipophilic steroid-binding pocket.

  • Key Insight: The ether oxygen acts as a weak acceptor, fine-tuning the orientation of the cyclohexyl ring to maximize van der Waals interactions without incurring the desolvation penalty of a more polar amide linker.

Glucokinase Activation (GKA)
  • Indication: Type 2 Diabetes.[1][2][3][4]

  • Mechanism: Glucokinase serves as the body's "glucose sensor."[1][3][5] Activators bind to an allosteric site, increasing the enzyme's affinity for glucose (lowering

    
    ).
    
  • SAR Logic: The 2-(cyclohexyloxy)pyridine moiety mimics the "activator site" pharmacophore. The pyridine ring

    
    -stacks with aromatic residues (e.g., Tyr-215), while the cyclohexyl group engages a hydrophobic sub-pocket, stabilizing the active "closed" conformation of the enzyme.
    
P2X3 Receptor Antagonism[1][12][13][14]
  • Indication: Chronic Cough, Neuropathic Pain.

  • Mechanism: P2X3 is an ATP-gated ion channel on sensory neurons.[6]

  • Scaffold Utility: While many antagonists utilize a diaminopyrimidine core (e.g., Gefapixant), second-generation scaffolds have explored 2-aryloxy and 2-cycloalkyloxy pyridines to reduce taste disturbance side effects (dysgeusia) by improving selectivity over the P2X2/3 heterotrimer.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold modifications.

SAR_Map Core 2-(Cyclohexyloxy)pyridine Core Scaffold Pyridine_N Pyridine Nitrogen (N1) H-Bond Acceptor (Critical for 11β-HSD1 binding) Core->Pyridine_N Electronic Anchor Ether_Link Ether Linker (-O-) Rotational Freedom Metabolic Shield for C2 Core->Ether_Link Linker Cyclohexyl Cyclohexyl Ring Hydrophobic Bulk (Chair Form) Increases Fsp³ / Solubility Core->Cyclohexyl Lipophilic Domain Substitutions C5/C6 Substitutions Tune pKa & Solubility (e.g., -CF3, -CN, -Amide) Pyridine_N->Substitutions Electronic Tuning Bio_Metab Outcome: Metabolic Stability (Blocks C2 Oxidation) Ether_Link->Bio_Metab Bio_Bind Outcome: High Affinity (Lipophilic Pocket Fill) Cyclohexyl->Bio_Bind

Figure 1: SAR Map detailing the functional contribution of each pharmacophore element.

Experimental Protocols: Synthesis & Validation

Synthesis Strategy: Nucleophilic Aromatic Substitution (S Ar)

The most robust method for constructing the 2-(cyclohexyloxy)pyridine core involves the displacement of a leaving group (Cl, F, Br) on the pyridine ring by a cyclohexyl alkoxide.

Why this method?

  • Causality: The pyridine ring is electron-deficient, especially at the 2- and 4-positions, making it susceptible to nucleophilic attack. Using a strong base (NaH) generates a potent cyclohexyl alkoxide nucleophile.

  • Self-Validating Step: The reaction progress can be monitored by the disappearance of the characteristic UV absorption of the starting halopyridine and the shift in proton NMR signals of the pyridine ring protons (due to the electron-donating effect of the new alkoxy group).

Protocol: Synthesis of 2-(Cyclohexyloxy)pyridine

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Cyclohexanol (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), suspend NaH (1.5 equiv) in anhydrous DMF.

    • Technical Note: Wash NaH with dry hexane if mineral oil interferes with downstream purification, though usually unnecessary for this scale.

  • Alkoxide Formation: Cool the suspension to 0°C. Add Cyclohexanol (1.2 equiv) dropwise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

    • Observation: Evolution of H₂ gas indicates successful deprotonation. The mixture should become a clear or slightly cloudy solution.

  • Displacement: Add 2-Chloropyridine (1.0 equiv) to the reaction mixture.

  • Heating: Heat the reaction to 80–100°C for 4–12 hours.

    • Mechanistic Check: 2-Chloropyridine is less reactive than 2-Fluoropyridine. If the reaction is sluggish, catalytic KF or 18-crown-6 can be added, or the temperature increased to 120°C.

  • Workup: Cool to RT. Carefully quench with water (exothermic!). Extract with Ethyl Acetate (3x).[7] Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (gradient 95:5 to 80:20). The product is typically a colorless oil or low-melting solid.

Biological Assay: 11 -HSD1 Inhibition Screening (Scintillation Proximity Assay)

To validate biological activity, a standard SPA (Scintillation Proximity Assay) is recommended.

Protocol:

  • Enzyme Prep: Microsomes containing human recombinant 11

    
    -HSD1.
    
  • Substrate: [³H]-Cortisone and NADPH (cofactor).

  • Reaction: Incubate the test compound (2-(cyclohexyloxy)pyridine derivative) with the enzyme and substrate in assay buffer (pH 7.4) for 60 minutes at 37°C.

  • Detection: Stop the reaction with Glycyrrhetinic acid (a potent inhibitor) and add Yttrium silicate SPA beads coupled to anti-cortisol antibodies.

  • Readout: The beads capture the [³H]-Cortisol product. Scintillation counting quantifies the product. Lower signal = Higher Inhibition.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Reagents Prep Deprotonation Step 1: Alkoxide Formation Cyclohexanol + NaH -> RO- Na+ (0°C, DMF) Start->Deprotonation Addition Step 2: S_NAr Reaction Add 2-Chloropyridine (Heat to 100°C) Deprotonation->Addition Monitoring Checkpoint: TLC / LCMS (Disappearance of SM) Addition->Monitoring Monitoring->Addition Incomplete Workup Step 3: Workup Quench H2O, Extract EtOAc Wash DMF (5x) Monitoring->Workup Complete Purification Step 4: Purification Flash Chromatography (Hex/EtOAc) Workup->Purification Final Final Product: 2-(Cyclohexyloxy)pyridine Purification->Final

Figure 2: Step-by-step synthetic workflow for the S


Ar production of the scaffold.

References

  • Scott, J. S., et al. (2012). "Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1) Inhibitor."[8] Journal of Medicinal Chemistry, 55(12), 5951–5964.[8] Link
  • Haynes, N. E., et al. (2010). "Discovery, Structure-Activity Relationships, Pharmacokinetics, and Efficacy of Glucokinase Activator (2R)-3-Cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675)."[1] Journal of Medicinal Chemistry, 53(9), 3618–3625.[1] Link

  • Dicpinigaitis, P. V., et al. (2020). "P2X3 Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough." Lung, 198, 609–616. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

Role of cyclohexyloxy group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Strategic Role of the Cyclohexyloxy Group in Medicinal Chemistry

Abstract

The cyclohexyloxy group, a seemingly simple ether-linked aliphatic ring, is a powerful and versatile tool in the modern medicinal chemist's arsenal. Its strategic incorporation into drug candidates can profoundly influence their pharmacological profiles, addressing key challenges in drug discovery such as potency, selectivity, and metabolic stability. This guide provides a detailed exploration of the multifaceted roles of the cyclohexyloxy moiety, grounded in fundamental physicochemical principles and illustrated with field-proven examples. We will dissect its impact on lipophilicity and molecular shape, its function in optimizing protein-ligand interactions, and its utility in enhancing metabolic robustness. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the causality behind its application and providing actionable methodologies for its implementation.

Introduction: Beyond a Bulky Lipophilic Group

In the intricate process of drug design, small structural modifications can lead to dramatic shifts in biological activity and pharmacokinetic properties.[1] The cyclohexyloxy group (-O-C₆H₁₁) is a prominent structural motif found in numerous natural products and synthetic drugs, valued for more than just its contribution to lipophilicity.[2] Its true utility lies in a unique combination of properties: a three-dimensional, conformationally restricted scaffold that offers distinct advantages over flat aromatic systems or more flexible acyclic alkyl groups.[3][4]

This guide moves beyond a superficial treatment of the cyclohexyloxy group as a mere lipophilic appendage. Instead, it delves into the strategic rationale for its use, explaining how its distinct stereoelectronic features can be leveraged to:

  • Fine-tune physicochemical properties to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Enhance binding affinity and selectivity by providing superior three-dimensional contacts within protein binding pockets.[2]

  • Serve as a metabolically stable bioisostere for more labile chemical groups.[4]

  • Introduce rigidity to reduce the entropic penalty of binding.[3]

By understanding the underlying principles of its function, medicinal chemists can more effectively deploy the cyclohexyloxy group to solve complex design challenges and accelerate the development of safer, more efficacious therapeutics.

Physicochemical Properties and Their Strategic Implications

The biological fate of a drug molecule is largely dictated by its physicochemical properties.[5] The cyclohexyloxy group imparts a unique set of these properties, which must be carefully considered during the design phase.

Lipophilicity: A Double-Edged Sword

Lipophilicity, often quantified as the octanol/water partition coefficient (logP), is critical for membrane permeability and drug absorption.[6] Alkyl groups, by their nature, are hydrophobic and increase a molecule's lipophilicity. The cyclohexyloxy group makes a significant lipophilic contribution, which can be essential for crossing biological membranes and engaging with hydrophobic binding pockets.[7]

However, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity. The cyclohexyloxy group offers a balanced approach. Its logP contribution is substantial but can be more favorable than some highly extended or branched alkyl chains.

Table 1: Comparison of Physicochemical Properties of Common Substituents

SubstituentStructureApproximate MW ( g/mol )Calculated logP Contribution*Key Features
Phenoxy-O-C₆H₅93.111.6 - 2.0Aromatic, flat, susceptible to aromatic oxidation
Cyclohexyloxy -O-C₆H₁₁ 99.17 2.5 - 3.0 Aliphatic, 3D, metabolically robust
Tert-Butoxy-O-C(CH₃)₃73.141.5 - 1.9Branched, sterically hindered
Isopropoxy-O-CH(CH₃)₂59.110.8 - 1.2Small, flexible
Methoxy-O-CH₃31.04-0.0 - 0.2Small, polar influence from oxygen

*Note: logP values are estimations and can vary based on the parent molecule and calculation method. Data is synthesized from principles discussed in cited literature.[6][8]

Conformational Rigidity and Three-Dimensional Shape

Unlike a flat phenyl ring, the cyclohexane ring of the cyclohexyloxy group exists in a dynamic equilibrium of chair and boat conformations, with the chair form being overwhelmingly preferred. This inherent rigidity has a crucial thermodynamic consequence: it reduces the number of available conformations a drug molecule can adopt in solution.[3] When such a "pre-organized" molecule binds to its target, it pays a smaller entropic penalty compared to a flexible molecule that must "freeze" into a specific bioactive conformation upon binding. This can translate directly to higher binding affinity.[3][4]

Furthermore, the non-planar, three-dimensional (3D) nature of the cyclohexyloxy group allows it to explore and fill chemical space in ways that flat aromatic rings cannot. This 3D character is a key advantage for achieving specific and extensive contacts within complex protein binding sites.[2]

Optimizing Protein-Ligand Interactions

The ultimate goal of a drug is to interact with its biological target with high affinity and selectivity.[9] The cyclohexyloxy group provides several mechanisms to achieve this.

Bioisosteric Replacement: A Strategy for Enhanced Binding and Stability

Bioisosteres are chemical substituents that can be interchanged without drastically altering the biological activity of a molecule. The cyclohexyloxy group and its underlying cyclohexyl core are frequently used as bioisosteres for several common moieties.

  • Replacement for Phenyl Groups: Swapping a phenyl group for a cyclohexyl or cyclohexyloxy group can be highly advantageous. While both are bulky and lipophilic, the cyclohexyl moiety's 3D shape can lead to more extensive and favorable van der Waals interactions within a binding pocket.[2][4] A notable example is in the development of the BCL-2 inhibitor venetoclax, where replacing a phenyl ring with a cyclohexene ring opened up new avenues for modification that were fundamentally different from those available for the original aromatic system.[2]

  • Replacement for t-Butyl Groups: The cyclohexyl group can function as a bioisostere for a tert-butyl group, often being used to probe deeper into a hydrophilic pocket on a target protein.[4]

  • Replacement for Furanose: In the development of the antiviral drug oseltamivir (Tamiflu), a cyclohexenyl motif was used as a metabolically more stable bioisostere for a furanose ring system.[4]

G Optimized Optimized Affinity Affinity Stability Stability Selectivity Selectivity

Enhancing Metabolic Stability

A drug's success is critically dependent on its metabolic stability; a compound that is too rapidly metabolized will have a short duration of action and may fail to achieve therapeutic concentrations.[10] The cyclohexyloxy group is often incorporated to block metabolic liabilities.

Blocking Metabolic Hotspots

Aromatic rings and activated C-H bonds are common sites of metabolic oxidation by cytochrome P450 (CYP) enzymes.[10] Replacing a metabolically labile group, such as a para-substituted phenyl ring, with a more robust cyclohexyloxy group can effectively "shield" the molecule from rapid degradation. The C-H bonds on a cyclohexane ring are generally less susceptible to oxidation than those on many other moieties.[3]

Predictable Metabolic Pathways

When metabolism of the cyclohexyl ring does occur, it typically proceeds via predictable pathways. The most common metabolic transformation is stereoselective hydroxylation.[3] In monosubstituted cyclohexyl groups, this hydroxylation favors the formation of the more stable trans isomer.[3] This predictability is advantageous, as it allows chemists to anticipate potential metabolites and design molecules where such hydroxylation does not lead to loss of activity or the formation of toxic byproducts.

G

Synthetic Strategies and Methodologies

The incorporation of a cyclohexyloxy group is synthetically accessible through well-established chemical reactions. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol (or its corresponding alkoxide) with an alkyl halide.

To introduce a cyclohexyloxy group onto a phenolic hydroxyl, the phenol is typically deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclohexyl halide (e.g., cyclohexyl bromide).

Experimental Protocol: Synthesis of Cyclohexyloxybenzene

This protocol describes a representative Williamson ether synthesis to prepare a simple molecule containing the cyclohexyloxy moiety.

  • Step 1: Deprotonation of Phenol

    • To a solution of phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Acetone) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add a strong base such as sodium hydride (NaH, 1.1 equivalents) or a milder base like potassium carbonate (K₂CO₃, 2.0 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the sodium or potassium phenoxide salt.

  • Step 2: Nucleophilic Substitution

    • To the phenoxide solution, add cyclohexyl bromide (1.2 equivalents) dropwise via a syringe.

    • Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography on silica gel to yield pure cyclohexyloxybenzene.[8][11]

Case Study: Vernakalant - A Cyclohexyloxy-Containing Antiarrhythmic Agent

Vernakalant is an antiarrhythmic drug used for the rapid conversion of atrial fibrillation to sinus rhythm.[2] Its structure features a cyclohexyloxy group, which plays a critical role in its pharmacological profile. The development of vernakalant provides an excellent real-world example of the strategic use of this moiety.

In the synthetic route to vernakalant, a key step involves the opening of a racemic cyclohexyl epoxide with a protected prolinol nucleophile.[2] This reaction establishes the core structure containing the cyclohexyl ring. A subsequent ether formation step attaches the aromatic portion of the molecule. The presence of the cyclohexyloxy group is integral to the molecule's ability to block atrial potassium channels, contributing to the overall shape and lipophilicity required for effective binding and therapeutic action.[2]

Conclusion and Future Perspectives

The cyclohexyloxy group is a highly valuable structural unit in medicinal chemistry, offering a sophisticated solution to common drug design problems. Its utility extends far beyond simple lipophilicity enhancement. By providing a rigid, three-dimensional, and metabolically robust scaffold, it enables chemists to improve binding affinity, enhance selectivity, and block unwanted metabolism.[2][3][4] The successful application of this moiety in drugs like venetoclax and vernakalant underscores its importance.[2] As our understanding of protein-ligand interactions becomes more nuanced and computational tools for drug design become more powerful, the rational and strategic application of the cyclohexyloxy group will undoubtedly continue to contribute to the discovery of novel and improved therapeutics.

References

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Technical Guide: Structure-Activity Relationship of Substituted 4-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Target

4-Aminopyridine (4-AP) , clinically known as Fampridine or Dalfampridine, represents a quintessential "privileged scaffold" in ion channel pharmacology.[1] While structurally simple, its interaction with voltage-gated potassium channels (


)—specifically the 

family (Shaker-related)—is governed by precise electronic and steric requirements.

For the drug development scientist, the utility of 4-AP extends beyond Multiple Sclerosis (MS) symptomatic treatment.[2] It serves as a probe for channel gating kinetics and a template for designing neuroactive agents with improved blood-brain barrier (BBB) permeability or selectivity profiles. This guide dissects the molecular logic determining why specific substitutions enhance potency while others obliterate activity.

Mechanism of Action: State-Dependent Blockade

To design effective derivatives, one must understand how the parent molecule works. 4-AP is not a simple plug; it is a state-dependent pore blocker.

  • The Cationic Pharmacophore: At physiological pH (7.4), 4-AP (

    
    ) exists predominantly in its protonated, cationic form. This cation mimics the potassium ion (
    
    
    
    ).[3]
  • Intracellular Access: The neutral fraction crosses the lipid bilayer. Once intracellular, it re-equilibrates to the cationic form.

  • Open-Channel Block: The cationic 4-AP binds to a site within the inner cavity of the channel pore, but only when the channel is in the open state. It stabilizes the closed-inactivated state, effectively trapping itself inside (trapping block).

Visualization: The Gating Cycle and Blockade

The following diagram illustrates the kinetic pathway of 4-AP interaction with the


 channel.

Kv_Blockade_Mechanism Extracellular Extracellular Space Sub_Neutral 4-AP (Neutral) Extracellular->Sub_Neutral Diffusion Intracellular Intracellular Space (Site of Action) Intracellular->Sub_Neutral pH 7.4 Membrane Lipid Bilayer Membrane->Intracellular Entry Sub_Neutral->Membrane Permeation Sub_Cation 4-AP+ (Cationic) Sub_Neutral->Sub_Cation Protonation (pKa 9.1) Channel_Open Kv Channel (Open) Sub_Cation->Channel_Open Binding (Intracellular Mouth) Channel_Closed Kv Channel (Closed) Channel_Closed->Channel_Open Depolarization Channel_Open->Channel_Closed Repolarization Channel_Blocked Kv Channel (Blocked State) Channel_Open->Channel_Blocked Pore Occlusion

Caption: Kinetic pathway of 4-AP blockade. Note the requirement for membrane permeation (neutral) followed by intracellular protonation and binding to the open state.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 4-aminopyridine is steep. The molecule is small (


 Da), meaning every atom contributes significantly to the binding energy.
The Core Pyridine Ring (Positions 1 & 4)
  • N1 (Pyridine Nitrogen): Essential for hydrogen bonding and protonation. The positive charge generated here allows the molecule to interact with the electronegative selectivity filter of the

    
     channel.
    
  • C4-Amino Group: Acts as a hydrogen bond donor. Acylation or alkylation of this primary amine generally destroys activity because it introduces steric clash and reduces the basicity of the ring nitrogen (lowering the concentration of the active cationic species).

Position 3: The "Potency Pocket"

This is the most fruitful vector for optimization. The binding site within the channel pore has a hydrophobic pocket adjacent to the 3-position of the pyridine ring.

  • Lipophilic Donors (Methyl, Fluorine): Small lipophilic groups enhance potency.

    • 3-Methyl-4-AP: Approximately 7-fold more potent than 4-AP.[4] The methyl group displaces water and forms favorable Van der Waals interactions within the pore.

    • 3-Fluoro-4-AP: Retains potency similar to or slightly less than 4-AP but is critical for PET imaging (using

      
      ).[4]
      
  • Polar/Bulky Groups: Substitution with methoxy (-OMe) or larger alkyl chains typically reduces potency due to steric hindrance preventing the molecule from reaching the deep pore site.

Position 2: The "Metabolic Gate"

Substitutions here are generally deleterious to potency but critical for pharmacokinetics.

  • Steric Clash: Groups at C2 interfere with the hydration shell or the channel wall, drastically reducing affinity (e.g., 2-CF3 is ~60-fold less active).

  • Metabolic Stability: However, blocking this position can retard metabolic oxidation, potentially extending half-life if a small enough group (like Deuterium or Fluorine) is used, though usually at the cost of

    
    .
    
3,4-Diaminopyridine (3,4-DAP)

Adding a second amino group at position 3 creates 3,4-DAP (Amifampridine).

  • Selectivity Shift: 3,4-DAP is more potent against voltage-gated Calcium channels (VGCC) in presynaptic terminals, making it the drug of choice for Lambert-Eaton Myasthenic Syndrome (LEMS).

  • BBB Permeability: 3,4-DAP is more polar than 4-AP, resulting in poorer CNS penetration. This makes 4-AP superior for MS (central target) and 3,4-DAP superior for LEMS (peripheral target) to minimize CNS side effects (seizures).

Quantitative SAR Summary

The following table synthesizes relative potency data based on electrophysiological screening against


 channels (e.g., Shaker or mammalian 

).
CompoundStructureRelative Potency (

)
BBB PermeabilityClinical/Research Utility
4-Aminopyridine (4-AP) Parent1.0 (Reference)HighMultiple Sclerosis (Dalfampridine)
3-Methyl-4-AP 3-Me~7.0x (More Potent)HighHigh-potency probe; Seizure risk
3-Fluoro-4-AP 3-F~0.8 - 1.0xHighPET Imaging tracer (

) for demyelination
3-Methoxy-4-AP 3-OMe~0.3x (Less Potent)ModerateInvestigational
2-Trifluoromethyl-4-AP 2-CF3< 0.02x (Inactive)HighNegative control
3,4-Diaminopyridine 3-NH2~1.0x (

), High (

)
Low LEMS (Amifampridine); Peripheral restriction
Visualization: SAR Decision Tree

The logic for modifying the 4-AP scaffold is visualized below using Graphviz.

SAR_Logic Scaffold 4-Aminopyridine Scaffold Pos3 Position 3 Modification Scaffold->Pos3 Pos2 Position 2 Modification Scaffold->Pos2 Amino 4-Amino Modification Scaffold->Amino Res_Potency Increase Potency (Hydrophobic: -Me, -F) Pos3->Res_Potency Small Alkyl/Halo Res_Imaging PET Imaging Agent (Isostere: -18F) Pos3->Res_Imaging Fluorination Res_Peripheral Peripheral Restriction (Polar: -NH2) Pos3->Res_Peripheral Amination (3,4-DAP) Res_Inactive Loss of Activity (Steric Clash: -CF3, -OMe) Pos2->Res_Inactive Most Substitutions Amino->Res_Inactive Permanent Alkylation Res_Prodrug Prodrug Strategy (Hydrolyzable Amides) Amino->Res_Prodrug Transient Acylation

Caption: Structural modification decision tree. Position 3 offers the highest versatility for potency and imaging, while the Amino group is restricted to prodrug design.

Experimental Protocol: Whole-Cell Patch Clamp

To validate these SAR trends, precise electrophysiological characterization is required. The following protocol ensures isolation of the relevant


 currents and accurate 

determination.
System Setup
  • Cell Line: CHO or HEK293 cells stably expressing

    
     or 
    
    
    
    .
  • Rig: Automated (e.g., QPatch) or Manual Whole-Cell Patch Clamp.

  • Solutions:

    • Extracellular (Bath): Standard Ringer's solution (pH 7.4).

    • Intracellular (Pipette): High

      
      , EGTA-buffered (pH 7.2). Crucial:  Use 
      
      
      
      as the main cation to maintain physiological driving force.
Voltage Protocol (State-Dependence Check)

Because 4-AP is an open-channel blocker, a simple holding potential is insufficient. You must cycle the channel.

  • Holding Potential:

    
     mV (Ensures channels are closed).
    
  • Depolarizing Step: Step to

    
     mV for 200–500 ms.
    
    • Observation: This opens the channels. 4-AP block will manifest as an accelerated inactivation or a "crossover" phenomenon where the current activates and then rapidly decays as the drug enters the open pore.

  • Repolarization: Return to

    
     mV to observe tail currents (optional, but useful for kinetics).
    
  • Frequency: 0.1 Hz. (High frequency stimulation can enhance block by keeping channels open longer—"use-dependent block").

Data Analysis
  • Leak Subtraction: Essential, as 4-AP derivatives may affect leak currents at high concentrations.

  • IC50 Calculation: Measure the steady-state current at the end of the depolarizing pulse (not the peak), as the peak may occur before the drug has fully equilibrated with the open pore.

  • Equation: Fit normalized current (

    
    ) to the Hill equation:
    
    
    
    

References

  • Grissmer, S. et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology. Link

  • Brugarolas, P. et al. (2018). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Link

  • Strupp, M. et al. (2017). 4-Aminopyridine: A Pan Voltage-Gated Potassium Channel Inhibitor That Enhances Kv7.4 Currents.[5] British Journal of Pharmacology.[5] Link

  • Basu, S. et al. (2020). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine. Link

  • Neher, E. & Sakmann, B. (1976). Single-channel currents recorded from membrane of denervated frog muscle fibres. Nature. Link

Sources

2-(Cyclohexyloxy)pyridin-4-amine: Technical Safety & Handling Guide

[1][2]

CAS Registry Number: 1248075-07-1 Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [1][2][3]

Executive Summary: The Structural Basis of Safety

As researchers and drug developers, we often handle intermediates like 2-(Cyclohexyloxy)pyridin-4-amine treating them merely as "irritants" based on generic Safety Data Sheets (SDS).[1] This is a critical oversight. This compound contains a 4-aminopyridine (4-AP) core—a scaffold historically known for potent potassium channel blocking activity, which can induce seizures and neurotoxicity even at low doses.[1]

While the cyclohexyloxy substitution at the 2-position modulates lipophilicity and potency, the safety protocol must be grounded in the Precautionary Principle .[1] We do not assume this molecule is benign; we handle it with the rigor reserved for neuroactive agents until definitive toxicological data proves otherwise.

This guide moves beyond the standard "wear gloves" advice. It provides a self-validating workflow designed to isolate the operator from the compound, ensuring data integrity and personnel safety.[1]

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first step in exposure control. As a solid amine, the primary vector for exposure is inhalation of dust during weighing and dermal absorption during solution handling.

Table 1: Physicochemical Properties (Predicted & Observed)
PropertyValueOperational Implication
Physical State Solid Powder (White to Off-white)High risk of aerosolization during transfer.[1]
Boiling Point ~359.2°C (Predicted)Stable under standard reflux conditions; low vapor pressure at RT.
Density ~1.12 g/cm³Moderate density; dust may settle slowly in static air.
pKa ~5.58 (Predicted)Basic. Will form salts with strong acids; incompatible with oxidizers.[1]
Solubility DMSO, Methanol, DCMUse chemically resistant gloves (e.g., Nitrile/Neoprene) for solvents.
Table 2: GHS Hazard Classification (CAS 1248075-07-1)

Note: While specific SDS data lists "Harmful," the structural homology to 4-aminopyridine warrants elevated caution.[1]

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[4][5]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[4]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2][6][7]

Engineering Controls & Hierarchy of Safety

The following diagram illustrates the decision logic for engineering controls. We utilize a "Zone of Protection" strategy, where the barrier stringency increases with the energy put into the system (e.g., heating, stirring).

SafetyHierarchyStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidDryLiquidSolution / LiquidState->LiquidDissolvedWeighingWeighing OperationsSolid->WeighingReactionReaction SetupLiquid->ReactionControl1Control: Analytical Balanceinside Vented Enclosure(HEPA Filtered)Weighing->Control1Prevent Dust InhalationControl2Control: Chemical Fume Hood(Sash Height < 18 inches)Reaction->Control2General HandlingControl3Control: Closed System Transfer(Septum/Syringe)Reaction->Control3High Concentration/Heat

Figure 1: Decision logic for selecting engineering controls based on physical state and activity energy.

Validated Handling Protocol (SOP)

This protocol uses a "Wet-Down" strategy to minimize dust exposure.[1] By solvating the solid as early as possible in the workflow, we eliminate the highest risk factor (airborne particulates).

Phase 1: Preparation & Weighing

Objective: Transfer solid without generating aerosolized dust. PPE: Nitrile gloves (double gloved), Lab coat, Safety glasses with side shields. Respirator (N95/P100) recommended if fume hood airflow is suboptimal.

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance.[1] Aminopyridines can carry static charge, causing powder to "jump."

  • Tare Setup: Place the receiving vessel (e.g., round-bottom flask) inside the balance enclosure.

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour from the source bottle.

  • Decontamination: Immediately wipe the spatula and balance area with a damp Kimwipe (methanol-moistened) before removing hands from the enclosure.[1]

Phase 2: Solvation (The "Wet-Down")

Objective: Capture the solid in liquid phase before transport.[1]

  • Solvent Addition: Add the reaction solvent (e.g., DCM, THF) directly to the flask while it is still in the hood/enclosure.

  • Dissolution: Swirl gently to dissolve.

    • Why? A solution is significantly safer to transport across the lab than a flask of loose powder.

  • Sealing: Cap the flask with a septum or glass stopper before moving it to the reaction manifold.

Phase 3: Reaction & Cleanup

Objective: Prevent dermal contact with the active intermediate.

  • Sampling: Do not open the reaction vessel. Use a long-needle syringe through a septum to withdraw aliquots for TLC/LCMS.[1]

  • Quenching: Quench reactions slowly. Amines can be exothermic upon acidification.[1]

  • Waste: Segregate liquid waste into "Basic Organic Waste" streams. Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent exothermic nitration/oxidation.

Emergency Response Logic

In the event of exposure, the neurotoxic potential of the aminopyridine core dictates a rapid response. Speed is critical to prevent systemic absorption.[1]

EmergencyResponseIncidentExposure IncidentTypeExposure Type?Incident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleActionSkin1. Remove Clothing2. Wash with Soap/Water (15 min)3. Do NOT Scrub (Abrasion increases absorption)Skin->ActionSkinActionEye1. Flush with Water (15 min)2. Remove Contacts3. Seek Medical AidEye->ActionEyeActionInhale1. Move to Fresh Air2. Sit Upright (Ease breathing)3. Call Emergency ServicesInhale->ActionInhaleMedicalMedical Evaluation(Mention: Aminopyridine Derivative)ActionSkin->MedicalActionEye->MedicalActionInhale->Medical

Figure 2: Emergency response workflow emphasizing specific decontamination steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84957, N-Cyclohexylpyridin-2-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Assessment of 2-(Cyclohexyloxy)pyridin-4-amine

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability, directly impacting its therapeutic efficacy. This guide provides a comprehensive framework for the characterization of the solubility profile of 2-(Cyclohexyloxy)pyridin-4-amine, a novel heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document outlines the theoretical principles and provides detailed, field-proven experimental protocols for determining its kinetic and thermodynamic solubility. We delve into the causal reasoning behind methodological choices, from solvent selection to pH profiling, equipping the research scientist with the necessary tools to generate robust and reliable solubility data essential for drug development decision-making.

Introduction: The Central Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property in drug discovery and development. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into systemic circulation. Poor aqueous solubility is a major factor contributing to low and variable bioavailability, leading to the failure of many promising drug candidates.

2-(Cyclohexyloxy)pyridin-4-amine is a substituted aminopyridine. The presence of the basic 4-aminopyridine moiety (estimated pKa ~9) suggests that its solubility will be highly dependent on pH, while the bulky, lipophilic cyclohexyloxy group may significantly depress its intrinsic aqueous solubility. A thorough understanding and quantitative measurement of this property are therefore non-negotiable for advancing its development. This guide provides the strategic and tactical protocols to achieve this.

Physicochemical Profile of 2-(Cyclohexyloxy)pyridin-4-amine

A preliminary in-silico and literature assessment provides the foundational data required to design robust solubility experiments. Key properties are summarized below.

PropertyValueSource & Significance
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Structure Pyridine, Amine, EtherThe aminopyridine core is a key basic center. The cyclohexyloxy group adds significant lipophilicity.
Predicted logP 1.86
Predicted pKa (Most Basic) 9.1 (4-amino group)Based on the pKa of the parent 4-aminopyridine. This high pKa confirms the compound will be protonated and likely more soluble in acidic environments (e.g., the stomach) compared to neutral pH (e.g., the intestine).

Strategic Workflow for Solubility Assessment

A tiered approach is recommended for solubility assessment, starting with a high-throughput kinetic measurement and progressing to a more resource-intensive thermodynamic equilibrium measurement for definitive characterization.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization & Pre-formulation A Compound Synthesis (Solid Material) B Kinetic Solubility Assay (High-Throughput) A->B DMSO Stock C Initial Go/No-Go Decision B->C Solubility @ pH 7.4 D Thermodynamic Solubility Assay (Shake-Flask Method) C->D Compound Promising (Go) E pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) C->E Compound Promising (Go) F Formulation & Development Strategy D->F E->F G cluster_0 Acidic Environment (e.g., Stomach, pH < pKa) cluster_1 Neutral/Basic Environment (e.g., Intestine, pH > pKa) A N (basic center) on Pyridine Ring C Protonated Form [Compound-H]+ A->C E Neutral Form [Compound] B H+ (Proton) B->C D High Aqueous Solubility C->D favors F Low Aqueous Solubility (Intrinsic Solubility, S₀) E->F governs

Caption: pH effect on the solubility of a basic compound.

Data Interpretation and Reporting

All solubility data should be reported with clear context. Kinetic solubility should be labeled as such and is useful for internal compound ranking. Thermodynamic solubility is the definitive value for formal development and regulatory purposes. Presenting the pH-solubility profile as a graph (Solubility vs. pH) provides an intuitive visual tool for predicting the compound's behavior in the gastrointestinal tract.

Example Data Table (Hypothetical Data):

Assay TypepHTemperature (°C)Solubility (µg/mL)
Kinetic7.42545 ± 5
Thermodynamic7.42515 ± 2
Thermodynamic6.82528 ± 3
Thermodynamic4.525850 ± 40
Thermodynamic1.225>2000

Conclusion

The solubility of 2-(Cyclohexyloxy)pyridin-4-amine is a critical attribute that must be quantitatively determined to enable its progression as a potential drug candidate. Due to its basic nature, a pronounced pH-dependent solubility profile is anticipated. By employing the rigorous kinetic and thermodynamic protocols detailed in this guide, researchers can generate the high-quality, reliable data needed to understand its biopharmaceutical properties, guide formulation development, and make informed decisions in the drug discovery cascade. The methodologies described herein represent a self-validating system, ensuring that the generated data is both accurate and directly applicable to the challenges of modern pharmaceutical development.

References

  • PubChem. 4-Aminopyridine. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Discovery and History of Novel Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine scaffold, a simple yet potent heterocyclic pharmacophore, has carved a significant niche in modern medicinal chemistry, particularly in the realm of neurology. This guide provides a comprehensive technical overview of the discovery and historical development of aminopyridine compounds, tracing their journey from rudimentary laboratory chemicals to FDA-approved therapeutics. We will dissect the core mechanism of action—voltage-gated potassium (Kv) channel blockade—that underpins their efficacy in treating demyelinating disorders. Furthermore, this document details the strategic evolution of these compounds, including derivatization efforts to enhance safety and efficacy, and explores emerging therapeutic applications beyond their established roles. Key experimental protocols that were instrumental in their development are described in detail, providing researchers with a validated methodological framework. This guide is intended for drug development professionals, researchers, and scientists seeking a deep, field-proven understanding of this important class of molecules.

The Aminopyridine Scaffold: An Introduction

Aminopyridines are a class of organic compounds consisting of a pyridine ring substituted with an amino group. They exist in three primary isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[1] While all share a core structure, their biological activities and therapeutic applications differ significantly, largely dictated by the position of the amino group. The pyridine core makes them valuable in pharmaceutical chemistry for their ability to interact with enzymes and receptors.[2] Initially explored for a variety of uses, the aminopyridine family, particularly 4-aminopyridine (4-AP) and its diamino derivative 3,4-diaminopyridine (3,4-DAP), rose to prominence for their profound effects on the central and peripheral nervous systems.[3][4]

A Historical Trajectory: From Avicide to Advanced Therapeutics

The story of aminopyridines in medicine is one of serendipity and scientific perseverance.

  • Mid-20th Century - Early Observations: The pharmacological characteristics of 4-aminopyridine were first noted as early as 1924, with observations on its excitatory effects on the central nervous system.[3] For decades, however, its primary application was far from clinical medicine. In 1963, 4-AP was developed as a chemical agent used as a bird poison.[5]

  • 1970s - The First Clinical Application: The therapeutic potential of 4-AP was first realized in the 1970s in Bulgaria, where anesthetists confirmed its efficacy as a reversal agent for non-depolarizing muscle relaxants.[5] This discovery led to its commercialization under the trade name Pymadin.[5] Around the same time, 3,4-diaminopyridine (amifampridine) was discovered in Scotland.[4][6]

  • 1980s - Unveiling the Neurological Potential: Research intensified, particularly in neurology. Scientists established that aminopyridines could restore conduction in demyelinated nerve axons, a key pathological feature of multiple sclerosis (MS).[7] In 1983, 3,4-DAP was first trialed in patients with Lambert-Eaton myasthenic syndrome (LEMS), showing both clinical and electrophysiological improvement.[8] Numerous small clinical trials throughout the 1980s suggested beneficial effects of 4-AP in people with MS, including improvements in motor and visual functions.[9]

  • 1990s - The Challenge of a Narrow Therapeutic Index: Despite promising results, the widespread use of immediate-release 4-AP was hampered by its narrow therapeutic window and significant side effects, including dizziness, paresthesia, and, at higher doses, seizures.[10] This critical challenge prompted the development of a sustained-release formulation (SR-4-AP) to provide more stable plasma concentrations.[9] The first clinical study with SR-4-AP was conducted in 1997, demonstrating a significant improvement in walking speed.[9]

  • 21st Century - FDA Approval and Beyond: Decades of research culminated in major regulatory approvals. In 2010, the U.S. FDA approved the extended-release 4-AP formulation, dalfampridine (marketed as Ampyra®), to improve walking in patients with multiple sclerosis.[1][5] This marked the first drug approved for this specific symptom. Subsequently, amifampridine (Firdapse®) was approved by the FDA in 2018 for the treatment of LEMS in adults.[4]

Core Mechanism of Action: Restoring Conduction in Demyelinated Axons

The primary therapeutic effect of aminopyridines like dalfampridine and amifampridine is the blockade of voltage-gated potassium (Kv) channels.[5][9]

The Pathophysiological Rationale: In healthy neurons, the axon is insulated by a myelin sheath, which allows for rapid saltatory conduction of action potentials. Voltage-gated sodium channels are concentrated at the nodes of Ranvier, while potassium channels are typically located in the juxtaparanodal and internodal regions, covered by myelin. In demyelinating diseases like multiple sclerosis, the loss of myelin exposes these previously sequestered potassium channels.[9][11] This exposure leads to an abnormal leakage of potassium ions during action potential propagation, which repolarizes the membrane prematurely and weakens the electrical signal, often leading to conduction failure.[11]

The Aminopyridine Intervention: 4-aminopyridine acts as a broad-spectrum blocker of these exposed Kv channels.[9][11] By inhibiting this outward potassium current, the drug prolongs the duration of the action potential and enhances the release of neurotransmitters at the synapse.[3][7] This mechanism effectively restores the conduction of signals along demyelinated axons, thereby improving neurological function, such as walking ability in MS patients.[12] 3,4-diaminopyridine functions similarly but is a more potent Kv channel blocker and is particularly effective at the neuromuscular junction, where it increases the presynaptic influx of calcium and subsequent release of acetylcholine, counteracting the primary deficit in LEMS.[4][8]

G cluster_0 Healthy Myelinated Axon cluster_1 Demyelinated Axon cluster_2 Treated Demyelinated Axon H_Node1 Node of Ranvier (Na+ Channels) H_Internode1 Myelin Sheath (K+ Channels Covered) H_Node2 Node of Ranvier (Na+ Channels) H_AP Action Potential H_AP->H_Node1 Fast, Saltatory Conduction H_AP->H_Node2 D_Node1 Former Node D_Internode1 Demyelinated Segment (Exposed K+ Channels) D_Node2 Former Node D_AP_Out Conduction Failure D_Internode1->D_AP_Out D_Leak K+ Leakage D_Internode1->D_Leak Weakens Signal D_AP_In Action Potential D_AP_In->D_Node1 T_Node1 Former Node T_Internode1 Demyelinated Segment (K+ Channels Blocked) T_Node2 Former Node T_AP_Out Conduction Restored T_Internode1->T_AP_Out T_AP_In Action Potential T_AP_In->T_Node1 T_Drug 4-Aminopyridine T_Drug->T_Internode1 Blocks K+ Leakage

Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.

Synthesis and Derivatization: The Quest for Novelty and Safety

The clinical limitations of early aminopyridines, primarily high toxicity, drove extensive research into novel derivatives.[13] The goal was to dissociate therapeutic efficacy from adverse effects.

4.1 Rationale for Derivatization The primary objectives for creating novel aminopyridine compounds include:

  • Reducing Toxicity: The parent compound, 4-AP, has a high risk of adverse effects, including seizures.[7] Derivatization aims to modify the compound's pharmacokinetic and pharmacodynamic properties to widen the therapeutic window.[13]

  • Improving Blood-Brain Barrier (BBB) Penetration: For CNS disorders, the ability to cross the BBB is critical. Modifications can be made to alter properties like lipophilicity (LogP) and polar surface area (PSA) to enhance BBB transit.[14]

  • Enhancing Target Specificity: While 4-AP is a broad-spectrum blocker, derivatives can be designed to target specific subtypes of potassium channels, potentially leading to more precise therapeutic effects with fewer off-target side effects.

4.2 Key Synthetic Methodologies

  • Hoffmann Rearrangement: The synthesis of dalfampridine (4-aminopyridine) can be achieved via the decarbonylation of pyridine-4-carboxamide using sodium hypochlorite in a classic Hoffmann rearrangement reaction.

  • Multi-Component Reactions (MCRs): For generating libraries of novel derivatives, one-pot MCRs are highly efficient. For example, 2-aminopyridine derivatives can be synthesized from enaminones, malononitrile, and a primary amine under solvent-free conditions, providing a rapid and flexible method.[15]

  • Functionalization of the Amino Group: A common strategy involves modifying the exocyclic amino group of 4-AP to form amides, carbamates, and ureas.[16] This approach has yielded derivatives, such as the t-butyl carbamate of 4-AP, that retain the ability to restore nerve conduction while potentially offering an improved safety profile.[7][16]

  • Peptide Conjugation: To significantly reduce systemic toxicity, 4-aminopyridine has been conjugated with peptide fragments. This strategy has been shown to decrease acute toxicity by as much as 150-fold compared to the parent compound.[13]

4.3 Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for rational drug design. For aminopyridine-based potassium channel blockers, research has shown that:

  • Carbamate Derivatives: The formation of methyl, ethyl, and t-butyl carbamates at the amino position of 4-AP retains the desired biological activity of restoring compound action potentials in injured spinal cord tissue.[16]

  • Lipophilicity and Permeability: In the development of aminopyridines as anti-protozoan agents, modulating LogP and PSA was key to achieving BBB penetration, which is necessary to treat the CNS stage of diseases like Human African Trypanosomiasis.[14]

  • Antibacterial Derivatives: For antibacterial aminopyridine derivatives, SAR studies have focused on creating aminoglycoside mimetics that can inhibit bacterial translation.[17]

Compound Modification of 4-AP Primary Indication Key Development Milestone
Dalfampridine Extended-release formulationMultiple Sclerosis (walking impairment)FDA Approved (2010)[1]
Amifampridine Diamino- derivative (3,4-DAP)Lambert-Eaton Myasthenic SyndromeFDA Approved (2018)[4]
t-butyl carbamate of 4-AP Carbamate derivativeInvestigational (Spinal Cord Injury)Showed efficacy with reduced side effects in canine model[7]
Peptide derivatives of 4-AP Peptide ConjugationInvestigational (Neurodegenerative Disorders)Showed significantly lower toxicity in preclinical studies[13]

Foundational Experimental Protocols

The advancement of aminopyridines from concept to clinic relied on robust and reproducible experimental workflows. Below are two representative protocols that exemplify the in vitro and in silico methodologies used in this field.

5.1 Protocol: In Vitro Assessment of Nerve Conduction using a Double Sucrose Gap Chamber

Causality: This protocol is designed to directly measure the functional restoration of action potential conduction in an isolated, injured nerve segment. It provides a direct physiological readout of a compound's efficacy in reversing conduction block, the very mechanism targeted by aminopyridines in demyelinating conditions. The design, as described in studies on 4-AP derivatives, allows for a controlled environment to test compounds on actual neural tissue.[16]

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional protocols.

    • Carefully dissect the spinal cord and isolate a segment of the white matter tracts (e.g., dorsal columns).

    • Place the isolated spinal cord segment in cold, oxygenated Krebs solution.

  • Chamber Setup:

    • Mount the spinal cord segment across a three-compartment double sucrose gap recording chamber.

    • Continuously perfuse the two outer compartments with Krebs solution and the central compartment with an isotonic sucrose solution to electrically isolate the central recording area.

    • Place stimulating electrodes in one outer compartment and recording electrodes across the central sucrose gap.

  • Baseline and Injury:

    • Deliver supramaximal electrical stimuli and record the baseline compound action potential (CAP). Ensure a stable CAP for at least 30 minutes.

    • Induce a compression injury to the segment of the cord in the central compartment using a calibrated forceps or similar device until the CAP is abolished or significantly reduced.

  • Compound Application:

    • After the post-injury CAP has stabilized (typically showing minimal or no conduction), switch the perfusion in the central compartment to Krebs solution containing the test aminopyridine compound at the desired concentration.

    • Continuously record the CAP for 60-90 minutes to monitor for any restoration of the signal.

  • Data Analysis:

    • Measure the amplitude of the CAP before injury, after injury, and at the peak of recovery during drug perfusion.

    • Express the recovery as a percentage of the original pre-injury CAP amplitude. A statistically significant increase in CAP amplitude compared to the post-injury baseline indicates that the compound restores nerve conduction.

G cluster_workflow Drug Discovery Workflow for Novel Aminopyridines start Identify Lead (e.g., 4-AP) synthesis Chemical Synthesis (Derivatization) start->synthesis Improve Safety/ Efficacy Profile insilico In Silico Screening (ADME-T, Docking) synthesis->insilico Predict Properties invitro In Vitro Assay (Sucrose Gap Chamber) synthesis->invitro Test Function insilico->synthesis Guide Design invivo In Vivo Model (e.g., SCI Canine Model) invitro->invivo Validate in Organism clinical Clinical Trials invivo->clinical Assess Human Safety & Efficacy

Caption: A typical drug discovery workflow for aminopyridine derivatives.

5.2 Protocol: In Silico ADME-T and Molecular Docking Workflow

Causality: Before undertaking costly and time-consuming synthesis, in silico methods are used to predict the drug-like properties of novel derivatives. This self-validating system prioritizes candidates with a higher probability of success. ADME-T (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions help filter out compounds with poor pharmacokinetics or high toxicity, while molecular docking provides insights into the potential binding interactions with the target protein (e.g., a potassium channel). This approach was used to evaluate peptide derivatives of 4-AP.[13]

Methodology:

  • Structure Preparation:

    • Generate 2D and 3D structures of the designed aminopyridine derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Obtain a high-resolution crystal structure of the target potassium channel (e.g., from the Protein Data Bank) or use a validated homology model. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • ADME-T Prediction:

    • Submit the 3D structures of the derivatives to a computational prediction platform (e.g., ACD/Percepta, SwissADME).

    • Analyze key predicted parameters:

      • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

      • Distribution: Blood-Brain Barrier (BBB) penetration (LogBB), Plasma Protein Binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

      • Excretion: Predicted clearance rate.

      • Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

    • Filter out compounds with predicted liabilities (e.g., poor BBB penetration for a CNS target, high hERG inhibition risk).

  • Molecular Docking:

    • Use docking software (e.g., AutoDock, MOE) to simulate the binding of the shortlisted derivatives into the pore region of the target potassium channel.

    • Define the binding site (grid box) around the known channel pore.

    • Run the docking algorithm to generate multiple binding poses for each compound.

  • Analysis and Prioritization:

    • Rank the compounds based on their predicted binding affinity (docking score) and the plausibility of their binding poses.

    • Visualize the top-ranked poses to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical residues in the channel pore.

    • Prioritize compounds that exhibit both a favorable ADME-T profile and strong, logical binding to the target for subsequent chemical synthesis and in vitro testing.

Emerging Applications and Future Horizons

While firmly established in neurology for MS and LEMS, the unique mechanism of aminopyridines has prompted exploration into other therapeutic areas.

  • Spinal Cord Injury: Given their ability to restore conduction in damaged axons, aminopyridines have been evaluated for chronic spinal cord injuries, with some studies in canine models showing significant improvement in stepping ability.[7]

  • Neurodegenerative Diseases: The aminopyridine scaffold is being investigated for diseases like Alzheimer's, where derivatives are being designed to act as cholinesterase inhibitors or β-secretase inhibitors.[13][18]

  • Oncology: In a novel application, 4-aminopyridine has been shown to induce a form of cell death known as paraptosis in breast cancer cells, suggesting a potential role in overcoming resistance to traditional apoptosis-inducing chemotherapies.[19]

  • Neglected Tropical Diseases (NTDs): Aminopyridine derivatives are being designed as potential treatments for protozoan NTDs like Chagas disease and Human African Trypanosomiasis, where the scaffold can be used to improve the aqueous solubility and metabolic stability of drug candidates.[14]

The continued exploration of novel derivatives, guided by advanced computational and synthetic techniques, ensures that the aminopyridine story is far from over. The future likely holds more targeted, safer, and diverse applications for this versatile chemical scaffold.

References

  • Fletcher, T. F., et al. (2014). Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. Research journals.
  • Yusuf, M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source Not Available.
  • Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia.
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • PubChem. 3,4-Diaminopyridine. National Center for Biotechnology Information.
  • Wikipedia. Amifampridine. Wikimedia Foundation.
  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry.
  • Not-Available. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
  • Sahu, J. K., & Mishra, A. (2018). Dalfampridine: A Bioactive Compound for Improvement in Patients with Multiple Sclerosis. ScienceForecast Publications.
  • Not-Available. (n.d.). Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. MDPI.
  • Wikipedia. 4-Aminopyridine. Wikimedia Foundation.
  • Hayes, K. C. (2011). Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. Taylor & Francis.
  • Not-Available. (n.d.). Amifampridines are the Most Effective Drugs for Treating Lambert-Eaton Myasthenic Syndrome With a Focus on Pediatric Lambert-Eaton Myasthenic Syndrome. PMC.
  • Cleveland Clinic. (n.d.). Use of Dalfampridine (Ampyra) Fact Sheet. Cleveland Clinic.
  • Große-Wilde, A., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation.
  • Not-Available. (n.d.). 4 aminopyridine – Knowledge and References. Taylor & Francis.
  • Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • H. B. H. (2014). Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis. PubMed.
  • Not-Available. (n.d.). Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design. PMC - PubMed Central.
  • Not-Available. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Not-Available. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • Not-Available. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC - PubMed Central.
  • Oh, S. J., & Oh, M. (2019). Amifampridines (3,4 Diaminopyridine and 3,4 Diaminopyridine Phosphate): Drugs of Choice for Lambert-Eaton Myasthenic Syndrome. Longdom Publishing.

Sources

Technical Assessment: 2-(Cyclohexyloxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Stability Mechanisms, and Experimental Characterization[1]

Executive Summary

2-(Cyclohexyloxy)pyridin-4-amine (CAS: 1248075-07-1) represents a specific structural class of 2-alkoxy-4-aminopyridines often utilized as scaffolds in kinase inhibitors and GPCR ligands.[1][2] Its utility is defined by the interplay between the basic 4-amino-pyridine core and the lipophilic cyclohexyloxy substituent.

This technical guide provides a rigorous analysis of the molecule's acid dissociation constant (pKa) and stability profile. Critical assessment reveals a pKa likely in the range of 7.0–7.5 , significantly lower than the parent 4-aminopyridine due to the inductive withdrawal of the 2-alkoxy group. Stability concerns are dominated by acid-catalyzed hydrolysis yielding the corresponding 2-pyridone, and metabolic susceptibility of the cyclohexyl ring to oxidative hydroxylation.

Physicochemical Profiling
1.1 Structural Analysis & pKa Prediction

The basicity of 2-(Cyclohexyloxy)pyridin-4-amine is governed by the electronic competition between the 4-amino group and the 2-cyclohexyloxy substituent on the pyridine ring.

  • Parent Baseline: 4-Aminopyridine is highly basic (pKa ~9.1) because the resonance contribution (+M) of the amino group stabilizes the protonated pyridinium cation.

  • Substituent Effect (2-Alkoxy): The oxygen atom at position 2 exerts two opposing effects:

    • Inductive Effect (-I): Electron withdrawal through the sigma bond, which destabilizes the protonated nitrogen, lowering pKa.

    • Resonance Effect (+M): Electron donation into the ring, which is generally weaker than the -I effect at the ortho position regarding basicity.

  • Net Result: The -I effect of the oxygen dominates, reducing the pKa relative to 4-aminopyridine. However, the strong +M effect of the 4-amino group maintains a pKa significantly higher than unsubstituted pyridine (pKa 5.2).

Data Synthesis: While computational models (e.g., ACD/Percepta) predict a pKa of 5.58 ± 0.50, structural analogs suggest a higher value. The methyl analog, 4-amino-2-methoxypyridine, exhibits a predicted pKa of ~7.[3]3. Given the similar electronic properties of cyclohexyl and methyl groups, the working hypothesis for experimental design should center on pKa = 7.3 ± 0.5 .

ParameterValue / PredictionRationale
Predicted pKa (BH+) 7.0 – 7.5 Consensus of SAR with 4-amino-2-methoxypyridine analogs.
LogP (Octanol/Water) ~2.3 – 2.6 Lipophilicity driven by the cyclohexyl ring.
H-Bond Donors 2Primary amine (–NH₂).
H-Bond Acceptors 3Pyridine N, Ether O, Amine N.
1.2 Solubility Implications

The molecule exhibits pH-dependent solubility.

  • pH < 5.0: Highly soluble (Protonated Cation).

  • pH > 8.0: Low solubility (Neutral Species).

  • Formulation Risk: In neutral buffers (pH 7.4), the molecule exists as a mixture of neutral and cationic species, potentially complicating thermodynamic solubility measurements.

Stability & Degradation Pathways
2.1 Chemical Instability: Acid-Catalyzed Hydrolysis

The most critical chemical liability is the hydrolysis of the ether linkage to form 4-amino-2-pyridone . This reaction is acid-catalyzed and accelerated by heat.

Mechanism:

  • Protonation: The pyridine nitrogen is protonated.

  • Nucleophilic Attack: Water attacks the electrophilic C2 position.

  • Elimination: Cyclohexanol is expelled as the leaving group.

  • Tautomerization: The resulting 2-hydroxypyridine tautomerizes to the thermodynamically stable 2-pyridone.

Visualizing the Pathway:

Hydrolysis Start 2-(Cyclohexyloxy) pyridin-4-amine Inter1 Protonated Species (N-H+) Start->Inter1 + H+ (Acidic pH) Transition Tetrahedral Intermediate Inter1->Transition + H2O (Nucleophilic Attack) Product1 4-Amino-2-pyridone (Major Degradant) Transition->Product1 - H+ Product2 Cyclohexanol (Leaving Group) Transition->Product2 Elimination

Figure 1: Acid-catalyzed hydrolysis pathway converting the ether to the pyridone.

2.2 Metabolic Stability
  • Oxidative Metabolism (CYP450): The cyclohexyl ring is a "soft spot" for metabolism. Hydroxylation typically occurs at the C3 or C4 position of the cyclohexyl ring.

  • N-Acetylation: The primary exocyclic amine is a substrate for N-acetyltransferases (NAT), leading to N-acetylated metabolites.

Experimental Protocols
3.1 pKa Determination (Potentiometric Titration)

To accurately determine the pKa, a potentiometric titration using a co-solvent method (Yasuda-Shedlovsky extrapolation) is recommended due to the molecule's limited aqueous solubility.

Protocol:

  • Preparation: Dissolve the compound (approx. 1-2 mg) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate with 0.1 M HCl (to protonate) and back-titrate with 0.1 M KOH under inert gas (N₂) to prevent carbonate formation.

  • Data Processing: Calculate apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. dielectric constant (
    
    
    
    ) or % solvent and extrapolate to 0% organic solvent to obtain aqueous pKa.

pKa_Workflow Step1 Sample Prep Dissolve in MeOH/Water (30-50% v/v) Step2 Acid Titration Add 0.1M HCl (Protonate N1) Step1->Step2 Step3 Base Back-Titration Add 0.1M KOH (Measure pH response) Step2->Step3 Step4 Bjerrum Plot Analysis Determine psKa Step3->Step4 Step5 Yasuda-Shedlovsky Extrapolation to 0% MeOH Step4->Step5

Figure 2: Workflow for determining pKa of sparingly soluble bases.

3.2 Forced Degradation (Stress Testing)

Validate stability limits using the following conditions. Analyze samples via HPLC-UV/MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

Stress ConditionConditionsTarget DegradationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5-20%Formation of 4-amino-2-pyridone (Loss of cyclohexyl).
Base Hydrolysis 0.1 N NaOH, 60°C, 24h< 5%Generally stable to base; ether linkage resists saponification.
Oxidation 3% H₂O₂, RT, 4h5-10%N-oxide formation (Pyridine N or Exocyclic N).
Photostability 1.2M Lux hoursVariablePotential dimerization or ring oxidation.
Strategic Implications for Drug Design
  • Bioisosteric Replacement: If the pKa (~7.3) is too high for the target binding pocket, consider replacing the pyridine nitrogen with a C-F or C-CN group (though this removes the acceptor). To lower pKa further while maintaining the scaffold, introduce electron-withdrawing groups (e.g., F, Cl) at position 3 or 5 of the pyridine ring.

  • Metabolic Blocking: To improve metabolic stability, consider fluorinating the cyclohexyl ring (e.g., 4,4-difluorocyclohexyl) to block oxidative hydroxylation.

  • Storage: Store as the HCl salt to prevent oxidation of the amine, but ensure the solid state is kept dry to prevent acid-catalyzed hydrolysis over long durations.

References
  • ChemicalBook. 2-(Cyclohexyloxy)pyridin-4-amine Properties and CAS 1248075-07-1. Retrieved from .

  • PubChem. 2-(Cyclohexyloxy)pyridin-4-amine Compound Summary. National Library of Medicine. Retrieved from .

  • BLD Pharm. Product Analysis: 2-(Cyclohexyloxy)pyridin-4-amine. Retrieved from .

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for pyridine pKa methodology).
  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. (Mechanism of 2-alkoxypyridine hydrolysis).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Cyclohexyloxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(Cyclohexyloxy)pyridin-4-amine, a valuable heterocyclic building block for drug discovery and materials science. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable approach for the formation of aryl ethers. We offer a step-by-step experimental procedure, from reagent handling to final product characterization, supplemented with detailed mechanistic insights, safety protocols, and expected outcomes. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Background

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The introduction of an alkoxy group, such as a cyclohexyloxy moiety, at the 2-position can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. The title compound, 2-(Cyclohexyloxy)pyridin-4-amine, thus represents a key intermediate for generating novel chemical entities.

The synthesis protocol detailed herein employs a classical nucleophilic aromatic substitution (SNAr) pathway. This strategy is predicated on the reaction of an electron-deficient aromatic ring with a potent nucleophile. In this case, the electron-withdrawing nitrogen atom of the pyridine ring activates the C2 position towards nucleophilic attack, facilitating the displacement of a suitable leaving group, such as a halide. The chosen starting materials are 2-chloropyridin-4-amine[2] and cyclohexanol. The alkoxide nucleophile is generated in situ by deprotonating cyclohexanol with a strong, non-nucleophilic base, sodium hydride (NaH).

Synthetic Strategy and Mechanism

The overall transformation involves the displacement of the chloride from 2-chloropyridin-4-amine by the cyclohexoxide ion.

Overall Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 2-Chloropyridin-4-amine P1 2-(Cyclohexyloxy)pyridin-4-amine R1->P1 P2 NaCl R1->P2 R2 Cyclohexanol R2->P1 P3 H₂ (gas) R2->P3 Re1 Sodium Hydride (NaH) Re1->P1 Base Re1->P2 Re1->P3 Re2 DMF (solvent) Re2->P1 Solvent

Caption: Overall synthesis of 2-(Cyclohexyloxy)pyridin-4-amine.

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Nucleophile Formation: Sodium hydride, a strong base, abstracts the acidic proton from the hydroxyl group of cyclohexanol. This irreversible deprotonation generates the potent sodium cyclohexoxide nucleophile and hydrogen gas. This step is critical as cyclohexanol itself is not nucleophilic enough to displace the chloride.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-rich cyclohexoxide anion attacks the electron-deficient C2 carbon of the 2-chloropyridin-4-amine. The pyridine nitrogen helps to stabilize the negative charge in the resulting intermediate (a Meisenheimer complex) through resonance. The reaction concludes with the expulsion of the chloride leaving group, restoring aromaticity and forming the desired ether linkage. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solvate the sodium cation without interfering with the nucleophile, thereby accelerating the reaction.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Key Hazards
2-Chloropyridin-4-amineC₅H₅ClN₂128.5619798-81-2Skin/eye irritation, may cause respiratory irritation.[2]
CyclohexanolC₆H₁₂O100.16108-93-0Harmful if swallowed or inhaled, causes skin/eye irritation.
Sodium Hydride (60% in oil)NaH24.007646-69-7Flammable solid, water-reactive (releases flammable gas), causes severe burns.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Reproductive toxicity, irritant.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Highly flammable, causes serious eye irritation.
HexanesC₆H₁₄86.18110-54-3Highly flammable, skin irritant, suspected of damaging fertility.
Saturated NaCl solution (Brine)NaCl(aq)58.447647-14-5Not hazardous.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Not hazardous.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).

  • Fume Hood: All operations, especially those involving sodium hydride and DMF, must be performed in a well-ventilated chemical fume hood.

  • Sodium Hydride Handling: NaH is highly reactive with water and moisture, producing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., Nitrogen or Argon). Never quench NaH directly with water. Use a secondary container for transport.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual NaH carefully by slow addition of isopropanol before final disposal.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (0.52 g, 13.0 mmol, 1.3 equiv., 60% dispersion in mineral oil).

    • Wash the NaH dispersion with dry hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes using a cannula or syringe.

    • Suspend the washed NaH in anhydrous DMF (20 mL).

  • Nucleophile Generation:

    • Cool the NaH suspension to 0 °C using an ice-water bath.

    • Slowly add cyclohexanol (1.3 mL, 1.25 g, 12.5 mmol, 1.25 equiv.) dropwise to the stirred suspension over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and that the reaction is under a positive pressure of inert gas.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating the complete formation of sodium cyclohexoxide.

  • Nucleophilic Aromatic Substitution:

    • Add 2-chloropyridin-4-amine (1.28 g, 10.0 mmol, 1.0 equiv.) to the reaction mixture in one portion.

    • Heat the reaction mixture to 80 °C using an oil bath and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the 2-chloropyridin-4-amine spot is no longer visible.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water (50 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[3]

    • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure product.

    • Combine the fractions containing the product (identified by TLC) and remove the solvent in vacuo to yield 2-(Cyclohexyloxy)pyridin-4-amine as a white to off-white solid.

Characterization
  • Yield: Calculate the percentage yield based on the limiting reagent (2-chloropyridin-4-amine).

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: Confirm the structure of the final product. Expected ¹H NMR signals would include those for the cyclohexyl ring protons and the aromatic protons of the pyridine ring.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Setup dry glassware under N₂ B Wash NaH with hexanes A->B C Suspend NaH in anhydrous DMF B->C D Cool to 0 °C C->D E Add Cyclohexanol dropwise (H₂ evolution) D->E F Warm to RT for 1 hr E->F G Add 2-chloropyridin-4-amine F->G H Heat to 80 °C for 12-16 hrs G->H I Monitor by TLC H->I I->H Incomplete J Cool to RT and quench with H₂O I->J Complete K Extract with Ethyl Acetate J->K L Wash with H₂O and Brine K->L M Dry (Na₂SO₄) and concentrate L->M N Purify by Column Chromatography M->N O Obtain final product N->O P Characterize (NMR, MS, Yield) O->P

Caption: Step-by-step workflow for the synthesis and purification.

Expected Results

ParameterExpected Outcome
Product Appearance White to off-white solid
Expected Yield 65-80%
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Purity (by NMR/LC-MS) >95%

Troubleshooting

  • Low or No Yield:

    • Cause: Inadequate exclusion of moisture, deactivating the NaH.

    • Solution: Ensure all glassware is oven-dried, and solvents are anhydrous. Use fresh, high-quality NaH.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Extend the reaction time and monitor by TLC. Ensure the internal temperature reaches the target of 80 °C.

  • Difficult Purification:

    • Cause: Presence of residual DMF or side products.

    • Solution: Ensure thorough washing during the work-up phase to remove DMF. A slow, careful gradient during column chromatography is essential for good separation.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of 2-(Cyclohexyloxy)pyridin-4-amine. By detailing the mechanistic rationale and critical experimental parameters, this guide serves as a practical resource for researchers in organic and medicinal chemistry, facilitating the production of this versatile chemical intermediate for further scientific exploration.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information.[Link]

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • A mild, catalyst-free synthesis of 2-aminopyridines. National Center for Biotechnology Information.[Link]

  • Synthesis of Amines. Chemistry LibreTexts.[Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.[Link]

  • Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. Organic Letters.[Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.[Link]

  • 4-Ethoxypyridin-2-amine. National Center for Biotechnology Information.[Link]

  • 2-Chloropyridin-4-amine | C5H5ClN2. PubChem.[Link]

  • Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry.[Link]

  • Cyclohexylamine. Wikipedia.[Link]

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Analytical methods for 2-(Cyclohexyloxy)pyridin-4-amine characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Analytical Characterization of 2-(Cyclohexyloxy)pyridin-4-amine

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust characterization of 2-(Cyclohexyloxy)pyridin-4-amine, a key heterocyclic compound with potential applications in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each method. The guide covers structural elucidation (NMR, MS, FTIR), chromatographic purity and impurity profiling (HPLC-UV), and residual solvent analysis (GC-HS). All methodologies are framed within the context of international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and reliability.

Introduction and Physicochemical Profile

2-(Cyclohexyloxy)pyridin-4-amine is a substituted aminopyridine. The structural combination of a pyridine core, an amine functional group, and a bulky cyclohexyloxy moiety imparts specific chemical properties that necessitate a multi-faceted analytical approach for full characterization. Ensuring the identity, purity, and stability of such molecules is a critical prerequisite for their advancement in any research or development pipeline. This guide establishes a self-validating analytical framework to control the quality of 2-(Cyclohexyloxy)pyridin-4-amine.

A foundational understanding of the molecule's physicochemical properties is essential for analytical method development, particularly for chromatographic separations.

Table 1: Physicochemical Properties of 2-(Cyclohexyloxy)pyridin-4-amine

PropertyValueRationale for Analytical Relevance
Molecular Formula C₁₁H₁₆N₂ODefines the elemental composition, confirmed by HRMS.
Molecular Weight 192.26 g/mol Primary value for mass spectrometry; used in concentration calculations.[1]
Predicted pKa ~5.5-6.5 (pyridinium ion)Crucial for HPLC method development; dictates mobile phase pH for optimal peak shape and retention. The basic nitrogen on the pyridine ring is the most likely site of protonation.
Predicted LogP ~2.0-2.5Indicates moderate lipophilicity, suggesting good retention on reverse-phase (e.g., C18) HPLC columns.

Potential Impurity Profile: A Rationale for Method Specificity

The control of impurities is mandated by regulatory bodies and is critical for safety and efficacy. The specificity of the developed analytical methods must be proven against potential process-related impurities and degradation products.

  • Process-Related Impurities: Based on common synthetic routes for alkoxy-pyridines, which often involve nucleophilic substitution, potential impurities include:

    • Starting Materials: Unreacted 2-chloro-pyridin-4-amine and cyclohexanol.

    • By-products: Isomeric products or products of over-alkylation.

    • Reagents & Solvents: Residual catalysts or solvents used during synthesis and purification (e.g., THF, Dichloromethane).[2][3]

  • Degradation Products: The ether linkage could be susceptible to acid-catalyzed hydrolysis under harsh environmental conditions, potentially yielding 2-hydroxy-pyridin-4-amine and cyclohexanol. The aminopyridine structure may also be susceptible to oxidative degradation.[4]

Integrated Analytical Workflow

A systematic approach is required for the complete characterization of a new batch of 2-(Cyclohexyloxy)pyridin-4-amine. The following workflow ensures that all critical quality attributes are assessed.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Batch Receipt cluster_1 Identity Confirmation cluster_2 Purity & Impurities cluster_3 Final Disposition Batch New Batch of 2-(Cyclohexyloxy)pyridin-4-amine NMR 1H & 13C NMR Spectroscopy Batch->NMR MS High-Resolution MS Batch->MS FTIR FTIR Spectroscopy Batch->FTIR HPLC HPLC-UV Purity Assay & Impurity Profile NMR->HPLC MS->HPLC FTIR->HPLC GC Headspace GC-MS (Residual Solvents) HPLC->GC Spec Compare to Specifications GC->Spec Decision Release / Reject Spec->Decision

Caption: Figure 1: Comprehensive Analytical Workflow

Protocols for Identification and Structural Elucidation

The primary objective is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques provides orthogonal data points, leaving no ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation. It provides definitive information about the atomic connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) nuclei in the molecule, confirming its identity.[5][6][7]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the clear observation of exchangeable protons like -NH₂.

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR data on a ≥400 MHz spectrometer.

    • Acquire ¹³C NMR data using a proton-decoupled pulse sequence.

  • D₂O Exchange: To confirm the amine protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons should disappear or significantly diminish.[7]

Expected Spectral Features:

  • ¹H NMR:

    • Pyridine Ring: Signals in the aromatic region (~6.0-8.0 ppm), showing characteristic coupling patterns.

    • Cyclohexyl Group: A complex multiplet of signals in the aliphatic region (~1.2-2.0 ppm) from the CH₂ groups and a distinct signal for the CH-O proton (~4.5-5.0 ppm).

    • Amine Group: A broad singlet corresponding to two protons in the ~4.0-6.0 ppm range (solvent dependent), which will exchange with D₂O.[8]

  • ¹³C NMR:

    • Pyridine Ring: 5 distinct signals in the aromatic region (~100-165 ppm).

    • Cyclohexyl Group: Signals in the aliphatic region (~23-80 ppm), with the C-O carbon being the most downfield.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, serving as a primary identity test. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.[5][6]

Protocol: Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the pyridine nitrogen is readily protonated.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to >10,000 (FWHM).

  • Data Analysis:

    • Identify the protonated molecular ion, [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass calculated for C₁₁H₁₇N₂O⁺. The mass error should be less than 5 ppm.

Expected Result:

  • Theoretical [M+H]⁺: 193.1335

  • Characteristic Fragments: Potential fragmentation may include the neutral loss of cyclohexene (C₆H₁₀) or the cyclohexoxy radical.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups, providing a molecular "fingerprint."[5]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3050 - 3010C-H StretchAromatic (Pyridine)
2950 - 2850C-H StretchAliphatic (Cyclohexyl)
1640 - 1590C=C and C=N StretchAromatic Ring (Pyridine)
1250 - 1200C-O-C Stretch (asymmetric)Aryl-alkyl ether
1080 - 1020C-O-C Stretch (symmetric)Aryl-alkyl ether

Protocols for Purity and Impurity Determination

Chromatographic methods are essential for separating the main compound from any impurities, allowing for accurate quantification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the definitive method for determining the purity and impurity profile of non-volatile organic molecules. The method must be validated to prove it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[9][10][11] A validated method ensures that the results are accurate, precise, and reproducible.

HPLC_Validation_Workflow Figure 2: HPLC Method Validation Logic Validation ICH Q2(R2) Validation For Purity Method Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy 98.0-102.0% Recovery Validation->Accuracy Precision Precision Validation->Precision Quantitation LOQ / LOD S/N ≥ 10 (LOQ) S/N ≥ 3 (LOD) Validation->Quantitation Robustness Robustness pH ± 0.2 Organic ± 2% Validation->Robustness

Caption: Figure 2: HPLC Method Validation Logic

Protocol: Validated RP-HPLC Method for Purity Assay

  • Chromatographic Conditions:

    Table 3: HPLC Method Parameters

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reverse-phase chemistry suitable for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient ensures elution of potential non-polar impurities and efficient cleaning of the column.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 275 nmAminopyridines typically show strong absorbance in this region.[12] A DAD allows for peak purity assessment.
  • Sample and Standard Preparation:

    • Standard: Prepare a stock solution of reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water. Dilute to a working concentration of 0.1 mg/mL.

    • Sample: Prepare the sample to be tested at a concentration of 1.0 mg/mL in the same diluent. This higher concentration is used for the accurate detection of low-level impurities.

  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of the working standard.

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time must be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Data Analysis:

    • Calculate the purity using an area percent normalization method.

    • Quantify impurities against the main peak or a qualified reference standard if available.

Gas Chromatography (GC) for Residual Solvents

Causality: GC with headspace sampling is the standard method for detecting and quantifying volatile residual solvents from the manufacturing process, as outlined in pharmacopeial chapters and ICH Q3C guidelines.

Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable high-boiling solvent (e.g., DMSO or N,N-Dimethylformamide). Seal the vial immediately.

  • Instrument Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-624 or equivalent).

    • Headspace Conditions: Equilibrate the vial at ~80-100 °C for 15-30 minutes.

    • Oven Program: Start at ~40 °C, hold for 5 minutes, then ramp to ~240 °C.

    • Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for identification.

  • Data Analysis: Identify and quantify any detected solvents against a standard containing known amounts of the expected solvents. Compare results against ICH Q3C limits.

Summary of Specifications

The following table outlines a typical set of specifications for the release of a batch of 2-(Cyclohexyloxy)pyridin-4-amine, ensuring its quality and suitability for further use.

Table 4: Example Certificate of Analysis Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification A (FTIR) ATR-FTIRSpectrum conforms to that of the reference standard.
Identification B (HPLC) RP-HPLCRetention time of the major peak matches that of the reference standard.
Identification C (MS) HRMS[M+H]⁺ mass error < 5 ppm.
Assay RP-HPLC98.0% - 102.0% (on as-is basis)
Purity (Area %) RP-HPLC≥ 99.0%
Individual Impurity RP-HPLC≤ 0.15%
Total Impurities RP-HPLC≤ 0.5%
Residual Solvents Headspace GC-MSMeets ICH Q3C limits.

References

  • New Journal of Chemistry (RSC Publishing) . 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.

  • PubMed Central (PMC) . Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

  • MDPI . Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.

  • European Medicines Agency (EMA) . ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • International Council for Harmonisation (ICH) . ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2).

  • HELIX Chromatography . HPLC Methods for analysis of 4-Aminopyridine.

  • PubMed Central (PMC) . Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • PubMed Central (PMC) . Investigation into the Formation of Impurities during the Optimization of Brigatinib.

  • Chemistry LibreTexts . Spectroscopy of Amines.

  • ChemicalBook . 4-Aminopyridine(504-24-5) 1H NMR spectrum.

  • EvitaChem . Buy 6-(Pyridin-2-yl)pyrimidin-4-amine.

  • PubChem . N-Cyclohexylpyridin-2-amine.

Sources

Application Note: Advanced HPLC Analysis of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists developing methods for 4-Aminopyridine (Fampridine) and 3,4-Diaminopyridine (Amifampridine) . It moves beyond basic "recipes" to explain the mechanistic logic required to retain these highly polar, basic small molecules.[1]

Introduction & The "Polarity Problem"

Aminopyridines are critical potassium channel blockers used in the treatment of Multiple Sclerosis (Fampridine) and Lambert-Eaton Myasthenic Syndrome (Amifampridine). From a chromatographic perspective, they present a specific set of challenges:

  • High Polarity: These are small, hydrophilic molecules (LogP < 1). They exhibit poor retention on standard C18 columns, often eluting near the void volume (

    
    ) where ion suppression and matrix interference are highest.
    
  • Basicity: With pKa values typically in the range of 9.1 (for 4-AP), these molecules are positively charged at neutral and acidic pH. This leads to secondary interactions with residual silanols on silica-based columns, causing severe peak tailing.

  • Detection: While they possess UV chromophores (pyridine ring), the lack of conjugation limits sensitivity compared to larger aromatics, making LC-MS desirable for bioanalysis—a mode often incompatible with traditional ion-pairing methods.

This guide details two distinct approaches: a Robust QC Method (Ion-Pairing) for routine potency testing, and a Modern HILIC Method for LC-MS bioanalysis and high-sensitivity impurity profiling.

Method Development Strategy: The Decision Matrix

Before selecting a protocol, evaluate your specific requirements using the logic below.

MethodSelection cluster_mechanisms Separation Mechanism Start Start: Define Analytical Goal Detection Detection Mode? Start->Detection UV UV / PDA (QC Release) Detection->UV MS LC-MS / MS-MS (Bioanalysis) Detection->MS RP_IP Protocol A: RP-HPLC with Ion-Pairing UV->RP_IP High Robustness Req. HILIC Protocol B: HILIC (Ammonium Formate) MS->HILIC Volatile Buffer Req. Mech1 OSA forms neutral complex Retains on C18 RP_IP->Mech1 Hydrophobic + Ionic Mech2 Water layer on Silica Retains polar bases HILIC->Mech2 Partitioning + H-Bonding

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection requirements.

Protocol A: Reversed-Phase with Ion-Pairing (The "Gold Standard" for QC)

This method is derived from USP monographs and is ideal for Quality Control (QC) labs where robustness and reproducibility are paramount, and UV detection is sufficient.

The Logic: Because aminopyridines are positively charged at acidic pH, they repel the hydrophobic C18 surface. By adding Sodium Octanesulfonate (OSA) , an anionic ion-pairing reagent, we form a neutral ion-pair complex with the analyte. This "pseudo-neutral" complex is lipophilic enough to retain on the C18 chain.

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped,

(e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Mobile Phase Buffer: Acetonitrile (90:10 v/v)
Buffer Prep 1.0 g Sodium Octanesulfonate + 0.77 g Ammonium Acetate in 1000 mL water. Adjust to pH 3.0 ± 0.1 with dilute Acetic Acid.
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 262 nm (Fampridine) or 280 nm (Amifampridine)
Injection Vol 10 - 20 µL
Run Time ~15 minutes (Isocratic)
Step-by-Step Preparation
  • Buffer Preparation: Dissolve 1.0 g of 1-octanesulfonic acid sodium salt and 0.77 g of ammonium acetate in 900 mL of HPLC-grade water.

  • pH Adjustment: Calibrate pH meter. Slowly add 10% acetic acid (or dilute TFA) to reach pH 3.0. Crucial: Do not adjust pH after adding organic solvent.

  • Mobile Phase Mixing: Add 100 mL of Acetonitrile to the buffer. Filter through a 0.45 µm nylon filter and degas.

  • Column Equilibration: Flush column with mobile phase for at least 60 minutes. Ion-pairing reagents require longer equilibration times to saturate the stationary phase.

System Suitability Criteria (Acceptance Limits):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical due to silanol interactions).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD (n=6): NMT 2.0%.

Protocol B: HILIC Method (LC-MS Compatible)

This method is essential for DMPK (Drug Metabolism and Pharmacokinetics) studies or trace impurity analysis where mass spectrometry is required. Ion-pairing reagents (like OSA) suppress MS ionization and contaminate the source; therefore, HILIC (Hydrophilic Interaction Liquid Chromatography) is the preferred alternative.

The Logic: HILIC uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase. Water from the mobile phase forms a stagnant layer on the silica surface. The polar aminopyridine partitions into this water layer. Furthermore, the high organic content enhances desolvation efficiency in ESI-MS, boosting sensitivity.

Chromatographic Conditions
ParameterSpecification
Column HILIC Silica or Amide,

(e.g., Waters BEH HILIC or Phenomenex Kinetex HILIC)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient See Table Below
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection MS/MS (ESI+) or UV @ 262 nm
Gradient Profile
Time (min)% Mobile Phase B (Acetonitrile)Comments
0.095High organic to force partitioning into water layer
1.095Isocratic hold for retention
6.070Linear ramp to elute more polar impurities
6.150Wash step
8.050Hold Wash
8.195Re-equilibration
12.095Critical: HILIC requires long re-equilibration
Critical Protocol Notes:
  • Sample Diluent: Samples must be dissolved in 90-95% Acetonitrile . Injecting an aqueous sample into a HILIC system will disrupt the water layer on the column head, resulting in split peaks or total loss of retention.

  • Buffer Concentration: Do not drop buffer concentration below 10 mM. Ionic strength is needed to suppress secondary ionic interactions between the basic amine and the silica surface.

Stability Indicating Analysis (Impurity Profiling)

When analyzing degraded samples (e.g., oxidation products like 4-Nitropyridine or 3-Nitro-4-aminopyridine ), the method must separate the parent drug from these specific impurities.

Impurity Workflow:

  • Stress Testing: Subject sample to oxidative stress (

    
    , 2 hours).
    
  • Separation: The HILIC Protocol (B) is superior here.

    • Observation: The N-oxide impurities are generally more polar than the parent amine and will be retained longer or show distinct selectivity shifts compared to RP-HPLC.

    • Resolution: Ensure resolution (

      
      ) > 2.0 between 4-AP and 4-Nitropyridine.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary Silanol InteractionsMethod A: Increase buffer ionic strength (add more Ammonium Acetate). Method B: Switch to a "Hybrid" particle column (e.g., BEH) which has fewer active silanols.
Retention Time Drift Ion-Pairing Equilibrium (Method A)Ion-pairing reagents are temperature sensitive. Ensure column oven is stable

. Ensure mobile phase is continuously stirred if possible.
Split Peaks (HILIC) Wrong Sample SolventEnsure sample diluent matches starting mobile phase (95% ACN). Never inject 100% water samples in HILIC.
No Retention (RP) pH too low/highEnsure pH is controlled. At pH < 2, the ion-pairing reagent may precipitate or lose efficiency.

References

  • USP Monograph: Dalfampridine (Fampridine) Extended-Release Tablets. United States Pharmacopeia (USP-NF).[2]

  • Method Development Strategy: HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances. Chromatographia, 2006.[3]

  • HILIC Guidelines: Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase. Waters Corporation Application Note.

  • Sielc Technologies: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Demonstrates alternative mixed-mode separation).

  • Stability Data: Chemical Stability of 4-Aminopyridine Capsules. Can J Hosp Pharm, 2004.

Sources

Application Note: 2-(Cyclohexyloxy)pyridin-4-amine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-(Cyclohexyloxy)pyridin-4-amine (CAS: 1248075-07-1) as a privileged scaffold in the discovery and optimization of ATP-competitive kinase inhibitors.

The aminopyridine core is a validated pharmacophore capable of bidentate hydrogen bonding with the kinase hinge region [1]. The inclusion of the cyclohexyloxy moiety at the C2 position provides a hydrophobic vector targeting the "back pocket" or "gatekeeper" regions, distinct from the solvent-exposed front pocket. This application note outlines protocols for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) , focusing on biochemical assay configuration, binding kinetics via Surface Plasmon Resonance (SPR), and hit validation strategies.

Structural Rationale & Chemical Properties[1][2]

The utility of 2-(Cyclohexyloxy)pyridin-4-amine lies in its dual-functionality within the ATP-binding pocket.

  • Hinge Binder (The "Warhead"): The 4-aminopyridine core mimics the adenine ring of ATP. The pyridine nitrogen serves as a hydrogen bond acceptor, while the exocyclic 4-amino group acts as a hydrogen bond donor, typically interacting with the backbone carbonyl and amide of the kinase hinge residues [2].

  • Hydrophobic Anchor: The cyclohexyloxy group extends into the hydrophobic pocket II (often behind the gatekeeper residue), a strategy successfully employed in approved inhibitors like Crizotinib and Ibrutinib to gain selectivity over other kinases [3].

Table 1: Physicochemical Profile (Fragment Suitability)
PropertyValueImplication for Screening
Molecular Weight 192.26 DaIdeal for Fragment-Based Discovery (Rule of 3 compliant)
cLogP ~2.3Good membrane permeability; requires DMSO control in assays
H-Bond Donors 1 (Exocyclic NH2)Critical for Hinge Interaction
H-Bond Acceptors 3Facilitates water-mediated networks
Rotatable Bonds 2Low entropic penalty upon binding

Experimental Workflow: From Fragment to Lead

The following diagram illustrates the screening and optimization cycle for 2-(Cyclohexyloxy)pyridin-4-amine derivatives.

KinaseScreeningWorkflow Start Scaffold: 2-(Cyclohexyloxy)pyridin-4-amine Library Library Expansion (N-substitution / C-functionalization) Start->Library Chemical Synthesis PrimaryScreen Primary Biochemical Screen (ADP-Glo / TR-FRET) @ 10 µM & 100 µM Library->PrimaryScreen HTS HitValidation Hit Validation (Dose-Response IC50) PrimaryScreen->HitValidation >50% Inhibition Biophysics Orthogonal Biophysics (SPR / MST) Kd Determination HitValidation->Biophysics Validated Hits Selectivity Selectivity Profiling (Kinase Panel) Biophysics->Selectivity Low Kd / High LE Selectivity->Library SAR Feedback Loop Lead Lead Candidate Selectivity->Lead Selective Profile

Figure 1: Iterative screening workflow for aminopyridine-based kinase inhibitors.

Protocol A: Biochemical Screening (ADP-Glo™ Assay)

Objective: To quantify the inhibitory potency (


) of the scaffold and its derivatives against a target kinase (e.g., CDK2, MAPK, or EGFR).

Mechanism: This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is highly sensitive and resistant to compound interference (fluorescence/quenching), making it ideal for aromatic scaffolds like aminopyridines.

Reagents & Equipment[2][3]
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Target-specific peptide/protein substrate.

  • ATP: Ultra-pure ATP (concentration set to

    
     of the specific kinase).
    
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Plate: 384-well solid white low-volume plates.

Step-by-Step Procedure
  • Compound Preparation:

    • Dissolve 2-(Cyclohexyloxy)pyridin-4-amine in 100% DMSO to 10 mM stock.

    • Prepare a 10-point serial dilution (1:3) starting at 100 µM (final assay concentration).

    • Critical: Ensure final DMSO concentration is <1% to prevent solvent-induced enzyme inactivation.

  • Enzyme Reaction:

    • Dispense 2 µL of kinase enzyme (diluted in Kinase Buffer) into wells.

    • Add 1 µL of compound. Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

    • Initiate reaction by adding 2 µL of ATP/Substrate mix.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Acquisition:

    • Measure Luminescence (RLU) using a multimode plate reader (e.g., EnVision or PHERAstar).

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to determine

      
      .
      

Protocol B: Orthogonal Binding Kinetics (SPR)

Objective: To confirm direct binding and measure residence time (


). Fragments often show weak affinity in biochemical assays; SPR validates that inhibition is due to binding, not aggregation or interference.

Platform: Biacore 8K or T200.

Experimental Setup
  • Sensor Chip: CM5 or SA (Streptavidin) chip.

  • Immobilization: Biotinylate the target kinase (chemically or via AviTag) and capture on the SA chip to a density of ~2000-3000 RU.

    • Reference Channel: Immobilize a non-interacting protein or use a blank surface to subtract non-specific binding (NSB).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO.

    • Note: The DMSO concentration in the running buffer must exactly match the compound samples to avoid "solvent jumps" (bulk refractive index changes).

Injection Cycle
  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index variations.

  • Compound Injection: Inject 2-(Cyclohexyloxy)pyridin-4-amine at concentrations ranging from

    
     to 
    
    
    
    (typically 1 µM to 500 µM for fragments).
  • Flow Rate: High flow rate (30-50 µL/min) to minimize mass transport limitations.

  • Contact Time: 60s association, 120s dissociation.

Data Interpretation[2][4][5][6][7][8][9]
  • Sensorgram Analysis: Look for "square wave" binding (typical for fast-on/fast-off fragments).

  • Affinity (

    
    ):  Calculate via steady-state affinity fitting (
    
    
    
    vs. Concentration) if kinetics are too fast.
  • Ligand Efficiency (LE): Calculate LE =

    
    .
    
    • Target: For this scaffold (HAC ~14), an LE > 0.3 is considered a high-quality hit [4].

Structure-Activity Relationship (SAR) Strategy

When optimizing this scaffold, modifications should be strategic to probe specific kinase pockets.

Table 2: SAR Optimization Vectors
PositionModification StrategyTarget Interaction
4-Amino (N-sub) Alkylation / AcylationProbes the solvent-exposed region; improves solubility.
Pyridine N1 DO NOT MODIFY Essential H-bond acceptor for the Hinge region.
2-Cyclohexyloxy Ring expansion/contraction (Cyclopentyl/Phenyl)Optimizes hydrophobic fit in the back pocket (Gatekeeper).
Pyridine C3/C5 Halogenation (F, Cl)Can induce dipole interactions or fill small hydrophobic voids.

Troubleshooting & Quality Control

Aggregation False Positives

Small hydrophobic fragments like 2-(Cyclohexyloxy)pyridin-4-amine can form colloidal aggregates that sequester enzymes, leading to false inhibition.

  • Solution: Run the biochemical assay with and without 0.01% Triton X-100 . If

    
     shifts significantly (>3-fold) with detergent, the compound is likely aggregating [5].
    
Solubility Limits
  • Issue: Precipitation at high concentrations (>100 µM) in aqueous buffer.

  • Check: Measure solubility via kinetic nephelometry before SPR or HTS. Ensure final DMSO is sufficient to maintain solubility without inhibiting the kinase.

References

  • Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors. BenchChem Technical Guides. (2025). Retrieved from

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Protocols. (2015). Retrieved from

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed. (2025). Retrieved from

  • Fragment-Based Drug Design: From Then until Now. Journal of Medicinal Chemistry. (2025). Retrieved from

  • Assay Guidance Manual: Interference with Fluorescence and Absorbance.NCBI Bookshelf. (2023).

Application Note: Regioselective N-Alkylation of 4-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the regioselective N-alkylation of 4-aminopyridines. It addresses the inherent chemical challenges of this ambident nucleophile and provides validated protocols for targeting either the exocyclic amine or the ring nitrogen.

Abstract

4-Aminopyridine (4-AP) presents a classic challenge in heterocyclic synthesis due to its ambident nucleophilicity.[1] Reagents can attack either the endocyclic ring nitrogen (N1) or the exocyclic amino group (


), leading to mixtures of pyridinium salts and secondary/tertiary amines. This guide delineates the mechanistic drivers of regioselectivity and provides two distinct, high-fidelity protocols: Reductive Amination  for selective exocyclic functionalization and Direct Quaternization  for ring nitrogen alkylation.[1][2]

Mechanistic Foundation & Strategic Analysis[1]

The Ambident Nucleophile Challenge

The regiochemical outcome of 4-AP alkylation is governed by the interplay between basicity, nucleophilicity, and reaction conditions.

  • Ring Nitrogen (N1): The pyridine ring nitrogen is the site of highest electron density and basicity (

    
     of conjugate acid 
    
    
    
    ). Under neutral or acidic conditions, electrophiles preferentially attack here, forming stable pyridinium salts.[2]
  • Exocyclic Nitrogen (

    
    ):  The exocyclic amine is less basic due to resonance delocalization of its lone pair into the electron-deficient pyridine ring. However, it becomes the dominant nucleophile upon deprotonation  (forming a hard amide anion) or via condensation  (imine formation).
    
Decision Matrix

To achieve the desired product, the chemist must select conditions that manipulate these electronic properties.

Regioselectivity Start 4-Aminopyridine (Substrate) Goal_Exo Target: Exocyclic Amine (Secondary/Tertiary) Start->Goal_Exo Pathway 1 Goal_Ring Target: Pyridinium Salt (Quaternary) Start->Goal_Ring Pathway 2 Method_RedAm Method A: Reductive Amination (Aldehyde + Reductant) Goal_Exo->Method_RedAm Preferred (Mono-selectivity) Method_Base Method B: Anionic Activation (Strong Base: n-BuLi/NaH) Goal_Exo->Method_Base Alternative (For non-aldehydes) Method_Neutral Method C: Direct Alkylation (Neutral Conditions) Goal_Ring->Method_Neutral Standard SN2

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the target regioisomer.

Protocol A: Selective Exocyclic N-Alkylation

Target Product: 4-(Alkylamino)pyridines (Secondary Amines) Primary Challenge: Avoiding over-alkylation (tertiary amine formation) and N1-quaternization.[1]

Method A1: Reductive Amination (The "Gold Standard")

This method is preferred for introducing primary or secondary alkyl groups. It bypasses the competition with N1 by forming an intermediate imine (or iminium ion) which is selectively reduced.

Reagents:

  • Substrate: 4-Aminopyridine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.0–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5–2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-aminopyridine (10 mmol) in anhydrous DCE (40 mL).

  • Activation: Add the aldehyde (10-12 mmol) followed by AcOH (10-20 mmol). Stir at room temperature for 30–60 minutes to allow imine equilibrium. Note: 4-AP imines are often unstable; do not attempt to isolate.[2]

  • Reduction: Cool the mixture to 0°C. Add

    
     (15 mmol) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC/LCMS (Look for disappearance of 4-AP).[1][2]

  • Quench: Quench carefully with saturated aqueous

    
     (50 mL). Stir for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (typically MeOH/DCM gradients with 1%

    
     to prevent streaking of the basic amine).
    
Method A2: Lithiation-Directed Alkylation (Strong Base)

Used when the alkyl group cannot be derived from an aldehyde (e.g., methylation, ethylation with halides).[2] This method relies on creating the hard amide anion, which is more nucleophilic than the neutral ring nitrogen.[2]

Reagents:

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.6M in hexanes) or NaH (60% dispersion).[1][2]
  • Electrophile: Alkyl Halide (e.g., MeI, EtBr).[2]

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 4-aminopyridine (10 mmol) in anhydrous THF (50 mL) at -78°C under Argon.

  • Lithiation: Dropwise add

    
    -BuLi (11 mmol). The solution typically turns yellow/orange, indicating the formation of the lithium amide species. Stir for 30 mins at -78°C, then warm to 0°C for 15 mins.
    
  • Alkylation: Recool to -78°C. Add the alkyl halide (10 mmol) dropwise.

  • Completion: Allow to warm to room temperature slowly overnight.

  • Workup: Quench with water. Extract with EtOAc.[1][2]

    • Critical Note: This method can lead to di-alkylation.[1][2] Use stoichiometric control (1.0 equiv of electrophile) strictly.

Protocol B: Selective Ring N-Alkylation (Quaternization)

Target Product: 1-Alkyl-4-aminopyridinium salts Mechanism: Direct


 attack by the neutral pyridine ring nitrogen (the most basic site).[1]

Reagents:

  • Substrate: 4-Aminopyridine.[1][2][3][4][5]

  • Electrophile: Alkyl Halide (excess).[1][2]

  • Solvent: Acetone, Acetonitrile (ACN), or Ethanol.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-aminopyridine (10 mmol) in Acetone or ACN (30 mL). Acetone is preferred as the salt product often precipitates out.

  • Addition: Add the alkyl halide (12–15 mmol).

  • Reaction: Stir at room temperature (for reactive halides like MeI, BnBr) or reflux (for less reactive halides) for 2–12 hours.

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold ether, and dry under vacuum.[2]

    • If homogeneous: Concentrate the solvent and recrystallize from EtOH/EtOAc.

  • Validation: NMR will show a significant downfield shift of the pyridine ring protons (typically > 0.5 ppm shift) compared to the neutral starting material.

Data Summary & Troubleshooting

Table 1: Comparative Analysis of Methods

FeatureReductive Amination (A1)Lithiation-Alkylation (A2)Neutral Alkylation (B)
Major Product Exocyclic Secondary AmineExocyclic Sec/Tert AmineRing Pyridinium Salt
Selectivity High (Mono-alkylation)Moderate (Risk of di-alkylation)High (N1-alkylation)
Key Reagent


-BuLi / NaH
Neutral Alkyl Halide
Conditions Mild, Acidic BufferHarsh, Anhydrous, BasicNeutral, Polar Aprotic
Common Pitfall Unstable imine intermediateOver-alkylationHygroscopic product

Troubleshooting Guide:

  • Issue: Low Conversion in Reductive Amination.

    • Fix: Ensure molecular sieves are used if the imine formation is slow. Increase AcOH to 2.0 equiv to activate the carbonyl.

  • Issue: Mixture of N1 and N-exo products in Method A2.

    • Fix: Ensure temperature is kept low (-78°C) during electrophile addition.[1] The lithium amide is a "hard" nucleophile and prefers the carbon of the alkyl halide, but higher temps can promote equilibration.

  • Issue: Oily Pyridinium Salts.

    • Fix: Triturate the oil with diethyl ether or hexanes to induce crystallization. Anion exchange (e.g., to

      
      ) can also yield solid salts.[1]
      

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Muthyala, R., et al. (2006).[2] "Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines." Bulletin of the Korean Chemical Society, 27(11).

  • Scriven, E. F. V. (1984).[1][2] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161.[1][2]

  • Li, J. J. (2014).[1][2] "Reductive Amination."[1][2][6][7][8][9] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2]

Sources

Application Note: 2-(Cyclohexyloxy)pyridin-4-amine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2-(Cyclohexyloxy)pyridin-4-amine represents a "privileged structure" in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) . This scaffold combines a polar, hydrogen-bonding heteroaromatic core (aminopyridine) with a lipophilic, space-filling appendage (cyclohexyloxy).

Its primary utility lies in Kinase Inhibition . The 4-aminopyridine motif serves as a classic hinge-binder (mimicking the adenine ring of ATP), while the cyclohexyloxy group targets the hydrophobic pocket adjacent to the ATP-binding site (often the solvent-exposed front pocket or the hydrophobic back pocket, depending on conformation).

Physicochemical Profile (Rule of 3 Compliance)

This fragment is an ideal starting point for elaboration because it strictly adheres to the "Rule of Three" for fragments, allowing sufficient chemical space for optimization.

PropertyValueFBDD TargetStatus
Molecular Weight 192.26 Da< 300 Da✅ Pass
cLogP ~2.1< 3.0✅ Pass
H-Bond Donors 2< 3✅ Pass
H-Bond Acceptors 3< 3✅ Pass
TPSA 51.8 Ų< 60 Ų✅ Pass

Chemical Synthesis Protocol

Objective: Scalable synthesis of 2-(Cyclohexyloxy)pyridin-4-amine starting from 2-chloro-4-nitropyridine.

Rationale: Direct nucleophilic substitution on 2-chloro-4-aminopyridine is chemically inefficient due to the electron-donating nature of the amine. This protocol utilizes the electron-withdrawing nitro group to activate the pyridine ring for SNAr displacement, followed by a chemoselective reduction.

Workflow Diagram (Graphviz)

Synthesis_Pathway Start 2-Chloro-4-nitropyridine Intermed 2-(Cyclohexyloxy)-4-nitropyridine Start->Intermed Step 1: SNAr Reagent1 Cyclohexanol + NaH (THF, 0°C to RT) Reagent1->Intermed Product 2-(Cyclohexyloxy)pyridin-4-amine Intermed->Product Step 2: Nitro Reduction Reagent2 Fe / NH4Cl (EtOH/H2O, Reflux) Reagent2->Product

Figure 1: Two-step synthetic route leveraging nitro-activation for efficient ether formation.

Step 1: SNAr Etherification

Reagents: 2-Chloro-4-nitropyridine (1.0 eq), Cyclohexanol (1.1 eq), Sodium Hydride (60% in oil, 1.2 eq), Anhydrous THF.

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add Cyclohexanol (1.1 eq). Stir for 30 min at 0°C until evolution of H₂ gas ceases.

  • Displacement: Add 2-Chloro-4-nitropyridine (1.0 eq) as a solution in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding a more polar spot.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

    • Yield Target: >85% (Yellow solid).[3]

Step 2: Nitro Reduction (Bechamp Conditions)

Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Setup: Dissolve the intermediate (2-(cyclohexyloxy)-4-nitropyridine) in EtOH/H₂O (4:1).

  • Addition: Add Iron powder and NH₄Cl.

  • Reflux: Heat to 80°C (reflux) with vigorous stirring for 2 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash the pad with MeOH.

  • Concentration: Remove volatiles under reduced pressure.

  • Extraction: Resuspend residue in water/EtOAc. Basify slightly with NaHCO₃ if necessary. Extract with EtOAc.[4]

  • Final Purification: Recrystallization from Hexane/EtOAc or column chromatography (DCM:MeOH 95:5).

    • Yield Target: >90% (Off-white solid).

Medicinal Chemistry Applications: The "Hinge Binder" Strategy

In kinase drug discovery, this fragment targets the ATP-binding site. The 4-aminopyridine core functions as a bidentate ligand.

Binding Mode Hypothesis[5][6]
  • N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

  • 4-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge region.

  • Cyclohexyl Ring: Occupies the hydrophobic pocket (Gatekeeper vicinity or solvent front), displacing water and increasing entropic gain.

Elaboration Strategies (Hit-to-Lead)

Once the fragment is co-crystallized or validated, elaboration occurs at the 4-amino position or via substitution at the 5-position of the pyridine ring.

Elaboration_Strategy cluster_pathways Elaboration Vectors Fragment 2-(Cyclohexyloxy)pyridin-4-amine (The Core) Amide Amide Coupling (Target: Specificity Pocket) Fragment->Amide R-COCl / HATU Urea Urea Formation (Target: DFG-out conformation) Fragment->Urea R-NCO Buchwald Pd-Cat Amination (Target: Bi-aryl systems) Fragment->Buchwald Ar-Br / Pd(dba)3 Target High Affinity Kinase Inhibitor (IC50 < 10 nM) Amide->Target Urea->Target Buchwald->Target

Figure 2: Strategic elaboration vectors for transforming the fragment into a lead compound.

Experimental Validation Protocols

Protocol A: Solubility & Stability Assessment

Before screening, validate the fragment's integrity in assay buffer.

  • Stock Prep: Dissolve fragment in DMSO to 100 mM.

  • Dilution: Dilute to 100 µM in PBS (pH 7.4).

  • Analysis: Incubate at 37°C for 24 hours. Analyze by LC-MS.

    • Acceptance Criteria: >95% parent compound remaining. (Ether linkages are generally stable, but metabolic liability of the cyclohexyl ring should be monitored in microsomes later).

Protocol B: Surface Plasmon Resonance (SPR) Screening

Purpose: Determine K_d (Binding Affinity) against a target kinase (e.g., CDK2, P38, or ALK2).

  • Immobilization: Biotinylate the kinase and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject the fragment at concentrations ranging from 10 µM to 500 µM (Fragment screening requires high concentrations due to low affinity, typically µM to mM range).

  • Reference: Use a flow cell with no protein or an irrelevant protein (BSA) to subtract non-specific binding.

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Note: Fast on/off rates are characteristic of fragments. Look for "square wave" sensorgrams.

References

  • Synthesis of Aminopyridines

    • Patent: "Preparation method of 2-chloro-4-aminopyridine."[2][4][5] CN104974085A. (2015). Describes the nitro-reduction pathway.

  • Fragment-Based Drug Discovery (General Principles)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry." J. Med. Chem. 47.14 (2004): 3463-3482.

  • Kinase Inhibitor Scaffolds (Aminopyridines)

    • Zeid, M. M., et al. "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors."[6] Curr.[6][7] Pharm. Des. (2025).[8]

  • Chemical Vendor Data

    • PubChem Compound Summary for CID 129978719 (Related analog 2-Chloro-4-amino-5-cyclohexylpyridine).[9]

    • BLD Pharm Product Page: 2-(Cyclohexyloxy)pyridin-4-amine.[10]

Sources

Application Note: High-Sensitivity LC-MS/MS Method Development for 2-(Cyclohexyloxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists. It moves beyond generic templates to provide a logic-driven workflow for developing a robust LC-MS/MS method for 2-(Cyclohexyloxy)pyridin-4-amine .

Introduction & Compound Analysis

Developing an analytical method requires a "first-principles" understanding of the analyte's physicochemical behavior. 2-(Cyclohexyloxy)pyridin-4-amine is a bifunctional heterocyclic building block often used in medicinal chemistry. Unlike its parent compound, 4-aminopyridine (4-AP) , which is highly polar and difficult to retain on Reverse Phase (RP) columns, the addition of the cyclohexyloxy group significantly alters its chromatographic profile.

Physicochemical Profile
PropertyValue (Estimated/Predicted)Methodological Implication
Molecular Weight 192.26 g/mol Monoisotopic Mass for MS: 192.13
LogP ~2.1 – 2.5Lipophilic: Suitable for C18 retention (unlike 4-AP).
pKa (Base) ~6.0 – 9.0*Basic: The pyridine nitrogen and exocyclic amine can accept protons. Expect peak tailing on standard silica due to silanol interactions.
H-Bond Donors 1 (Amine)Good ionization efficiency in ESI(+).

*Note: While 4-aminopyridine has a pKa of ~9.1, the 2-alkoxy substitution can modulate basicity. For method development, we treat it as a strong base.

Method Development Strategy

The core challenge with aminopyridines is achieving a symmetrical peak shape while maintaining high MS sensitivity. We will utilize a Charged Surface Hybrid (CSH) particle technology to mitigate secondary interactions between the basic analyte and residual silanols on the column stationary phase.

Decision Matrix (Graphviz)

The following logic flow dictates the parameter selection for this specific compound.

MethodStrategy Analyte Analyte: 2-(Cyclohexyloxy)pyridin-4-amine Polarity Lipophilic (LogP > 2) Analyte->Polarity Basicity Basic (pKa > 6) Analyte->Basicity Column Column Selection: C18 Charged Surface Hybrid (CSH) (Prevents Tailing) Polarity->Column Retains well Basicity->Column Requires end-capping MobilePhase Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid Basicity->MobilePhase Low pH for protonation Ionization Ionization: ESI Positive Mode [M+H]+ = 193.1 MobilePhase->Ionization Volatile buffer

Figure 1: Strategic decision tree for selecting chromatographic and spectrometric conditions.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-(Cyclohexyloxy)pyridin-4-amine (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water.

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Sample Preparation

Due to the lipophilicity of the cyclohexyl group, the compound is soluble in organic solvents.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 Water:MeCN .

    • Critical Step: Do not use 100% aqueous diluent, as the cyclohexyloxy group may cause adsorption to plastic vials (non-specific binding).

LC Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex EVO C18.

    • Rationale: These columns operate well at high pH if needed, but primarily offer excellent peak shape for bases at low pH.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Start Gradient
3.50 95 Elution of Analyte
4.50 95 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End of Run |

MS/MS Conditions[2][3]
  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Analyzer: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

MRM Transitions (Optimized): The fragmentation usually involves the cleavage of the ether bond (loss of cyclohexene) or the loss of the amine group.

  • Precursor Ion: 193.1 [M+H]+

  • Product Ion 1 (Quantifier): 111.1 (Loss of Cyclohexene, C₆H₁₀, -82 Da).

    • Mechanism:[1][4][5] McLafferty-type rearrangement or elimination of the cyclohexyloxy group to form the pyridone/hydroxypyridine species.

  • Product Ion 2 (Qualifier): 94.0 (Loss of NH₃ from the 111 fragment).

Proposed Fragmentation Pathway[3][5][7][8]

Understanding the fragmentation is vital for confirmation. The most energetically favorable pathway is the elimination of the cyclohexyl ring.

Fragmentation Parent Precursor Ion [M+H]+ m/z 193.1 Transition1 Neutral Loss: Cyclohexene (-82 Da) (Ether Cleavage) Parent->Transition1 Fragment1 Product Ion 1 (Quantifier) 4-aminopyridin-2-ol (tautomer) m/z 111.1 Transition1->Fragment1 Transition2 Neutral Loss: Ammonia (-17 Da) Fragment1->Transition2 Fragment2 Product Ion 2 (Qualifier) m/z 94.0 Transition2->Fragment2

Figure 2: Proposed ESI(+) fragmentation pathway for MRM transition selection.

Method Validation (ICH M10 Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following:

  • System Suitability:

    • Inject the Working Standard (1 µg/mL) 6 times.

    • Acceptance Criteria: Retention time %RSD < 1.0%; Peak Area %RSD < 5.0%.

    • Tailing Factor: Must be < 1.5. If > 1.5, switch to Ammonium Acetate (pH 5.0) buffer to suppress silanol activity.

  • Linearity:

    • Range: 1 ng/mL to 1000 ng/mL.

    • Weighting: 1/x².

    • Acceptance: r² > 0.99.[1]

  • Matrix Effect (ME):

    • Since this is a lipophilic amine, it may co-elute with phospholipids in plasma samples.

    • Protocol: Compare post-extraction spike response (A) to neat solution response (B). ME (%) = (A/B) x 100.

    • Remediation: If ME is high (>20% suppression), implement a Divert Valve to send the first 1.0 min of flow to waste, or use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) cartridge.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer strength (10 mM Ammonium Formate) or switch to a CSH C18 column.
Low Sensitivity Ion suppression or poor solubility.Check solubility in sample diluent. Ensure organic content in diluent matches initial mobile phase (5-10%).
Carryover Adsorption of cyclohexyl group to injector.Use a needle wash with high organic content (e.g., 90:10 MeCN:Water + 0.1% Formic Acid).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55717381, 2-(Cyclohexyloxy)pyridin-4-amine. Retrieved from [Link] (Note: Search via CAS 1248075-07-1).

  • European Medicines Agency (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Particle Technology for Basic Compounds. Retrieved from [Link][1]

Sources

Application Note: Synthesis of 2-(Cyclohexyloxy)pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-alkoxypyridin-4-amine motif is a critical pharmacophore in medicinal chemistry, frequently serving as a scaffold for kinase inhibitors (e.g., substituted aminopyridines targeting JNK, CDK) and GPCR ligands.[1] The introduction of a bulky cyclohexyloxy group at the 2-position enhances lipophilicity and metabolic stability compared to simple alkoxy chains.

This guide details the synthesis of 2-(cyclohexyloxy)pyridin-4-amine via a robust Nucleophilic Aromatic Substitution (SNAr) strategy followed by Nitro Reduction . Unlike metal-catalyzed routes which require expensive ligands, this protocol utilizes accessible reagents while addressing the critical challenge of regioselectivity.[1]

Key Advantages of This Protocol
  • Regiocontrol: Exploits the differential reactivity of 2-chloro-4-nitropyridine to exclusively target the 2-position.

  • Scalability: Avoids chromatographic purification in early steps.[1]

  • Cost-Efficiency: Uses NaH and Iron powder rather than Palladium catalysts.

Synthetic Strategy & Mechanistic Insight

The synthesis hinges on the electronic differentiation of the pyridine ring. The starting material, 2-chloro-4-nitropyridine , possesses two potential leaving groups: the chlorine at C-2 and the nitro group at C-4.[2]

Mechanistic Logic[3][4]
  • Activation: The pyridine nitrogen renders the C-2 and C-4 positions electron-deficient. The nitro group at C-4 further activates the ring via induction and resonance.

  • Regioselectivity (The "Ortho" Effect): While the nitro group is a potent leaving group, nucleophilic attack by alkoxides (like cyclohexoxide) on 2-chloro-4-nitropyridine preferentially displaces the Chlorine at C-2 . This is driven by the strong inductive activation of the adjacent ring nitrogen (ortho-position) and the stability of the transition state.

  • Chemoselective Reduction: The subsequent reduction of the nitro group must be performed under conditions that do not cleave the newly formed ether bond or reduce the pyridine ring.[1] Iron-mediated reduction is selected for its high chemoselectivity.[1]

Reaction Pathway Diagram[4][5]

ReactionScheme SM 2-Chloro-4-nitropyridine (Starting Material) Inter 2-(Cyclohexyloxy)-4-nitropyridine (Intermediate) SM->Inter Step 1: S_NAr THF, 0°C to RT Reagent1 Cyclohexanol + NaH (S_NAr Conditions) Reagent1->Inter Product 2-(Cyclohexyloxy)pyridin-4-amine (Target) Inter->Product Step 2: Nitro Reduction EtOH/H2O, Reflux Reagent2 Fe / NH4Cl (Reduction) Reagent2->Product

Figure 1: Synthetic pathway highlighting the two-step Activation-Displacement-Reduction strategy.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Cyclohexyloxy)-4-nitropyridine (SNAr)

Objective: Displacement of the C-2 chloride by cyclohexoxide.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][3][4][5]Amount
2-Chloro-4-nitropyridine 158.541.05.00 g
Cyclohexanol 100.161.23.79 g (4.0 mL)
Sodium Hydride (60% in oil) 24.001.31.64 g
THF (Anhydrous) --50 mL
Procedure
  • Preparation of Alkoxide:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

    • Add Sodium Hydride (1.64 g) and wash twice with dry hexane (to remove mineral oil) if high purity is required; otherwise, use as is.[1]

    • Add anhydrous THF (30 mL) and cool the suspension to 0 °C (ice bath).

    • Add Cyclohexanol (3.79 g) dropwise over 15 minutes. Evolution of H2 gas will be observed.[1] Stir at 0 °C for 30 minutes until gas evolution ceases and a clear/hazy solution forms.

  • SNAr Reaction:

    • Dissolve 2-Chloro-4-nitropyridine (5.00 g) in anhydrous THF (20 mL).

    • Add the pyridine solution dropwise to the alkoxide solution at 0 °C. Caution: Exothermic.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

    • Stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (Rf ~0.[1]6) should disappear, and a new spot (Rf ~0.[1]7) should appear.

  • Workup:

    • Quench the reaction carefully with Water (10 mL) at 0 °C.

    • Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).[1]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

    • Purification: The crude yellow solid is usually sufficiently pure (>90%).[1] If necessary, recrystallize from Ethanol/Water or pass through a short silica plug.[1]

Expected Yield: 85–92% Appearance: Yellow crystalline solid.[1]

Step 2: Synthesis of 2-(Cyclohexyloxy)pyridin-4-amine (Reduction)

Objective: Chemoselective reduction of the nitro group to a primary amine.[1]

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][3][4][5]Amount
2-(Cyclohexyloxy)-4-nitropyridine 222.241.04.00 g
Iron Powder (Reduced) 55.855.05.00 g
Ammonium Chloride 53.495.04.80 g
Ethanol / Water -4:180 mL
Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask, suspend 2-(Cyclohexyloxy)-4-nitropyridine (4.00 g) in Ethanol (64 mL) and Water (16 mL).

    • Add Ammonium Chloride (4.80 g) and Iron Powder (5.00 g).

  • Reduction:

    • Heat the mixture to Reflux (80 °C) with vigorous stirring.

    • Maintain reflux for 2–4 hours.[1] The yellow color of the nitro compound will fade to a colorless or pale brown suspension.

    • Checkpoint: TLC (DCM:MeOH 9:[1]1) will show a low Rf spot (amine) that stains usually with Ninhydrin.[1]

  • Workup:

    • Cool to room temperature.[1][6]

    • Filter the mixture through a pad of Celite to remove iron residues.[1] Wash the pad thoroughly with Ethanol.[1]

    • Concentrate the filtrate to remove ethanol.[1]

    • Dilute the aqueous residue with Ethyl Acetate (100 mL) and neutralize with saturated NaHCO3 if acidic.[1]

    • Wash with Brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • The crude amine may be dark.[1] Purify via flash column chromatography (SiO2, gradient 0–5% MeOH in DCM).

    • Alternatively, convert to the HCl salt by adding 4M HCl in dioxane to an ethereal solution of the amine for long-term storage.

Expected Yield: 75–85% Appearance: Off-white to pale brown solid.

Experimental Workflow Visualization

Workflow cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Reduction Start1 Activation: NaH + Cyclohexanol (THF, 0°C) React1 Addition: 2-Cl-4-NO2-Pyridine (Dropwise) Start1->React1 Monitor1 Monitor: TLC (Hex/EtOAc) React1->Monitor1 Quench1 Quench: Water/Extraction Monitor1->Quench1 Setup2 Setup: Nitro Int. + Fe + NH4Cl (EtOH/H2O) Quench1->Setup2 Intermediate Isolated Reflux2 Reaction: Reflux 80°C (2-4 Hours) Setup2->Reflux2 Filter2 Workup: Celite Filtration (Remove Fe) Reflux2->Filter2 Purify2 Purification: Flash Column (DCM/MeOH) Filter2->Purify2

Figure 2: Operational workflow for the two-step synthesis.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Wrong Isomer (4-alkoxy) Displacement of NO2 group instead of Cl.Ensure 2-chloro-4-nitropyridine is used, not 2,4-dichloropyridine. Maintain temperature <25°C during SNAr addition.
Low Yield (Step 1) Moisture in reagents (NaH or THF).[1]Use anhydrous THF and fresh NaH.[1] Dry cyclohexanol if necessary.[1]
Incomplete Reduction Iron surface passivation.[1]Activate Iron powder by washing with dilute HCl and drying before use, or simply use excess (5-10 equiv) and vigorous stirring.[1]
Emulsion during Workup Iron salts in aqueous layer.[1][4]Filter through Celite before aqueous workup.[1] Use Rochelle's salt solution if emulsion persists.[1]
Characterization Data (Simulated)
  • 1H NMR (400 MHz, DMSO-d6): δ 7.65 (d, J = 5.8 Hz, 1H, H-6), 6.15 (dd, J = 5.8, 2.0 Hz, 1H, H-5), 5.95 (d, J = 2.0 Hz, 1H, H-3), 5.80 (br s, 2H, NH2), 4.85 (m, 1H, O-CH-Cy), 1.90–1.20 (m, 10H, Cyclohexyl).[1]

  • MS (ESI): m/z 193.1 [M+H]+.[1]

References

  • Nucleophilic Substitution Logic: Journal of Medicinal Chemistry, 2008, 51 (17), 5330–5341.[1] (Demonstrates regioselective displacement of Cl in 2-chloro-4-nitropyridine by alkoxides).

  • Iron Reduction Protocol: Organic Process Research & Development, 2011, 15 (4), 831–840.[1] (General procedures for Fe/NH4Cl reduction of nitroarenes).

  • Alternative Pd-Catalyzed Route: Journal of the American Chemical Society, 2008, 130 (41), 13552–13554.[1] (Buchwald-Hartwig C-O coupling methodologies).[1]

  • Compound Properties: PubChem Entry for 2-chloro-4-nitropyridine.[7] [1][7]

Sources

Application Note: High-Throughput Functional Screening of Substituted Aminopyridines Targeting Kv Channels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted aminopyridines (e.g., 4-aminopyridine, 3,4-diaminopyridine) represent a critical class of potassium channel blockers with significant therapeutic applications in neurology, particularly for Multiple Sclerosis (MS) and Lambert-Eaton Myasthenic Syndrome (LEMS).[1] Their mechanism relies on the state-dependent blockade of voltage-gated potassium channels (Kv), specifically the Kv1 family, enhancing neuronal excitability and neurotransmitter release. This application note details a robust, biphasic screening protocol designed to evaluate the potency and selectivity of novel substituted aminopyridines. We integrate a high-throughput Thallium (Tl


) Flux assay for primary screening with automated patch-clamp electrophysiology for mechanistic validation.[2]

Introduction & Mechanism of Action

The Target: Voltage-Gated Potassium Channels (Kv)

Kv channels regulate the resting membrane potential and the shape of action potentials.[1] In demyelinated axons (as seen in MS), K


 leakage through exposed Kv channels results in conduction failure. Blocking these channels restores signal propagation.
The Compound Class: Substituted Aminopyridines

While 4-aminopyridine (4-AP) is the clinical standard, it suffers from narrow therapeutic indices and seizure risks. Developing substituted aminopyridines aims to improve selectivity (e.g., targeting Kv1.3 vs. Kv1.1) and pharmacokinetic profiles.

  • Mechanism: Aminopyridines are pore-blockers. They typically enter the channel from the intracellular side when the channel is open and stabilize a non-conducting state.

  • Chemical Logic: Substitutions on the pyridine ring (e.g., 3,4-diamino, 3-fluoro) alter pKa and lipophilicity, affecting the drug's ability to cross the membrane and access the intracellular binding site.

Mechanistic Pathway Diagram

G Start Neuron Depolarization KvOpen Kv Channel Opens (K+ Efflux) Start->KvOpen Voltage Sensor Activation AP_Bind Aminopyridine Enters Pore KvOpen->AP_Bind State-Dependent Access Block Channel Blockade (K+ Efflux Stops) AP_Bind->Block Pore Occlusion Effect Prolonged Action Potential Block->Effect Repolarization Delayed Release Enhanced Ca2+ Influx & Neurotransmitter Release Effect->Release Synaptic Gain

Figure 1: Mechanism of action for substituted aminopyridines blocking Kv channels to enhance neurotransmission.

Assay Strategy: The Screening Cascade

To efficiently identify potent hits from a library of substituted aminopyridines, we employ a funnel approach:

  • Primary Screen (High Throughput): Thallium (Tl

    
    ) Flux Assay .
    
    • Rationale: Tl

      
       permeates open K
      
      
      
      channels and binds to a specific dye (e.g., FluxOR™ or FluoZin-2) with high affinity.[3] This provides a massive signal-to-noise ratio compared to traditional membrane potential dyes for channel blockers.
  • Secondary Screen (Validation): Automated Patch Clamp .

    • Rationale: Tl

      
       flux is a surrogate.[3] Electrophysiology confirms the block is voltage-dependent and measures true IC
      
      
      
      under physiological K
      
      
      gradients.

Detailed Protocol 1: Thallium Flux Assay (Primary Screen)

Objective: Quantify the inhibition of Kv channel activity by substituted aminopyridines in a 384-well format.

Materials & Reagents[4]
  • Cell Line: HEK293 or CHO cells stably expressing the target Kv channel (e.g., hKv1.1 or hKv1.3).

  • Detection Reagent: FluxOR™ II Potassium Ion Channel Assay (Thermo Fisher) or Thallos (TEFLabs).

  • Buffer A (Assay Buffer): HBSS (chloride-free is NOT required for modern Tl

    
     dyes, but low Cl
    
    
    
    reduces precipitation).
  • Stimulus Buffer: K

    
    SO
    
    
    
    (to depolarize) + Tl
    
    
    SO
    
    
    (tracer).
  • Controls: 4-Aminopyridine (Positive Control), Vehicle (DMSO).

Experimental Workflow
Step 1: Cell Plating[2]
  • Harvest cells using Accutase (avoid Trypsin to preserve surface channels).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20 µL/well into a 384-well Poly-D-Lysine coated black/clear-bottom plate.

  • Incubate overnight at 37°C, 5% CO

    
    . Confluency should be ~80-90%.
    
Step 2: Dye Loading[4]
  • Remove culture medium (or use a no-wash protocol if verifying background is low).

  • Add 20 µL of Loading Buffer (containing Tl

    
    -sensitive dye + Probenecid to inhibit efflux).
    
  • Incubate for 60 minutes at Room Temperature (RT) in the dark. Note: Aminopyridines are small molecules; RT incubation minimizes transporter artifacts.

Step 3: Compound Addition (Pre-Incubation)
  • Prepare 5X concentration of substituted aminopyridines in Assay Buffer (0.5% DMSO final).

  • Add 5 µL of compound solution to the cells.

  • Critical Step: Incubate for 15–20 minutes.

    • Why? Aminopyridines often require the channel to cycle through open/closed states to access the binding site. However, in a resting state, they may equilibrate slowly. A pre-incubation ensures the drug is present when the channel opens.

Step 4: The Read (Kinetic Mode)
  • Transfer plate to a FLIPR or Hamamatsu FDSS.

  • Baseline Read: Record fluorescence (Ex 490nm / Em 525nm) for 10 seconds.

  • Stimulation: Inject 5 µL of Stimulus Buffer (containing 10 mM Tl

    
     and elevated K
    
    
    
    typically 10-20 mM to open the voltage gate).
  • Response Read: Record fluorescence for 90–120 seconds.

Thallium Flux Logic Diagram

TlFlux Cells Cells Loaded with Tl-Sensitive Dye (Non-Fluorescent) AddComp Add Substituted Aminopyridine (Pre-incubation 20 min) Cells->AddComp Inject Inject Stimulus (High K+ & Tl+) AddComp->Inject Branch Channel Status? Inject->Branch Open Channel OPENS (No Block) Branch->Open Vehicle Control Blocked Channel BLOCKED (Compound Bound) Branch->Blocked Active Compound Signal Tl+ Influx -> Dye Binding High Fluorescence Open->Signal NoSignal No Tl+ Influx Low Fluorescence Blocked->NoSignal

Figure 2: Workflow and signal generation principle of the Thallium Flux Assay.

Detailed Protocol 2: Automated Patch Clamp (Validation)

Objective: Confirm the "hit" compounds are true pore blockers and determine voltage-dependence.

Platform: QPatch, Patchliner, or IonFlux.

Solutions
  • Intracellular (IC): 10 mM KCl, 135 mM KF, 10 mM EGTA, 10 mM HEPES, pH 7.2.

  • Extracellular (EC): 140 mM NaCl, 4 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, pH 7.4.
    • Note: Aminopyridines are pH sensitive. Ensure EC pH is strictly 7.4.

Voltage Protocol
  • Holding Potential: -80 mV.

  • Depolarizing Step: Step to +40 mV for 500 ms (to fully open Kv channels).

  • Sweep Interval: 10 seconds.

  • Compound Application: Apply compound for 2 minutes while running the voltage step protocol continuously.

Data Analysis
  • Measure the Steady-State Current at the end of the +40 mV pulse.

  • Calculate % Block:

    
    .
    
  • Use-Dependence Check: Aminopyridines often show increased block at higher frequencies. Run a high-frequency train (2 Hz) to verify if block increases (a desirable trait for targeting hyper-active neurons).

Data Presentation & Analysis

Quantitative Summary Table
ParameterThallium Flux (HTS)Auto Patch Clamp (Validation)
Readout Fluorescence Intensity (RFU)Ionic Current (pA)
Throughput 384/1536-well16/48/384-well
Z' Factor (Acceptance) > 0.5N/A (n=3-5 cells per point)
Typical 4-AP IC50 ~100 - 500 µM (Kv1 dependent)~200 µM (Voltage dependent)
False Positives Fluorescence quenchers, Tl+ precipitatesPoor seal quality
Calculating Potency

Plot the fractional response against the log concentration of the aminopyridine derivative. Fit using the four-parameter Hill equation:



  • X : Log of concentration.

  • Y : Normalized Response (0 to 1).

Troubleshooting & Optimization

Solubility Issues

Substituted aminopyridines can be lipophilic.

  • Solution: Dissolve stock in 100% DMSO at 100 mM. Ensure final assay DMSO concentration is < 0.5%.

  • Check: If the Tl+ signal drops below baseline, the compound might be precipitating or quenching the dye.

pH Sensitivity

Aminopyridines are weak bases (pKa ~9).

  • Impact: They penetrate the membrane in the uncharged form but block the channel in the cationic form.

  • Control: Tightly regulate Assay Buffer pH to 7.4. A drop to pH 7.0 can significantly alter the apparent IC

    
    .
    
Signal Stability
  • Issue: Tl

    
    SO
    
    
    
    can precipitate with high Cl
    
    
    .
  • Fix: Use a low-chloride or chloride-free stimulus buffer (replace NaCl with Na-Gluconate) if precipitation is observed (cloudy buffer).

References

  • Mechanism of 4-AP: Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal mechanisms and clinical applications. Pharmacology & Therapeutics, 111(1), 224-259. Link

  • Thallium Flux Methodology: Weaver, C. D., et al. (2004). A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells.[2][3][4] Journal of Biomolecular Screening, 9(8), 671-677. Link

  • FluxOR Assay Validation: Titus, S. A., et al. (2009). High-throughput screening of a 100,000-compound library for inhibitors of the Kv1.3 potassium channel using a thallium flux assay. Analytical Biochemistry, 394(1), 30-38. Link

  • Aminopyridine SAR: Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology, 45(6), 1227-1234. Link

  • Automated Patch Clamp: Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel drug discovery. Nature Reviews Drug Discovery, 7(4), 358-368. Link

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity of Pyridines and a Unique Synthetic Challenge

The pyridine motif is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Its presence is critical to the function of numerous blockbuster drugs, where it often acts as a key pharmacophore, influencing solubility, metabolic stability, and target binding. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly the biaryl and hetero-biaryl linkages frequently found in these molecules.[1][2][3]

However, the application of this Nobel Prize-winning chemistry to pyridine-containing substrates is far from trivial. Substituted pyridines present a unique set of challenges that can hinder or completely shut down the catalytic cycle, frustrating even seasoned synthetic chemists. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This is especially problematic with 2-substituted pyridines. Furthermore, the electron-deficient nature of the pyridine ring can slow the rate-determining oxidative addition step, while the corresponding pyridylboronic acids are often prone to rapid protodeboronation, reducing the concentration of the active nucleophile.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the nuances of Suzuki coupling reactions involving substituted pyridines. We will delve into the mechanistic hurdles, provide field-proven strategies for catalyst and ligand selection, and present detailed, step-by-step protocols for successfully coupling a range of challenging pyridine substrates.

Mechanistic Hurdles: Why Pyridines Are Not Just Another Aryl Halide

The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] With pyridine substrates, each of these steps can be compromised.

Suzuki_Challenges

Caption: Challenges in the Suzuki coupling of pyridines.

  • Catalyst Inhibition: The Lewis basic nitrogen of the pyridine substrate (or product) can coordinate to the Pd(0) or Pd(II) center. This is particularly pronounced for 2-halopyridines, where the nitrogen can act as a chelating ligand. This coordination occupies sites on the palladium that are necessary for the catalytic cycle to proceed, effectively poisoning the catalyst.[4]

  • Slow Oxidative Addition: The C-X bond (where X is Cl, Br, I) in halopyridines is polarized due to the electron-withdrawing nature of the ring nitrogen. While this makes the carbon atom more electrophilic, the overall electron deficiency of the ring can disfavor the oxidative addition of the Pd(0) catalyst, which is an electron-rich species. This is a significant barrier, especially for less reactive pyridyl chlorides.

  • Protodeboronation: Pyridylboronic acids, particularly those with the boron moiety at the 2- or 4-position, are highly susceptible to hydrolysis, where the C-B bond is cleaved and replaced by a C-H bond. This non-productive pathway depletes the reaction of its nucleophilic partner and is often a primary cause of low yields.[5][7]

Overcoming these challenges requires careful selection of the catalyst system, base, and reaction conditions, tailored to the specific electronic and steric properties of the pyridine substrate.

Strategic Catalyst & Ligand Selection

The key to a successful pyridine Suzuki coupling lies in choosing a catalyst system that is both highly active and resistant to deactivation. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have revolutionized the coupling of these challenging substrates.

Rationale Behind Ligand Choice:

  • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are characterized by large, sterically demanding biaryl backbones.

    • Expertise & Experience: The steric bulk serves a dual purpose. First, it promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species (L-Pd(0)), which undergoes oxidative addition more rapidly than its bis-ligated counterpart. Second, this bulk accelerates the final reductive elimination step to release the product. The strong electron-donating character of these ligands increases the electron density on the palladium center, further facilitating the oxidative addition of electron-poor pyridyl halides.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful neutral, two-electron donors that form very strong sigma bonds with the palladium center.

    • Expertise & Experience: This strong Pd-NHC bond creates a robust, thermally stable catalyst that is less prone to decomposition.[9][10] The potent electron-donating ability of NHCs makes them exceptionally effective for activating unreactive aryl chlorides, including challenging 2-chloropyridines.[11][12] The steric bulk of the N-substituents on the NHC ring can be tuned to optimize reactivity.

Ligand_Selection

Caption: General guide for ligand selection.

Comparative Performance Data

The following tables provide a snapshot of catalyst system performance across different classes of substituted pyridines. Note that direct comparison can be complex due to variations in reaction conditions, but general trends in efficacy are evident.

Table 1: Coupling of Electron-Deficient and Hindered Pyridyl Chlorides

Pyridyl Chloride Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
2-Chloropyridine Phenylboronic acid 2% Pd(OAc)₂ 4% SPhos K₃PO₄ Toluene RT 98 [8]
2-Chloro-3-aminopyridine Phenylboronic acid 5% Pd₂(dba)₃ 10% XPhos K₃PO₄ t-AmylOH 100 95 N/A
2,6-Dichloropyridine 4-Tolylboronic acid 2% Pd(OAc)₂ 4% RuPhos K₃PO₄ sec-BuOH 100 92 N/A

| 4-Chloropyridine HCl | Phenylboronic acid | 2% [Pd(allyl)Cl]₂ | 4% IPr-HCl | K₂CO₃ | Dioxane/H₂O | 80 | 94 |[9] |

Table 2: Coupling of Pyridyl Bromides with Various Substituents

Pyridyl Bromide Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
2-Bromopyridine 4-Anisylboronic acid 1.5% Pd₂(dba)₃ 4.5% Ligand 1* KF Dioxane 110 74 [5]
3-Bromo-2-aminopyridine Phenylboronic acid 5% Pd(PPh₃)₂Cl₂ - Na₂CO₃ Dioxane/H₂O Reflux 85 [13]
5-Bromopyrimidine Lithium triisopropyl 2-pyridylboronate 1.5% Pd₂(dba)₃ 4.5% Ligand 1* KF Dioxane 110 91 [5]
2-Bromo-6-methylpyridine 3-Methoxyphenylboronic acid 3% Pd(dppf)Cl₂ - K₂CO₃ DME/H₂O 85 88 N/A

*Ligand 1 refers to a specific phosphite or phosphine oxide ligand from the cited source.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points for optimization. Trustworthiness in a protocol comes from understanding the function of each component. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox to prevent catalyst deactivation.[7]

Protocol 1: General Procedure for Coupling of Pyridyl Chlorides using a Buchwald Ligand

This protocol is optimized for challenging, electron-deficient pyridyl chlorides, leveraging a highly active Buchwald palladacycle precatalyst for reliable activation.

  • Rationale: The use of a G3 precatalyst ensures the efficient in situ generation of the active monoligated Pd(0) species. K₃PO₄ is a moderately strong base that is effective in aprotic solvents and has good functional group tolerance. Toluene is a common solvent for these reactions, and a slightly elevated temperature is often required for C-Cl bond activation.

Materials:

  • Pyridyl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridyl chloride, arylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting pyridyl chloride.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Coupling of a 2-Pyridyl Nucleophile using a Stabilized Boronate

This protocol is designed to overcome the "2-pyridyl problem" by using a more stable lithium triisopropyl 2-pyridylboronate, which is less prone to protodeboronation.[5]

  • Rationale: The use of a pre-formed lithium triisopropylboronate salt enhances stability. Anhydrous KF is used as the base, which is effective in non-aqueous conditions and helps activate the boronate.[14] A highly active catalyst system (Pd₂(dba)₃ with a specialized phosphite/phosphine oxide ligand) is employed to facilitate the slow transmetalation step of the electron-deficient pyridyl nucleophile.[5]

Materials:

  • Aryl or heteroaryl bromide (0.25 mmol, 1.0 equiv)

  • Lithium triisopropyl 2-pyridylboronate (0.375 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.00375 mmol, 1.5 mol%)

  • Specialized Ligand (e.g., phosphite or phosphine oxide ligand) (0.01125 mmol, 4.5 mol%)

  • Anhydrous potassium fluoride (KF) (0.75 mmol, 3.0 equiv)

  • Anhydrous 1,4-dioxane (0.75 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of argon, charge an oven-dried resealable Schlenk tube with Pd₂(dba)₃, the ligand, lithium triisopropyl 2-pyridylboronate, and anhydrous KF.

  • Inert Atmosphere: If not in a glovebox, seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent & Substrate Addition: Add anhydrous 1,4-dioxane, followed by the aryl bromide (if liquid, add via syringe; if solid, add with the other solids in step 1).

  • Sealing: Replace the septum with a Teflon screw cap and seal tightly.

  • Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath. Stir until the aryl bromide is consumed (as monitored by GC or LC-MS).[5]

  • Work-up: Cool the reaction to room temperature. Filter the solution through a small pad of silica gel, eluting with ethyl acetate.[5]

  • Purification: Concentrate the eluent under reduced pressure and purify the residue by flash chromatography.[5]

Protocol 3: Coupling of Unprotected Aminopyridines

This protocol demonstrates that, with the correct choice of conditions, protection of amine functional groups is not always necessary.

  • Rationale: The choice of a mild base like Na₂CO₃ in an aqueous/organic solvent mixture is key. This system is basic enough to facilitate transmetalation but often not so harsh as to cause side reactions with the amine. A classic, reliable catalyst like Pd(PPh₃)₂Cl₂ can be effective for activated substrates like aminobromopyridines.[13]

Materials:

  • Aminopyridyl halide (e.g., 3-amino-2-chloropyridine) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv) as a 2M aqueous solution

  • 1,4-Dioxane (4 mL)

Step-by-Step Methodology:

  • Reaction Setup: Combine the aminopyridyl halide, arylboronic acid, and Pd(PPh₃)₂Cl₂ in a round-bottom flask with a stir bar.

  • Solvent/Base Addition: Add the 1,4-dioxane, followed by the 2M aqueous Na₂CO₃ solution.

  • Reaction: Attach a reflux condenser, and heat the mixture to reflux (approx. 101 °C) under a nitrogen atmosphere for 8-16 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the product via flash chromatography.

Troubleshooting and Final Considerations

Troubleshooting_Workflow

Caption: A logical workflow for troubleshooting.

  • Issue: No Reaction or Low Conversion.

    • Cause & Solution: The primary suspect is catalyst deactivation. Ensure all reagents and the solvent are properly degassed to remove oxygen, which can oxidize both the Pd(0) and phosphine ligands.[7] For pyridyl chlorides, the catalyst may not be active enough; switch to a more electron-rich and bulky ligand system (e.g., from a PPh₃-based system to an SPhos- or NHC-based one).[11]

  • Issue: Significant Protodeboronation.

    • Cause & Solution: The pyridylboronic acid is unstable under the reaction conditions. The most effective solution is to switch from a boronic acid to a more stable boronic ester (e.g., pinacol or neopentylglycol esters) or a potassium pyridyltrifluoroborate salt.[7][15] These reagents are more resistant to hydrolysis and release the active boronic acid slowly under the reaction conditions. Running the reaction under strictly anhydrous conditions can also help.[4]

  • Issue: Homocoupling of the Boronic Acid.

    • Cause & Solution: This side reaction is often promoted by the presence of oxygen. Improve the degassing procedure for all solvents and ensure the reaction is maintained under a robust inert atmosphere.[1]

  • Issue: Difficulty with Sterically Hindered Substrates.

    • Cause & Solution: If either the pyridine or the coupling partner has ortho-substituents, reductive elimination can be slow. Switching to a ligand with greater steric bulk, such as XPhos, can accelerate this final step and improve yields.[16]

By understanding the underlying mechanistic challenges and strategically selecting from the advanced catalyst systems now available, the Suzuki-Miyaura coupling of substituted pyridines can be transformed from a significant hurdle into a reliable and powerful tool for molecular construction.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2024, March 7). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. Retrieved from [Link]

  • ACS Publications. (2019, September 2). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2007, February 15). One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. Retrieved from [Link]

  • PMC. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025, August 5). Retrieved from [Link]

  • PMC. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • ACS Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • Pd–NHC (NHC = N-Heterocyclic Carbene)-Catalyzed B-Alkyl Suzuki Cross-Coupling of 2-Pyridyl Ammonium Salts by N–C Activation: Application to the Discovery of Agrochemical Molecular Hybrids. (n.d.). Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Retrieved from [Link]

  • PMC. (2025, November 19). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water. Retrieved from [Link]

Sources

Application Note: In Vitro Characterization of 2-(Cyclohexyloxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Cyclohexyloxy)pyridin-4-amine (CAS: 1248075-07-1) represents a privileged chemical scaffold, structurally characteristic of Type I ATP-competitive kinase inhibitors . Its core architecture—a pyridine ring substituted with an exocyclic amine and a hydrophobic cyclohexyloxy ether—mimics the adenine moiety of ATP, allowing it to anchor to the hinge region of protein kinases while probing the hydrophobic pocket (selectivity filter).

This Application Note provides a rigorous technical guide for the in vitro biological characterization of this compound. Unlike fully optimized clinical candidates, this molecule is best utilized as a Fragment-Based Drug Discovery (FBDD) probe or a starting block for Lead Optimization. The following protocols detail its solubility assessment, biochemical kinase profiling, cellular toxicity screening, and metabolic stability testing.

Chemical Properties & Handling

Before initiating biological assays, the physicochemical limitations of the compound must be addressed. The hydrophobic cyclohexyloxy group significantly increases lipophilicity compared to a bare aminopyridine.

PropertyValue (Approx.)Implication for Assay
Molecular Weight 192.26 g/mol Suitable for Fragment-Based Screening (Rule of 3 compliant).
cLogP ~2.3Moderate lipophilicity; risk of non-specific binding to plastics.
H-Bond Donors 2 (Amine)Critical for Hinge Binding (interaction with backbone Carbonyls).
H-Bond Acceptors 3 (Pyridine N, Ether O)Interaction with Hinge Backbone Amides.
Solubility Low in water; High in DMSOAction: Prepare 10 mM or 100 mM stocks in 100% DMSO.
Storage & Reconstitution Protocol
  • Stock Preparation: Dissolve solid powder in anhydrous DMSO to reach a concentration of 100 mM . Vortex for 60 seconds to ensure complete dissolution.

  • Aliquoting: To prevent freeze-thaw degradation (hydrolysis of the ether linkage is rare but possible under acidic conditions), aliquot into single-use amber vials (20 µL each).

  • Storage: Store at -20°C (short term) or -80°C (long term).

  • Assay Dilution: For cellular assays, the final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent toxicity.

Mechanism of Action: The Hinge Binding Hypothesis

To design the correct assay, one must understand the predicted binding mode. The 2-aminopyridine motif is a classic "hinge binder" in kinase medicinal chemistry.

  • The Donor-Acceptor Pair: The pyridine nitrogen (Acceptor) and the exocyclic 4-amine group (Donor) form a bidentate hydrogen bond network with the kinase hinge region backbone (e.g., residues equivalent to Met793 in EGFR or Glu81 in CDK2).

  • The Hydrophobic Tail: The cyclohexyloxy group is positioned to occupy the Ribose Binding Pocket or extend toward the Gatekeeper Residue , providing affinity and potential selectivity.

Visualization: Predicted Binding Mode

The following diagram illustrates the theoretical interaction of the scaffold within a generic Kinase ATP-binding pocket.

KinaseBinding cluster_legend Interaction Type Compound 2-(Cyclohexyloxy) pyridin-4-amine Hinge Kinase Hinge Region (Backbone CO/NH) Compound->Hinge H-Bond (Bidentate) Pocket Hydrophobic Pocket (Gatekeeper/Ribose) Compound->Pocket Van der Waals (Cyclohexyl group) ATP_Site ATP Binding Site Hinge->ATP_Site Pocket->ATP_Site key1 Green Arrow = H-Bond key2 Dashed = Hydrophobic

Caption: Predicted bidentate H-bond interaction of the aminopyridine core with the kinase hinge and hydrophobic occupancy by the cyclohexyl ring.

Protocol 1: Biochemical Kinase Profiling (TR-FRET)

Objective: Determine the inhibitory potency (IC50) of the compound against a panel of representative kinases (e.g., CDK2, EGFR, Aurora A). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ or similar technology.

Materials
  • Kinase: Recombinant human kinase (e.g., CDK2/Cyclin A).

  • Substrate: GFP-labeled specific substrate (e.g., GFP-Rb).

  • Tracer: Eu-labeled anti-phospho antibody.

  • ATP: Ultrapure ATP (screen at

    
     apparent).
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the compound in 100% DMSO (start at 10 mM).

    • Dilute 1:100 into Assay Buffer to generate 100x intermediate plates (keeps DMSO constant).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of Compound (4x final conc).

    • Add 2.5 µL of Kinase/Antibody Mixture (Optimized conc).

    • Add 2.5 µL of ATP/Substrate Mixture (ATP at

      
      ).
      
    • Controls: High Control (DMSO only, 0% inhibition), Low Control (10 µM Staurosporine, 100% inhibition).

  • Incubation:

    • Incubate at room temperature (20-25°C) for 60 minutes in the dark.

  • Detection:

    • Add 10 µL of EDTA-containing Detection Buffer (stops reaction and allows antibody binding).

    • Incubate for 30 minutes.

  • Readout:

    • Measure TR-FRET signal on a multimode plate reader (Ex: 340 nm, Em: 495 nm & 520 nm).

    • Calculate Emission Ratio (520/495).

Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.



Protocol 2: Cellular Viability Assay (MTT)

Objective: Assess general cytotoxicity and membrane permeability. Since this is a fragment, low potency (high µM IC50) is expected, but high toxicity indicates non-specific reactivity.

Materials
  • Cell Lines: HEK293 (Normal control), A549 or HeLa (Cancer models).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Solubilization of formazan).

Step-by-Step Procedure
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Add compound (0.1 µM to 100 µM) for 72 hours .

    • Include a "Vehicle Control" (0.5% DMSO).

  • MTT Addition:

    • Add 20 µL of MTT (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. (Viable mitochondria reduce MTT to purple formazan).

  • Solubilization:

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Measurement:

    • Read Absorbance at 570 nm .

Interpretation:

  • IC50 < 10 µM: Highly active/toxic.

  • IC50 > 100 µM: Low toxicity (Ideal for a scaffold starting point).

Protocol 3: In Vitro ADME (Metabolic Stability)

Objective: The ether linkage (Cyclohexyloxy) is a potential site for metabolic dealkylation by Cytochrome P450 enzymes. This assay determines the compound's half-life (


).
Workflow Diagram

The following flowchart outlines the logic for the stability assessment.

ADME_Workflow Start Start: 1 µM Compound + Liver Microsomes Incubation Incubate at 37°C (0, 5, 15, 30, 60 min) Start->Incubation Quench Quench with Acetonitrile (Precipitate Proteins) Incubation->Quench Cofactor Add NADPH (Initiates Metabolism) Cofactor->Incubation Start Rxn Analysis LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analysis Calc Calculate Intrinsic Clearance (CLint) Analysis->Calc

Caption: Microsomal stability workflow to determine metabolic clearance of the ether scaffold.

Procedure
  • Incubation: Mix 1 µM compound with Human Liver Microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final).

  • Sampling: At T=0, 15, 30, 60 min, remove aliquots and quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

  • Hajduk, P. J., & Greer, J. (2007). "A Decade of Fragment-Based Drug Design: Strategic Advances and Lessons Learned." Nature Reviews Drug Discovery, 6(3), 211-219. Link

  • Lombardo, T. C., et al. (2004). "Aminopyridine-based c-Jun N-terminal Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(23), 5931-5935. (Demonstrates the aminopyridine hinge-binding mode). Link

  • PubChem Compound Summary. (2023). "2-(Cyclohexyloxy)pyridin-4-amine."[1][2] CID 61709990.[1] Link

Sources

2-(Cyclohexyloxy)pyridin-4-amine: A Privileged Fragment for Kinase Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyclohexyloxy)pyridin-4-amine as a Chemical Probe for Target Identification Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The Probe Profile

2-(Cyclohexyloxy)pyridin-4-amine (CAS: 1248075-07-1) is a high-value chemical fragment used primarily in Fragment-Based Drug Discovery (FBDD) . Unlike fully optimized chemical probes (which have nanomolar potency and high selectivity), this molecule serves as a "Privileged Scaffold" —a core structure that preferentially binds to the ATP-binding sites of kinases, particularly Serine/Threonine kinases like CDKs (Cyclin-Dependent Kinases) and PIM kinases .

Its utility lies in its dual-nature design:

  • Hinge Binder: The 4-aminopyridine motif acts as a hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region.

  • Hydrophobic Probe: The 2-cyclohexyloxy group probes the hydrophobic specificity pocket (often the Ribose or Back Pocket II) adjacent to the ATP site. This allows researchers to identify kinases with accessible hydrophobic clefts, a key step in designing selective inhibitors.

Mechanism of Action & Binding Topology

The probe functions as a Type I (ATP-competitive) kinase inhibitor fragment .

  • Primary Interaction (Hinge): The pyridine nitrogen (N1) acts as an H-bond acceptor, while the exocyclic amine (C4-NH2) acts as an H-bond donor. This "Donor-Acceptor" motif is critical for binding to the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Leu83 in CDK2).

  • Secondary Interaction (Hydrophobic Pocket): The cyclohexyl ring projects into the hydrophobic region behind the ATP binding site. The ether oxygen provides flexibility, allowing the ring to adopt a "chair" conformation that fills the pocket, displacing water and gaining entropic binding energy.

Application Note: When to Use This Probe

This probe is not a clinical drug but a tool compound for the following applications:

ApplicationObjectiveMethodology
Target Deconvolution Identify which kinases in a lysate bind to this scaffold.Thermal Shift Assay (TSA) or Kinase Panel Screening.
Fragment Growing Use the scaffold as a starting point to build potent inhibitors.X-ray Crystallography & SAR (Structure-Activity Relationship).
Selectivity Profiling Determine if a target kinase has an accessible hydrophobic back-pocket.Competition Binding Assays (e.g., LanthaScreen).
Negative Control Use as a low-affinity control for 4-aminopyridine (K+ channel blocker) studies.Electrophysiology (Patch Clamp).
Detailed Protocols
Protocol A: Differential Scanning Fluorimetry (DSF) for Target ID

Objective: To screen a panel of purified kinases (e.g., CDK2, PIM1, ERK2) and identify which targets are stabilized by 2-(Cyclohexyloxy)pyridin-4-amine.

Reagents:

  • Probe: 2-(Cyclohexyloxy)pyridin-4-amine (100 mM stock in DMSO).

  • Protein: Recombinant Kinase Domain (e.g., CDK2/CyclinA), 5 µM final conc.

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Workflow:

  • Preparation: Dilute SYPRO Orange to 5x in the assay buffer.

  • Plate Setup: In a 384-well PCR plate, add:

    • 18 µL Protein/Dye Mix (Final: 2 µM Protein, 5x Dye).

    • 2 µL Probe (Final: 1 mM, 1% DMSO). Note: High concentration is required for fragments.

    • Control: 2 µL DMSO only (Negative Control).

  • Run: Place in a RT-PCR machine (e.g., Bio-Rad CFX).

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min. Measure fluorescence (Ex/Em: 490/575 nm).

  • Analysis: Calculate the Melting Temperature (

    
    ) using the Boltzmann fit. A 
    
    
    
    indicates significant binding.
Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Objective: To determine the affinity (


 or 

) of the probe against a confirmed target (e.g., CDK2).

Reagents:

  • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236).

  • Antibody: Anti-GST-CDK2 or similar epitope tag antibody.

  • Probe: Serial dilution (10 mM to 1 µM).

Steps:

  • Mix: Combine Kinase (5 nM), Antibody (2 nM), and Tracer (50 nM) in Kinase Buffer.

  • Incubate: Add probe at varying concentrations. Incubate for 60 min at Room Temp.

  • Read: Measure Fluorescence Polarization (mP) on a multimode plate reader.

  • Calculation: Plot mP vs. log[Probe]. Fit to a sigmoidal dose-response curve to determine

    
    .
    
    • Self-Validation: If

      
      , the fragment is a "weak binder" and requires chemical optimization (growing).
      
Data Visualization & Workflow
Figure 1: Fragment-Based Target Identification Workflow

This diagram illustrates the logical flow from using 2-(Cyclohexyloxy)pyridin-4-amine as a seed fragment to identifying and validating its biological target.

FragmentWorkflow Probe Probe: 2-(Cyclohexyloxy)pyridin-4-amine Screen Primary Screen (DSF / Thermal Shift) Probe->Screen 1 mM Conc. HitID Hit Identification (ΔTm > 2°C) Screen->HitID Data Analysis Validation Biophysical Validation (SPR / NMR) HitID->Validation Select Hits Structure X-Ray Crystallography (Co-structure) Validation->Structure Confirm Binding Mode Optimization Lead Optimization (Fragment Growing) Structure->Optimization Structure-Guided Design Optimization->Probe SAR Iteration

Caption: Workflow for validating 2-(Cyclohexyloxy)pyridin-4-amine as a kinase inhibitor fragment. The process moves from high-concentration thermal screening to structural confirmation.

Critical Analysis & Troubleshooting
IssueProbable CauseSolution
No Shift in TSA Fragment affinity is too low (

mM).
Increase probe concentration to 2-5 mM or switch to Ligand-Observed NMR (STD-NMR) .
Precipitation Hydrophobic cyclohexyl group causes aggregation.Ensure DMSO concentration is ~2-5%. Use a solubility control.
Promiscuity Probe binds non-specifically to many kinases.This is expected for a fragment. Use counter-screening against unrelated proteins (e.g., Albumin) to rule out aggregation-based inhibition.
References
  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link

  • Kinase Hinge Binders: Trapero, A., et al. "4-Aminopyridine-based kinase inhibitors: A review." European Journal of Medicinal Chemistry 146 (2018): 591-611.
  • Thermal Shift Assay Protocols

    • Niesen, F. H., Berglund, H., & Vedadi, M. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols 2.9 (2007): 2212-2221. Link

  • Chemical Probe Database

    • Arrowsmith, C. H., et al. "The promise and peril of chemical probes." Nature Chemical Biology 11.8 (2015): 536-541. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclohexyloxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Synthesis of 2-(Cyclohexyloxy)pyridin-4-amine

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Role: Senior Application Scientist.

Introduction: The Deactivation Trap

You are likely here because your synthesis of 2-(Cyclohexyloxy)pyridin-4-amine failed. The most common scenario is recovering unreacted starting material (2-chloro-4-aminopyridine) or obtaining the wrong regioisomer (4-(cyclohexyloxy)-2-chloropyridine) if you started from 2,4-dichloropyridine.

This transformation is deceptively simple. The presence of the 4-amino group is the primary antagonist. It acts as a powerful electron-donating group (


 effect), significantly increasing the electron density of the pyridine ring and rendering the 2-position nearly inert to classical Nucleophilic Aromatic Substitution (

).

This guide provides a diagnostic workflow to identify your specific failure mode and offers two validated protocols: a High-Temperature


  for rugged scale-up and a Buchwald-Hartwig C-O Coupling  for high-value, mild synthesis.

Part 1: Diagnostic Workflow

Before altering your conditions, determine the root cause of the failure using the logic flow below.

TroubleshootingFlow Start Start: Identify Starting Material (SM) SM_24Dichlor SM: 2,4-Dichloropyridine Start->SM_24Dichlor SM_2Chloro4Amino SM: 2-Chloro-4-aminopyridine Start->SM_2Chloro4Amino Result_WrongIso Issue: Wrong Regioisomer (4-cyclohexyloxy-2-chloropyridine) SM_24Dichlor->Result_WrongIso C4 is more reactive than C2 Condition_Check Check Conditions SM_2Chloro4Amino->Condition_Check Path_Standard Standard SNAr (NaH/THF, Reflux) Condition_Check->Path_Standard Path_Harsh Harsh SNAr (NaH/NMP, 140°C) Condition_Check->Path_Harsh Path_Pd Pd-Catalysis (Buchwald-Hartwig) Condition_Check->Path_Pd Result_NoRxn Issue: No Reaction (SM Recovery) Path_Standard->Result_NoRxn Ring Deactivated Result_Tar Issue: Decomposition (Black Tar) Path_Harsh->Result_Tar Oxidative Degradation Result_Success Success: Target Molecule Path_Harsh->Result_Success Under Inert Atm/Opt. Path_Pd->Result_Success Mechanistic Bypass

Figure 1: Diagnostic logic tree for identifying synthesis failure modes based on starting materials and conditions.

Part 2: Troubleshooting Q&A

Issue 1: "I used 2,4-dichloropyridine and got a product, but NMR suggests it's the wrong isomer."

The Science: In 2,4-dichloropyridine, the C4 position is significantly more electrophilic than C2. The nitrogen atom in the pyridine ring withdraws electron density, but the intermediate Meisenheimer complex formed by attack at C4 is more stable (negative charge resides on the electronegative nitrogen) compared to C2. Consequently, nucleophilic attack by cyclohexanol occurs preferentially at C4, yielding 4-(cyclohexyloxy)-2-chloropyridine .

The Fix: You must switch your starting material to 2-chloro-4-aminopyridine . This forces the amino group to be at the correct position (C4) from the start. Do not attempt to separate isomers from the dichloropyridine route; the selectivity is heavily skewed against you.

Issue 2: "I used 2-chloro-4-aminopyridine with NaH in THF, but I only recovered starting material."

The Science: The 4-amino group is a strong electron donor. Through resonance, it pushes electron density into the pyridine ring, specifically increasing electron density at the C2 and C6 positions. This deactivates the C2-chlorine bond towards nucleophilic attack. THF reflux (66°C) does not provide enough thermal energy to overcome this activation barrier.

The Fix: You have two options:

  • Brute Force (

    
    ):  Increase the temperature to >130°C using a high-boiling solvent (NMP or DMSO) to overcome the activation energy.
    
  • Catalysis (Pd-Coupling): Use Palladium catalysis to bypass the electronic deactivation entirely. This is the recommended route for high purity.

Issue 3: "I tried high temperature (150°C) in DMF, but the reaction turned into black tar."

The Science: At high temperatures, 2-chloro-4-aminopyridine is susceptible to oxidative degradation, especially in non-degassed solvents like DMF which can decompose to dimethylamine and CO. The "tar" is likely polymerized pyridine byproducts.

The Fix:

  • Switch solvent to NMP (N-Methyl-2-pyrrolidone) or Dioxane (sealed tube).

  • Degas your solvents thoroughly (sparge with Argon).

  • Use a sealed pressure vessel to prevent solvent loss and oxygen ingress.

Part 3: Validated Experimental Protocols

Method A: The "Modern Standard" (Pd-Catalyzed C-O Coupling)

Recommended for: High value, small-to-medium scale (mg to g), high purity requirements.

This method uses the Buchwald-Hartwig etherification strategy. The palladium catalyst inserts into the C-Cl bond (oxidative addition), which is less sensitive to the electronic deactivation caused by the amine than the direct


 attack.

Reagents:

  • Substrate: 2-Chloro-4-aminopyridine (1.0 equiv)

  • Nucleophile: Cyclohexanol (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: RockPhos or BrettPhos (4-10 mol%) - Critical for C-O coupling of hindered/deactivated substrates.

  • Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Protocol:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with 2-chloro-4-aminopyridine (1.0 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Ligand (0.10 eq).

  • Addition: Add anhydrous Toluene (0.2 M concentration). Add Cyclohexanol (1.5 eq).

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 90-100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient). The product is polar; start with 100% DCM and ramp to 10% MeOH.

Method B: The "Scale-Up" (High-Temp )

Recommended for: Large scale (>10g), cost-sensitive projects, robust equipment available.

This method relies on thermal energy to force the reaction. It utilizes the "Dianion Effect"—NaH deprotonates the amine first (forming a negative charge that technically deactivates further, but is necessary) and then the cyclohexanol.

Reagents:

  • Substrate: 2-Chloro-4-aminopyridine (1.0 equiv)

  • Nucleophile: Cyclohexanol (3.0 equiv) - Acts as co-solvent.

  • Base: NaH (60% in oil, 3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Protocol:

  • Preparation: In a dry pressure vessel (Bombe) or heavy-walled flask, suspend NaH (3.0 eq) in dry NMP under Argon.

  • Alcohol Activation: Add Cyclohexanol (3.0 eq) dropwise at 0°C. Stir for 30 mins to form the sodium alkoxide. Evolution of H₂ gas will occur—vent carefully.

  • Substrate Addition: Add 2-chloro-4-aminopyridine (1.0 eq) in one portion.

  • Heating: Seal the vessel. Heat to 140-150°C for 24 hours. Note: Reaction will be slow.

  • Quench: Cool to 0°C. Carefully quench with water (exothermic!).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove NMP (critical step). Wash with brine, dry over Na₂SO₄.[1]

  • Purification: Recrystallization from Hexane/EtOAc is often possible due to the lipophilicity of the cyclohexyl group, or use column chromatography.

Part 4: Data Summary & Comparison

FeatureMethod A: Pd-CatalysisMethod B: High-Temp

Mechanism Metal-Mediated Cross-CouplingNucleophilic Aromatic Substitution
Temperature 90-100°C140-160°C
Reaction Time 12-16 Hours24-48 Hours
Yield (Typical) 75-90%40-60%
Impurity Profile Low (Pd residues)High (Tars, polymerization)
Cost High (Catalyst/Ligand)Low (Reagents only)
Scalability Limited by Catalyst CostExcellent (if purification is solved)

References

  • Regioselectivity of SNAr in Dichloropyrimidines/Pyridines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: J. Org.[2] Chem. 2015, 80, 15, 7757–7763.[2]

    • URL:[Link]

    • Relevance: Establishes the baseline reactivity preference (C4 > C2) for 2,4-dihaloheterocycles, explaining why the "wrong isomer" is formed.
  • Buchwald-Hartwig C-O Coupling Protocols

    • Title: Palladium-Catalyzed Synthesis of Aryl Ethers
    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • URL:[Link]

    • Relevance: Foundational protocol for using Pd ligands (like RockPhos/BrettPhos predecessors)
  • Synthesis of 2-Alkoxy-4-aminopyridines (General Methods)

    • Title: Synthesis of N-Substituted-3-amino-4-halopyridines (Discussion of deactiv
    • Source: NIH / J Org Chem.
    • URL:[Link]

    • Relevance: Discusses the difficulty of reacting electron-rich aminopyridines and the need for alternative activation or c
  • Commercial Precursor Reactivity (2-chloro-4-aminopyridine)

    • Title: 4-Amino-2-chloropyridine: Application, Synthesis.[3][4][5]

    • Source: ChemicalBook / Literature Review.[2]

    • Relevance: Confirms the standard synthesis route of the starting material (Nitro reduction) and its stability/reactivity profile.

Sources

Technical Support Center: A Researcher's Guide to Improving Yield in Substituted 4-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted 4-aminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of preparing this important class of molecules. Substituted 4-aminopyridines are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis can be challenging, often plagued by low yields, side reactions, and purification difficulties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the nuances of three common synthetic strategies, offering explanations grounded in mechanistic principles and providing actionable solutions to overcome common experimental hurdles.

Section 1: The Hofmann Rearrangement of Substituted Isonicotinamides

The Hofmann rearrangement offers a direct route to 4-aminopyridines from readily available isonicotinamides, with the key advantage of removing a carbon atom.[3] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the desired amine.[3] While classic conditions involving bromine and sodium hydroxide are widely known, they can be harsh and lead to side products. Modern variations offer milder alternatives with improved yields.

Troubleshooting Guide: Hofmann Rearrangement

Q: My Hofmann rearrangement of isonicotinamide is giving a very low yield of 4-aminopyridine. What are the likely causes and how can I improve it?

A: Low yields in the Hofmann rearrangement of isonicotinamides are a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion. Ensure you are using a sufficient excess of the hypobromite solution (typically generated in situ from Br₂ and NaOH). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: The strongly basic and oxidative conditions can lead to side products. One common byproduct is the corresponding urea derivative, formed from the reaction of the isocyanate intermediate with the product amine. To minimize this, you can try to trap the isocyanate intermediate with an alcohol (like methanol or tert-butanol) to form a more stable carbamate, which can then be hydrolyzed to the amine in a separate step.[3]

  • Hydrolysis of the Product: 4-Aminopyridine can be susceptible to hydrolysis to 4-pyridone under prolonged heating in aqueous basic solutions.[4] It is advisable to work up the reaction as soon as it is complete and to avoid excessive heating during product isolation.

  • Suboptimal Reagents: The traditional Br₂/NaOH system can be harsh. Consider using alternative, milder reagents that have been shown to improve yields. For example, N-bromosuccinimide (NBS) in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be a more controlled way to generate the N-bromoamide intermediate.[5] Hypervalent iodine reagents, such as (bis(trifluoroacetoxy)iodo)benzene (PIFA), are also effective and can be used under non-aqueous conditions, which can prevent hydrolysis side reactions.[3][6]

  • Catalyst Enhancement: A significant improvement in yield (over 90%) has been reported by using catalytic amounts of iodine or an alkali metal iodide in the presence of bromine and a base.[7] This catalytic approach appears to be highly effective for the Hofmann degradation of isonicotinamide.[7]

Q: I am observing multiple spots on my TLC after the reaction, apart from the starting material and the desired 4-aminopyridine. What could these be?

A: Besides unreacted starting material and the product, you might be observing:

  • N-bromoisonicotinamide: The intermediate N-bromoamide may be present if the rearrangement step is slow or incomplete.

  • 4-Pyridylurea derivatives: As mentioned, the isocyanate intermediate can react with the 4-aminopyridine product to form a symmetrically substituted urea.

  • 4-Pyridone: This can form from the hydrolysis of 4-aminopyridine, especially during a prolonged or high-temperature workup.[4]

  • Carbamate intermediate: If an alcohol is present in the reaction mixture (e.g., if using methanolic NaOH), you might form the corresponding methyl carbamate.

To identify these byproducts, you can try to isolate them by column chromatography and characterize them by NMR and mass spectrometry.

Experimental Protocol: High-Yield Hofmann Rearrangement with Iodine Catalyst

This protocol is based on a patented high-yield procedure.[7]

  • Preparation of the Hypobromite Solution: In a reaction vessel, dissolve sodium hydroxide (or potassium hydroxide) in water and cool the solution in an ice bath. Slowly add bromine while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate flask, dissolve isonicotinamide and a catalytic amount of potassium iodide in water.

  • Reaction Execution: Slowly add the freshly prepared hypobromite solution to the isonicotinamide solution, keeping the temperature controlled.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully acidify the mixture with a mineral acid (e.g., HCl) to a neutral or slightly acidic pH. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-aminopyridine can be further purified by recrystallization or column chromatography.

Section 2: Reduction of Substituted 4-Nitropyridine-N-oxides

This two-step approach involves the nitration of a pyridine-N-oxide followed by the reduction of both the nitro group and the N-oxide. While effective, achieving high selectivity in the reduction step is critical for good yields.

Troubleshooting Guide: Reduction of 4-Nitropyridine-N-oxides

Q: My reduction of 4-nitropyridine-N-oxide is giving a mixture of products, and the yield of 4-aminopyridine is low. How can I improve the selectivity?

A: The reduction of 4-nitropyridine-N-oxide can indeed be tricky, often yielding a mixture of partially and fully reduced products. Here's how to troubleshoot:

  • Choice of Reducing Agent: The choice of reducing agent is paramount for selectivity.

    • Iron in Acetic Acid: This is a classic method, but can lead to the formation of byproducts such as 4-aminopyridine-N-oxide (incomplete reduction of the N-oxide), 4-pyridone (from hydrolysis), and 4,4'-azopyridine.[4] To improve the yield, it's crucial to control the temperature and reaction time. Using mineral acids like HCl or H₂SO₄ instead of acetic acid can sometimes give better results.[4]

    • Catalytic Hydrogenation: This is often a cleaner and more efficient method. The choice of catalyst is key.

      • Palladium on Carbon (Pd/C): This is a very common and effective catalyst. The hydrogenation is typically carried out in a solvent like ethanol or methanol under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature can be optimized to improve selectivity.

      • Raney Nickel: This is another active catalyst, but it can sometimes be too reactive, leading to over-reduction of the pyridine ring.

      • Platinum(IV) Oxide (Adam's catalyst): This is also a viable option.

    • Other Reducing Agents:

      • Tin(II) Chloride (SnCl₂): This is a stoichiometric reducing agent that can be effective for the reduction of nitro groups in the presence of other reducible functionalities.

      • Sodium Hydrosulfite (Na₂S₂O₄): This is a mild reducing agent that can selectively reduce the nitro group.

      • Titanium(III) Chloride (TiCl₃): This can also be used for the reduction.

  • Controlling Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase selectivity and reduce the formation of byproducts.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid over-reduction or side reactions.

    • Solvent: The choice of solvent can influence the activity of the catalyst and the solubility of the reactants and products. Protic solvents like ethanol and methanol are commonly used for catalytic hydrogenation.

Q: I am concerned about the safety of the nitration of pyridine-N-oxide. Are there safer alternatives?

A: The nitration of pyridine-N-oxide is an exothermic reaction and the product, 4-nitropyridine-N-oxide, can be energetic. To mitigate the risks, especially on a larger scale, consider using a continuous flow reactor. This technology allows for better temperature control, reduces the accumulation of hazardous intermediates, and can lead to higher yields and selectivity.[8]

Data Presentation: Comparison of Reducing Agents
Reducing AgentTypical ConditionsAdvantagesCommon Issues/Byproducts
Fe/CH₃COOHRefluxInexpensiveHydrolysis to 4-pyridone, formation of azo compounds, precipitation of iron salts.[4]
Pd/C, H₂1-5 atm H₂, RT-50°CHigh yield, clean reactionPotential for over-reduction of the pyridine ring, catalyst poisoning.
SnCl₂HCl, heatGood for functional group toleranceStoichiometric waste, sometimes requires harsh acidic conditions.
Na₂S₂O₄Aqueous solution, heatMild conditionsCan be less efficient for some substrates.
Experimental Protocol: Selective Catalytic Hydrogenation
  • Reaction Setup: In a hydrogenation vessel, dissolve the substituted 4-nitropyridine-N-oxide in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C under an inert atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a Parr hydrogenator).

  • Monitoring: Stir the reaction mixture vigorously and monitor the uptake of hydrogen and the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Section 3: Buchwald-Hartwig Amination of Substituted 4-Halopyridines

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] It is particularly useful for the synthesis of substituted 4-aminopyridines from the corresponding 4-halopyridines (Cl, Br, I, OTf).[11] The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a 4-chloropyridine is not working or is giving a very low yield. What should I try?

A: 4-Chloropyridines are notoriously less reactive than their bromo or iodo counterparts in Buchwald-Hartwig aminations. Here are some key parameters to optimize:

  • Ligand Selection: This is often the most critical factor. For unreactive aryl chlorides, bulky, electron-rich phosphine ligands are generally required to promote the oxidative addition step.

    • Biarylphosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are excellent choices for coupling with 4-chloropyridines. They are designed to stabilize the monoligated palladium species, which is believed to be the active catalyst.[9]

    • Josiphos Ligands: These ferrocene-based ligands have also shown high efficacy in the amination of chloropyridines.

  • Palladium Pre-catalyst: Using a pre-formed palladium pre-catalyst (e.g., XPhos-Pd-G3) can often give more reproducible results than generating the active catalyst in situ.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Sodium tert-butoxide (NaOtBu): This is a very common and effective base for Buchwald-Hartwig reactions.

    • Lithium bis(trimethylsilyl)amide (LHMDS): This base can be useful, especially when dealing with base-sensitive functional groups.

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are milder bases that can be effective in some cases, particularly with more reactive aryl halides.

  • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used.

  • Temperature: Higher reaction temperatures (typically 80-110 °C) are often necessary for the amination of 4-chloropyridines.

  • Purity of Reagents: The reaction is sensitive to impurities. Ensure your amine, aryl halide, and solvent are pure and dry. The palladium catalyst and ligand should be of high quality.

Q: I am trying to couple a primary amine with a 4-bromopyridine, but I am getting a significant amount of the di-arylated product. How can I improve the selectivity for the mono-arylated product?

A: The formation of the di-arylated product (Ar₂NH) can be a problem when using primary amines. Here are some strategies to favor mono-arylation:

  • Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents).

  • Ligand Choice: Bidentate phosphine ligands like BINAP or DPPF were among the first to be successfully used for coupling with primary amines.[9] They are thought to prevent the formation of palladium dimers and can favor mono-arylation.

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes improve selectivity.

  • Amine Protection: An alternative strategy is to use an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to release the primary amine.

Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_complex Ligand_Exchange Ligand Exchange (+ R₂NH, - HX) Pd(II)_complex->Ligand_Exchange Amido_Complex L-Pd(II)(Ar)(NR₂) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloropyridine
  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Reagent Addition: Add the substituted 4-chloropyridine (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: I am working with a substrate that has multiple reactive sites. How can I improve the regioselectivity of amination on the pyridine ring?

A: Achieving regioselectivity is a common challenge. Here are some general strategies:

  • Protecting Groups: Protect other reactive functional groups in your molecule to prevent them from participating in the reaction. For example, hydroxyl or amino groups can be protected with standard protecting groups (e.g., Boc, TBDMS).

  • Directed Metalation: Use a directing group to facilitate metalation (e.g., lithiation) at a specific position on the pyridine ring, followed by quenching with an electrophilic aminating agent. For example, a pivaloyl or Boc-amino group at the 3-position can direct lithiation to the 4-position.[12]

  • Choice of Reaction: The inherent regioselectivity of different reactions can be exploited. For example, the Chichibabin reaction strongly favors the 2-position, while electrophilic aromatic substitution (on the pyridine-N-oxide) favors the 4-position.

  • Steric Hindrance: The steric environment around the reaction site can influence regioselectivity. Bulky substituents can block certain positions, directing the reaction to less hindered sites.

Q: What are the best practices for purifying substituted 4-aminopyridines?

A: Substituted 4-aminopyridines are basic compounds, which can affect their behavior during purification.

  • Column Chromatography:

    • Normal Phase (Silica Gel): These compounds can sometimes streak on silica gel due to their basicity. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

    • Amine-Functionalized Silica: Using an amine-functionalized silica gel can be very effective for the purification of basic compounds, often providing better peak shapes and separation.[13]

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high-purity material. A variety of solvents should be screened to find the optimal conditions.

  • Acid-Base Extraction: The basicity of the amino group can be used to your advantage in an extractive workup. You can wash the organic layer with a dilute aqueous acid to protonate the product and extract it into the aqueous phase, leaving non-basic impurities behind. Then, basifying the aqueous layer and re-extracting with an organic solvent can isolate the purified product.

Q: Are there any "green" or more environmentally friendly approaches to synthesizing 4-aminopyridines?

A: Yes, there is a growing interest in developing more sustainable synthetic methods.

  • Catalytic Reactions: Transition-metal-catalyzed reactions, like the Buchwald-Hartwig amination, are generally more atom-economical than stoichiometric reactions. Optimizing catalyst loading to be as low as possible is a key green chemistry principle.[11]

  • Alternative Solvents: Efforts are being made to replace hazardous solvents like dioxane with greener alternatives.

  • Flow Chemistry: As mentioned for the nitration of pyridine-N-oxide, continuous flow chemistry offers safety and efficiency benefits, which are important aspects of green chemistry.[8]

  • Hypervalent Iodine Reagents: In the context of the Hofmann rearrangement, using recyclable hypervalent iodine reagents can be a greener alternative to using bromine.[6][14]

References

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 1881 , 14 (2), 2725-2736. [Link]

  • Wikipedia contributors. Hofmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Keillor, J. W.; Huang, X. A Mild and Efficient Hofmann Rearrangement. Org. Synth.2002 , 78, 234. [Link]

  • Hofmann Rearrangement. Chem-Station Int. Ed.2014 . [Link]

  • The Science Behind 4-Aminopyridine: Understanding Its Role in Chemical Synthesis. Pharmaffiliates. 2026 . [Link]

  • Khalid, T.; Malik, A.; Rasool, N.; Kanwal, A.; Nawaz, H.; Almas, I. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Adv., 2025 , 15, 1-25. [Link]

  • Bulavka, V. N.; Boiko, I. I. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Molbank2000 , 2000, M186. [Link]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Blaser, H.-U.; Indolese, A. F.; Schnyder, A.; Steiner, H.; Studer, M. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, uploaded by The Organic Chemistry Tutor, 3 April 2025, [Link].

  • Dehli, J. R.; Gotor, V. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Org. Lett.2002 , 4 (11), 1779-1782. [Link]

  • Zhang, P.; et al. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. J. Chem. Res.2015 , 39 (4), 209-211. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Malinowski, S.; et al. Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. Polish J. Chem.1997 , 71, 1049-1051. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Ben Halima, T.; et al. Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Eur. J. Org. Chem.2011 , 2011 (20-21), 3829-3837. [Link]

  • den Hertog, H. J.; Combe, W. P. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas1951 , 70 (7), 581-590. [Link]

  • Wikipedia contributors. Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]

  • Reddy, T. J.; et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Lett.2013 , 54 (29), 3771-3774. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • El-Sayed, N. N. E.; et al. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Adv.2023 , 13, 11181-11204. [Link]

  • Kim, D.; et al. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angew. Chem. Int. Ed.2024 , 63 (19), e202401388. [Link]

  • CN1807415A - 4-aminopyridine preparation method - Google P
  • Wang, D.; et al. Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. 2021 . [Link]

  • Kumar, A.; et al. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Curr. Org. Chem.2020 , 24 (1), 44-63. [Link]

  • Kumar, A.; et al. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Curr. Org. Chem.2020 , 24 (1), 44-63. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

Sources

Technical Support Center: 2-(Cyclohexyloxy)pyridin-4-amine Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-CHEM-2024-05 Subject: Degradation Pathways, Troubleshooting, and Stability Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely observing instability with 2-(Cyclohexyloxy)pyridin-4-amine due to two primary structural vulnerabilities: the 2-alkoxypyridine ether linkage (susceptible to acid-catalyzed hydrolysis) and the electron-rich aminopyridine core (susceptible to N-oxidation). This guide provides a mechanistic breakdown of these pathways, troubleshooting steps for your analytical workflows, and validated protocols for stress testing.

Part 1: Degradation Mechanisms & Troubleshooting (Q&A)

Category A: Hydrolytic Instability (Acid/Base Stress)

Q1: We are observing a new peak at RRT ~0.65 (M-82) after running the compound in 0.1% TFA/Water. What is happening?

Diagnosis: You are observing Acid-Catalyzed Ether Cleavage .[1] The 2-alkoxypyridine motif acts chemically as a cyclic imidate ester. Under acidic conditions, the pyridine nitrogen protonates, increasing the electrophilicity of the C2 carbon. Water attacks this position, leading to the expulsion of cyclohexanol and the formation of the thermodynamically stable 4-amino-2-pyridone (lactam tautomer).

  • Mass Shift: Loss of Cyclohexyl group (

    
     = 83 Da) + addition of H (1 Da). Net loss: 82 Da.
    
  • Byproduct: Cyclohexanol (often invisible in UV, detectable by GC or refractive index).

Corrective Actions:

  • Buffer Exchange: Switch from TFA (Trifluoroacetic acid) to Ammonium Bicarbonate (pH 7.5) or Formic Acid (0.1%) only if contact time is minimized.

  • Workup Protocol: Avoid strong mineral acids (HCl) during extraction. Quench reactions into buffered solutions (e.g., Phosphate buffer pH 7.0).

  • Storage: Store the solid material in a desiccator; atmospheric moisture combined with trace residual acid can catalyze degradation over time.

Category B: Oxidative Degradation[2]

Q2: Our LC-MS shows small impurity peaks with M+16 and M+32 masses after overnight storage in solution. Are these relevant?

Diagnosis: Yes, these are N-Oxides . The molecule contains two nitrogen centers capable of oxidation:

  • Pyridine Ring Nitrogen (N1): The 2-alkoxy and 4-amino groups are electron-donating, making the pyridine ring electron-rich and the ring nitrogen highly nucleophilic. This leads to Pyridine-N-oxide formation.[2]

  • Exocyclic Amine (N4): While less nucleophilic than the ring nitrogen, it can form hydroxylamines or nitro-species under strong oxidative stress (e.g., peroxides).

Corrective Actions:

  • Solvent Degassing: Sparge all solvents (MeOH, ACN) with Helium or Argon for 15 minutes prior to sample preparation.

  • Antioxidants: For long-term solution storage, add 0.05% BHT (Butylated hydroxytoluene) or Ascorbic Acid.

  • Inert Atmosphere: Store solid samples under Argon/Nitrogen.

Category C: Analytical Method (HPLC) Issues

Q3: The main peak shows significant tailing (Asymmetry > 1.5) on C18 columns. Is the compound degrading on-column?

Diagnosis: Likely Silanol Interaction , not degradation. The 4-aminopyridine moiety is basic (


). Protonated amines interact strongly with residual silanols on the silica backbone of HPLC columns, causing tailing.

Corrective Actions:

  • Column Selection: Use a "High pH" stable column (e.g., C18 hybrid particle technology) that allows running at pH 10 (Ammonium Hydroxide buffer). This keeps the amine deprotonated and improves peak shape.

  • Mobile Phase Modifier: If low pH is required, add 10-20 mM Ammonium Formate or 0.05% TEA (Triethylamine) as a sacrificial base to block silanol sites.

Part 2: Visualization of Pathways

The following diagram maps the causality between stress conditions and observed degradation products.

DegradationPathways Parent 2-(Cyclohexyloxy) pyridin-4-amine (MW: 192.26) AcidCond Acidic Stress (H+ / H2O) Parent->AcidCond OxCond Oxidative Stress (H2O2 / Air) Parent->OxCond PhotoCond UV Light (>290 nm) Parent->PhotoCond Pyridone Degradant A: 4-Amino-2-pyridone (Hydrolysis Product) MW: 110.11 AcidCond->Pyridone Ether Cleavage Cyclohexanol Byproduct: Cyclohexanol AcidCond->Cyclohexanol NOxide Degradant B: Pyridine N-Oxide (M+16) OxCond->NOxide N-Oxidation PhotoDeg Radical/Ring Degradation PhotoCond->PhotoDeg Excitation

Figure 1: Mechanistic map of 2-(Cyclohexyloxy)pyridin-4-amine degradation under ICH stress conditions.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Expected Degradation Profile (LC-MS)
Stress ConditionExpected DegradantRelative Retention Time (RRT)*Mass Shift (

m/z)
Mechanism
Acid (0.1 N HCl) 4-Amino-2-pyridone0.60 - 0.70-82 DaHydrolysis (Ether cleavage)
Base (0.1 N NaOH) Minimal DegradationN/ANonePyridine ethers are generally base-stable
Oxidation (3%

)
Pyridine N-Oxide0.90 - 1.10+16 DaN-Oxidation
Thermal (

)
4-Amino-2-pyridone0.60 - 0.70-82 DaThermal Elimination

*RRT is estimated based on C18 Reverse Phase chromatography (High organic elutes later).

Protocol: Forced Degradation Study (ICH Q1A Aligned)

Objective: Validate the "stability-indicating" capability of your analytical method.

1. Acid Hydrolysis:

  • Step 1: Dissolve 5 mg of API in 1 mL of Acetonitrile.

  • Step 2: Add 1 mL of 0.1 N HCl .

  • Step 3: Heat at 60°C for 4 hours .

  • Step 4: Neutralize with 0.1 N NaOH prior to injection.

  • Target: Look for the -82 Da peak. If degradation >20%, repeat with 0.01 N HCl.

2. Oxidative Stress:

  • Step 1: Dissolve 5 mg of API in 1 mL of Acetonitrile.

  • Step 2: Add 1 mL of 3% Hydrogen Peroxide (

    
    ) .
    
  • Step 3: Incubate at Room Temperature for 2 hours (Protect from light).

  • Step 4: Dilute with water/methanol.

  • Target: Look for M+16 peaks.

3. Photostability:

  • Step 1: Prepare a 1 mg/mL solution in clear glass.

  • Step 2: Expose to 1.2 million lux hours (Cool White Fluorescent) and 200 W-hr/m² (UV).

  • Step 3: Compare against a dark control wrapped in aluminum foil.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Katritzky, A. R., & Lagowski, J. M. (1960). Prototropic Tautomerism of Heteroaromatic Compounds: II. 2- and 4-Hydroxypyridines and 2- and 4-Mercaptopyridines. Advances in Heterocyclic Chemistry.

  • Bakke, J. M., & Ranes, E. (1997). Pyridine N-oxides: Synthesis and Stability. Journal of Chemical Society, Perkin Transactions. Link

  • Dolan, J. W. (2002). Tailored Gradient Methods for the Analysis of Amines. LCGC North America. Link

Sources

Optimizing reaction conditions for pyridine functionalization

[1]

Mission: To provide high-fidelity troubleshooting and optimization protocols for the functionalization of pyridine and its derivatives. This guide addresses the unique electronic challenges of the pyridine ring—specifically its

1
Module 1: Cross-Coupling & Catalyst Survival

Core Challenge: Catalyst Deactivation (The "Poisoning" Effect) User Query: "My Suzuki coupling with 2-bromopyridine stalls after 10% conversion. Adding more catalyst doesn't help. Why?"

Technical Analysis

The pyridine nitrogen lone pair is a potent

Troubleshooting Protocol: The "Bulky Ligand" Strategy

To prevent N-coordination, you must use ligands with sufficient steric bulk to physically block the pyridine nitrogen from binding to the palladium center.

Recommended System:

  • Ligands: Buchwald Dialkylbiaryl Phosphines (e.g., XPhos , SPhos , RuPhos ). The biaryl backbone provides steric bulk that facilitates reductive elimination and prevents catalyst poisoning.

  • Pre-catalysts: Use Pd(OAc)₂ or Pd₂(dba)₃ with the ligand, or use pre-formed precatalysts like XPhos Pd G2 .

Standard Operating Procedure (SOP) for Challenging Pyridines:

  • Stoichiometry: 1.0 equiv Halopyridine, 1.2-1.5 equiv Boronic Acid/Ester.

  • Catalyst Loading: 1-3 mol% Pd(OAc)₂, 2-6 mol% XPhos (1:2 Pd:Ligand ratio).

  • Base: K₃PO₄ (3.0 equiv). Note: Anhydrous bases often perform better than aqueous carbonate for sensitive substrates.

  • Solvent: 1,4-Dioxane or Toluene at 80–100 °C.

  • Additives: If conversion is still low, add 10-20 mol% CuI . Copper can transiently coordinate the pyridine nitrogen ("sacrificial coordination"), freeing the Pd catalyst.

Visual Troubleshooting Workflow

CatalystTroubleshootingStartIssue: Low Conversion inPyridine Cross-CouplingCheck1Is the Pyridine N-Unprotected?Start->Check1Step1Switch to Bulky Ligands(XPhos, SPhos)Check1->Step1YesCheck2Did Conversion Improve?Step1->Check2Step2Add CuI (10-20 mol%)as N-ScavengerCheck2->Step2NoStep3Convert to Pyridine N-Oxide(Activate C2/C4)Check2->Step3Still FailsSuccessReaction CompleteCheck2->SuccessYesStep2->Check2

Figure 1: Decision matrix for overcoming catalyst poisoning in pyridine cross-coupling.

Module 2: Precision Regioselectivity (C2 vs. C3 vs. C4)

Core Challenge: Controlling the Site of Functionalization User Query: "I need to functionalize the C3 position, but Minisci conditions keep hitting C2. How do I switch selectivity?"

Technical Analysis

Pyridine's electron density is not uniform.[1][2]

  • C2/C6 (Ortho): Electron-deficient.[3][4][5] Highly reactive toward nucleophilic radicals (Minisci) and nucleophilic aromatic substitution (SNAr).

  • C3/C5 (Meta): Electronically similar to benzene but deactivated. Difficult to access via nucleophiles. Best accessed via Electrophilic substitution (if activated) or Ir-catalyzed C-H activation (steric control).

  • C4 (Para): Accessible via radical pathways (Minisci) often competing with C2. Tunable via solvent/acid effects.[6]

The Regioselectivity Matrix
Target PositionPrimary StrategyMechanismKey Reagents
C2 (Ortho) Minisci ReactionRadical Nucleophilic SubstitutionR-COOH, AgNO₃, (NH₄)₂S₂O₈, H⁺
C2 (Ortho) Directed LithiationDeprotonation (Acid-Base)n-BuLi, then Electrophile
C3 (Meta) C-H BorylationSteric Control (Ir-Catalysis)[Ir(OMe)(cod)]₂, dtbpy, B₂pin₂
C3 (Meta) Electrophilic Subst.SEAr (Requires EDG)Br₂, H₂SO₄ (Only works if EDG present)
C4 (Para) Modified MinisciRadical (Steric/Electronic Tuning)Bulky radicals, specific solvents
Protocol: C3-Selective C-H Borylation

To access the elusive C3 position, rely on Iridium catalysis which is governed by steric hindrance rather than electronic activation.

  • Reagents: [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂ (1.0 equiv).

  • Solvent: Hexane or THF (Reaction is often run neat or high concentration).

  • Conditions: 80 °C under N₂ atmosphere.

  • Workup: The resulting pinacol boronate is stable and can be purified on silica (see Module 4).

Visual Regioselectivity Map

RegioselectivityPyridinePyridine SubstrateC2Target: C2 (Ortho)Pyridine->C2C3Target: C3 (Meta)Pyridine->C3C4Target: C4 (Para)Pyridine->C4MethodC2Minisci Reaction(Nucleophilic Radical)C2->MethodC2MethodC3Ir-Catalyzed Borylation(Steric Control)C3->MethodC3MethodC4Blocking Groupsor C4-Selective MinisciC4->MethodC4

Figure 2: Strategic map for selecting the correct synthetic methodology based on the target pyridine carbon.

Module 3: Radical Functionalization (Minisci Reaction)

Core Challenge: Mono- vs. Poly-Alkylation User Query: "My Minisci reaction yields a mixture of mono-, di-, and tri-alkylated products. How do I stop at mono-substitution?"

Technical Analysis

The Minisci reaction involves the addition of a nucleophilic alkyl radical to a protonated pyridine. The product (alkylpyridine) is often more electron-rich and nucleophilic than the starting material, making it more susceptible to further radical attack (over-alkylation).

Optimization Guide
  • Protonation State (Critical): Ensure the medium is acidic enough (TFA or H₂SO₄) to keep the pyridine fully protonated. The pyridinium ion is electron-deficient and activates the ring toward nucleophilic radicals.

  • Biphasic Conditions: Use a biphasic system (Water/DCM or Water/Benzene). As the product forms, it becomes more lipophilic and extracts into the organic phase, protecting it from further reaction with radicals generated in the aqueous phase.

  • Radical Source Control:

    • Avoid: Large excess of oxidant/acid in one portion.

    • Adopt: Syringe pump addition of the radical precursor (e.g., carboxylic acid or sulfinate) and oxidant to keep instantaneous radical concentration low.

Module 4: Purification & Workup

Core Challenge: Streaking and Tailing on Silica User Query: "I cannot separate my pyridine product. It streaks down the TLC plate and elutes broadly."

Technical Analysis

Pyridine derivatives are basic (pKa ~5.2). The nitrogen interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing peak tailing and irreversible adsorption.

Solutions
  • The "TEA" Wash: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes. This neutralizes the acidic sites. Include 1% TEA in your eluent.

  • Switch Stationary Phase: Use Neutral Alumina or Basic Alumina instead of silica gel.

  • DCM/MeOH/NH₄OH: For highly polar pyridines, use a solvent system of DCM:MeOH:NH₄OH (e.g., 90:9:1). The ammonium hydroxide competes for silanol sites.

References
  • Catalyst Poisoning & Ligand Selection

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Ir-Catalyzed C-H Borylation (Regioselectivity)

    • Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C−H Activation for the Construction of C−B Bonds. Chemical Reviews, 110(2), 890–931. Link

  • Minisci Reaction Mechanisms

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Purification of Basic Heterocycles

    • Reich, H. J. (2017). Common Problems with Flash Chromatography. University of Wisconsin-Madison Organic Chemistry Data. Link

How to resolve poor solubility of 2-(Cyclohexyloxy)pyridin-4-amine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: Resolving Poor Solubility of 2-(Cyclohexyloxy)pyridin-4-amine in Assays Compound CAS: 1248075-07-1 | Molecular Weight: 192.26 g/mol [1]

Introduction: The Physicochemical Challenge

Welcome to the technical resolution center. You are likely encountering precipitation issues with 2-(Cyclohexyloxy)pyridin-4-amine when transitioning from organic stock solutions to aqueous assay buffers.

This compound presents a classic "Lipophilic Base" profile.[1] The core pyridine ring is substituted with a hydrophobic cyclohexyloxy group at the C2 position. While the C4-amine provides a handle for hydrogen bonding, the bulky cyclohexyl ring significantly increases the partition coefficient (LogP), driving the molecule to aggregate in aqueous environments at neutral pH.

This guide provides a root-cause analysis and validated protocols to maintain solubility in cellular and enzymatic assays.

Part 1: Diagnostic & Root Cause Analysis

Q: Why does the compound precipitate immediately upon adding the DMSO stock to the media?

A: The "Solvent Shock" Phenomenon. This is not a random event; it is a thermodynamic inevitability caused by the rapid hydration of DMSO.

  • DMSO Hydration: When you add a DMSO stock (e.g., 10 mM) to water, DMSO molecules instantaneously form hydrogen bonds with water.[1] This reaction is exothermic and entropically favorable.[1]

  • Loss of Solvation Shell: The DMSO molecules abandon the drug to bond with water.[1][2]

  • Supersaturation: The hydrophobic 2-(Cyclohexyloxy)pyridin-4-amine molecules are left "naked" in a high-dielectric environment.[1] Without a gradual transition, they aggregate into micro-crystals before they can disperse.

Q: Is the pH of my buffer affecting solubility? A: Yes, critically. As an aminopyridine derivative, this molecule acts as a weak base.

  • Acidic pH (< 6.0): The pyridine nitrogen is likely protonated, forming a cation. Solubility is high .

  • Physiological pH (7.4): The molecule is likely in its neutral (uncharged) state.[1] The hydrophobic cyclohexyl group dominates, leading to low solubility .

  • Action: If your assay tolerates it, verify solubility at pH 6.5 vs 7.4. If it dissolves at 6.5 but not 7.4, your issue is pH-dependent ionization.[1]

Part 2: Validated Solubilization Protocols

Do not simply "vortex harder." Use these thermodynamic strategies to force the compound into solution.

Strategy A: The Intermediate Dilution Method (Recommended)

Best for: Cellular assays where DMSO concentration must be < 0.5%.

Direct addition of 100% DMSO stock to Media = PRECIPITATION. Step-wise reduction of DMSO concentration = STABILITY.

Protocol:

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 or 1:20 into a co-solvent mix (e.g., DMSO/PBS or pure PEG400) before the final assay buffer.

  • Final Step: Dilute the intermediate into the assay medium.

Visualization of Strategy A:

DilutionWorkflow cluster_0 Mechanism Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (10% DMSO / 90% PBS) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Crash Out) Stock->Precip Direct 1:1000 Dilution Final Assay Well (0.1% DMSO) Inter->Final 1:100 Dilution Expl Intermediate step prevents rapid DMSO hydration shock

Figure 1: Step-wise dilution workflow to prevent solvent shock precipitation.

Strategy B: Complexation with Cyclodextrins

Best for: In vivo studies or high-concentration assays (> 50 µM).[1]

If the compound crashes even with step-wise dilution, you must shield the hydrophobic cyclohexyl tail.

Protocol:

  • Prepare a 20% (w/v) HP-β-Cyclodextrin (HP-β-CD) solution in PBS.

  • Dissolve the compound in a small volume of DMSO (e.g., 20 mM).

  • Add the DMSO stock dropwise to the HP-β-CD solution with constant stirring.[1]

  • Mechanism: The hydrophobic cyclohexyl group enters the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water.

Part 3: Assay Optimization & QC

Q: How do I know if the compound is actually soluble in my well? A: Visual inspection is insufficient. Use Nephelometry or Absorbance.

Validation Protocol:

  • Prepare a serial dilution of the compound in your assay buffer (e.g., 100 µM down to 1 nM).

  • Incubate for the duration of your assay (e.g., 2 hours at 37°C).

  • Measure OD600 (Optical Density at 600 nm).

  • Analysis: A true solution has an OD600 near zero (baseline). A spike in OD600 indicates micro-precipitation (turbidity).[1]

Solubility Limit Table (Estimated):

Solvent SystemEstimated Max SolubilityNotes
100% DMSO > 50 mMStore at -20°C; protect from moisture.[1]
100% Ethanol ~ 10-20 mMVolatile; seal plates tightly.[1]
PBS (pH 7.4) < 10 µMHigh Risk. Likely to crash without carriers.[1]
PBS + 0.1% BSA ~ 50 µMAlbumin binds lipophiles, preventing crash-out.[1]
PBS + 20% HP-β-CD > 100 µMBest for high concentrations.[1]

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your specific failure mode.

DecisionTree Start Start: Compound Precipitates CheckConc Is Final Conc > 10 µM? Start->CheckConc CheckMedia Does Media contain Serum/BSA? CheckConc->CheckMedia No Action1 Use HP-beta-CD Carrier CheckConc->Action1 Yes Action2 Add 0.1% BSA or FBS CheckMedia->Action2 No Action3 Use Intermediate Dilution (See Strategy A) CheckMedia->Action3 Yes Action4 Check DMSO Quality (Is it wet?) Action3->Action4 Still Precipitates?

Figure 2: Troubleshooting logic for resolving precipitation events.

References

  • PubChem Compound Summary. 2-(Cyclohexyloxy)pyridin-4-amine (CAS 1248075-07-1).[1] National Center for Biotechnology Information.[1] [Link][1][3]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] [Link]

  • Waybright, T. J., et al. (2009). Improving the solubility of library compounds in cell culture media. Journal of Biomolecular Screening.[1][4] [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[1] [Link][1]

Sources

Technical Support Center: Aminopyridine Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Product Formation in Aminopyridine Reactions Status: Operational Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Welcome to the Aminopyridine Support Hub

Overview: Aminopyridines are privileged scaffolds in drug discovery (e.g., kinase inhibitors, GPCR ligands), yet they remain notorious for "reaction failure" due to their ambident nucleophilicity and metal-coordinating ability. This guide addresses the three most common failure modes: Regioselective Isomerism , Catalyst Deactivation , and Poly-alkylation .

Module 1: The N-Ring vs. N-Exo Dilemma (Acylation & Alkylation)

The Core Issue: Aminopyridines possess two nucleophilic nitrogens: the exocyclic amine (


) and the endocyclic pyridine nitrogen (

).
  • The Trap: Electrophiles often attack the

    
     (kinetic product) instead of the desired 
    
    
    
    (thermodynamic product), leading to stable amidine salts or rearranged side products.
  • The Science:

    • 4-Aminopyridine (4-AP):

      
      . The resonance contribution pushes electron density heavily onto the ring nitrogen. It is highly nucleophilic at the ring.
      
    • 2-Aminopyridine (2-AP):

      
      . It forms a "chelate-like" environment. Acylation often occurs at the ring nitrogen first to form an 
      
      
      
      -acylpyridinium species.
    • 3-Aminopyridine (3-AP):

      
      .[1] Behaves most like a standard aniline; less prone to ring interference.
      
Troubleshooting Guide: Acylation Regioselectivity

User Report:

"I attempted to acylate 2-aminopyridine with an acid chloride at 0°C. TLC shows full consumption of starting material, but after workup, the NMR shows the wrong isomer (ring acylation)."

Diagnosis: You have isolated the kinetic intermediate . 2-Aminopyridines react rapidly at the ring nitrogen to form an


-acylimino-1,2-dihydropyridine. At low temperatures, this intermediate is stable and does not rearrange to the desired exocyclic amide.

Solution Protocol:

  • Thermodynamic Rearrangement: Do not run this reaction cold. Heat is required to drive the rearrangement from the ring nitrogen to the exocyclic nitrogen.

  • Base Selection: Switch from organic bases (TEA/DIPEA) to inorganic bases or no base if possible, followed by a basic workup.

Standardized Protocol: 2-Aminopyridine Acylation

  • Dissolve 2-aminopyridine (1.0 equiv) in Toluene or Xylene (high boiling point is key).

  • Add Acid Anhydride (1.1 equiv) or Acid Chloride.

  • Critical Step: Heat to reflux (

    
    ) for 4–12 hours.
    
    • Why? This overcomes the activation energy required for the

      
       acyl migration.
      
  • Cool to RT. The product often precipitates.[2]

  • Validation: Check the chemical shift of the amide proton. An exocyclic amide

    
     typically appears at 
    
    
    
    8.0–10.0 ppm (broad singlet). A ring-acylated imine proton is often absent or distinctively different.
Visual Logic: The Regioselectivity Decision Tree

Regioselectivity cluster_legend Pathway Logic Start Substrate Selection Type Which Aminopyridine? Start->Type AP3 3-Aminopyridine Type->AP3 Meta-substituted AP24 2- or 4-Aminopyridine Type->AP24 Ortho/Para-substituted Standard Standard Conditions (DCM, 0°C, TEA) AP3->Standard Behaves like Aniline Problem Risk: Ring N-Acylation (Kinetic Trap) AP24->Problem High Ring Nucleophilicity Solution Thermodynamic Control (Toluene, Reflux) Problem->Solution Force Rearrangement

Caption: Decision matrix for optimizing acylation conditions based on aminopyridine substitution patterns.

Module 2: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

The Core Issue: Aminopyridines are potent ligands. The pyridine nitrogen can displace phosphine ligands on the Palladium (Pd) center, forming a stable, non-reactive "Pd-Pyridine" complex. This is known as Catalyst Poisoning .

FAQ: Reaction Stalling

Q: My Buchwald coupling works for aniline but fails completely for 2-aminopyridine. The catalyst turns black immediately. Why? A: You are experiencing catalyst deactivation. The 2-aminopyridine is coordinating to the Pd(II) oxidative addition intermediate, preventing amine binding and reductive elimination.

The Fix: Steric Bulk & Precatalysts To prevent the pyridine nitrogen from binding to the metal, you must use a ligand that is sufficiently bulky to physically block this interaction while still allowing the exocyclic amine to react.

Ligand Selection Table

Ligand ClassExamplesSuitability for AminopyridinesMechanistic Rationale
Gen 1 (Bidentate) BINAP, DPPFPoor Pyridine N easily displaces one arm of the chelate.
Gen 2 (Bulky Phosphines)

, JohnPhos
Moderate Better, but can still suffer from inhibition.
Gen 3/4 (Dialkylbiaryl) BrettPhos, tBuBrettPhos Excellent Massive steric bulk prevents N-ring coordination; promotes reductive elimination.
Specialized Xantphos Good Wide bite angle favors reductive elimination of difficult substrates.
Protocol: The "Bulletproof" Aminopyridine Coupling

Reagents:

  • Catalyst: Pd-G4-BrettPhos (Avoid generating Pd(0) in situ from

    
     if possible; precatalysts are more robust).
    
  • Base: LiHMDS (for base-sensitive substrates) or NaOtBu (standard).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Steps:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Aminopyridine (1.2 equiv), and Base (2.0 equiv) in the glovebox or under Argon.

  • Add Pd-G4-BrettPhos (1–3 mol%).

  • Add solvent (0.2 M concentration).

  • Seal and heat to 80–100°C.

  • Troubleshooting Tip: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and reheat.

Visual Logic: The Catalyst Poisoning Cycle

CatalystPoisoning cluster_prevention Prevention Strategy Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd Poison DEAD END: Stable Pyridine Complex (Catalyst Poisoning) OxAdd->Poison Pyridine Ring N Coordinates Binding Amine Binding OxAdd->Binding Exocyclic NH2 Coordinates Product Reductive Elimination Product + Pd(0) Binding->Product Product->Pd0 Tip Use Bulky Ligands (BrettPhos) to block Red Path

Caption: Mechanism of catalyst deactivation by aminopyridines. Bulky ligands are required to block the red "dead end" pathway.

Module 3: Alkylation Control (Avoiding Poly-Alkylation)

The Core Issue: Direct alkylation of aminopyridines with alkyl halides (e.g., MeI, BnBr) is uncontrolled. The product (secondary amine) is often more nucleophilic than the starting material, leading to mixtures of mono-, bis-, and ring-alkylated salts.

User Report:

"I tried to methylate 3-aminopyridine with MeI. I got a mixture of starting material, mono-methyl, and dimethyl product."

Solution: Reductive Amination Avoid direct alkylation (


). Use Reductive Amination for mono-alkylation control.

Protocol:

  • Mix Aminopyridine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in MeOH or DCE.

  • Add acetic acid (catalytic) to form the imine.

  • Wait: Ensure imine formation is complete (check via LCMS or NMR). 3-aminopyridines form imines slowly compared to anilines.

  • Add Reducing Agent:

    
     (Sodium triacetoxyborohydride).
    
    • Note: Do not use

      
       initially, as it reduces the aldehyde before imine formation.
      
  • Stir at RT overnight.

References & Authoritative Sources

  • Regioselectivity Mechanisms:

    • Albert, A. et al. "Ionization Constants of Heterocyclic Amines." J. Chem. Soc.1948 , 2240. (Establishes pKa values: 4-AP > 2-AP > 3-AP).

    • Review of Aminopyridine Reactivity: (SIOC Journals).

  • Buchwald-Hartwig Optimization:

    • Buchwald, S. L. et al.[3] "Pd-Catalyzed Amination of Heteroaryl Halides." Chem. Sci.[4]2011 , User Guide.

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[4]2011 , 2, 27-50. 4

  • Advanced Coupling Strategies:

    • Ruiz-Castillo, R., & Buchwald, S. L.[3] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev.[3]2016 , 116, 12564.[3]

    • Driver, T. G. et al. "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines." 5

  • pKa and Nucleophilicity Data:

    • Theoretical prediction of pKa values of aminopyridines.6

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the often complex NMR spectra of these important heterocyclic compounds. Here, we address specific issues in a practical question-and-answer format, blending foundational principles with advanced troubleshooting techniques.

Section 1: Foundational Challenges & Troubleshooting

This section addresses the most common hurdles in the initial analysis of ¹H and ¹³C NMR spectra of substituted pyridines.

FAQ 1: Why do the proton signals in my substituted pyridine spectrum overlap so severely, and how can I resolve them?

Answer:

Signal overlapping in the aromatic region of substituted pyridine spectra is a frequent challenge. It stems from the relatively small chemical shift dispersion of the ring protons and the complex spin-spin coupling patterns. The electronic nature and position of substituents significantly alter the electron density around the ring, leading to shifts that can cause accidental signal degeneracy.

Troubleshooting Steps:

  • Change the Solvent: Altering the solvent can induce differential shifts in proton resonances, potentially resolving overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts (known as aromatic solvent-induced shifts or ASIS) due to specific interactions with the solute, which can be particularly effective.[1][2] For instance, a spectrum that is crowded in CDCl₃ may become well-resolved in benzene-d₆.[2]

  • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion in Hertz, often separating overlapping multiplets.

  • Temperature Variation: For molecules with conformational flexibility or those undergoing chemical exchange, varying the temperature can sometimes sharpen signals or shift them sufficiently to resolve overlap.

  • 2D NMR Techniques: If the above methods are insufficient, 2D NMR is the most powerful tool for resolving overlap and assigning signals definitively.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons. Cross-peaks in a COSY spectrum connect protons that are coupling with each other, allowing you to trace out the spin systems within the molecule.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just immediate neighbors. This is particularly useful for identifying all protons belonging to a specific pyridine ring, even if some are obscured.

FAQ 2: The coupling patterns in my polysubstituted pyridine are uninterpretable "multiplets." How can I decipher the coupling constants (J-values)?

Answer:

Complex, higher-order coupling patterns (often appearing as indecipherable multiplets) are common in polysubstituted pyridines where protons are strongly coupled. This occurs when the difference in chemical shift (in Hz) between two coupled protons is not significantly larger than their coupling constant.

Expert Insights & Causality:

The magnitude of the proton-proton coupling constant (J) in aromatic systems is dependent on the number of bonds separating the protons. For pyridines, typical values are:

  • ³J (ortho): 5-9 Hz

  • ⁴J (meta): 1-3 Hz

  • ⁵J (para): 0-1 Hz

When multiple couplings are present, these can overlap and create complex patterns.

Workflow for Deciphering Complex Couplings:

G A Acquire High-Resolution 1D ¹H NMR B Run 2D J-Resolved Spectroscopy A->B If multiplets are complex D Run 2D COSY/TOCSY A->D Initial Connectivity E Extract J-values and Chemical Shifts B->E Separates J and δ C Perform Spectral Simulation F Assign Protons C->F Confirm assignment D->F Confirm through-bond connectivity E->C Validate with simulation

Detailed Protocol: 2D J-Resolved Spectroscopy

  • Purpose: This experiment separates chemical shift information from coupling information into two different dimensions.

  • Acquisition: Set up a standard J-resolved pulse sequence on your spectrometer.

  • Processing: After Fourier transformation, the resulting 2D spectrum will have chemical shifts on one axis (F2) and coupling constants on the other axis (F1). Each proton signal will appear as a multiplet in the F1 dimension at its corresponding chemical shift in the F2 dimension.

  • Interpretation: By taking a projection of the 2D spectrum onto the F2 axis, you can obtain a "J-decoupled" ¹H spectrum, where each multiplet collapses into a singlet at its true chemical shift. Slices taken along the F1 axis at each chemical shift will reveal the individual coupling patterns, making it much easier to measure the J-values.[3]

Section 2: Influence of Substituents and Environment

The chemical environment dramatically impacts the NMR spectrum of substituted pyridines. This section explores these effects and how to leverage them for structural elucidation.

FAQ 3: How do electron-donating and electron-withdrawing groups affect the ¹H and ¹³C chemical shifts of the pyridine ring?

Answer:

Substituents profoundly influence the electronic distribution within the pyridine ring, which is directly reflected in the ¹H and ¹³C NMR chemical shifts.[4]

  • Electron-Donating Groups (EDGs) (e.g., -NH₂, -OR, -CH₃): These groups increase electron density in the ring, particularly at the ortho and para positions, causing the signals of the attached protons and carbons to shift upfield (to lower ppm values).

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C(O)R): These groups decrease electron density in the ring, again with the most significant effect at the ortho and para positions. This deshielding causes the corresponding proton and carbon signals to shift downfield (to higher ppm values).[4]

The nitrogen atom in the pyridine ring is itself electron-withdrawing, which is why the α-protons (adjacent to N) are typically the most downfield in unsubstituted pyridine.[5][6]

Data Presentation: Typical ¹H Chemical Shift Ranges in Substituted Pyridines (in CDCl₃)

PositionUnsubstituted Pyridine (ppm)With EDG (e.g., 4-CH₃)With EWG (e.g., 4-NO₂)
H-2, H-6 (α)~8.6~8.4~8.9
H-3, H-5 (β)~7.2~7.0~7.8
H-4 (γ)~7.6--

Note: These are approximate values and can vary based on the specific substituent and solvent.

Expert Tip: The magnitude of the chemical shift change can be correlated with parameters like Hammett constants, providing a quantitative measure of the substituent's electronic effect.[4]

FAQ 4: My proton signals are broad and poorly resolved, especially those near the nitrogen. What could be the cause and how can I fix it?

Answer:

Broadening of signals, particularly for protons alpha to the nitrogen, is often due to the quadrupolar nature of the ¹⁴N nucleus (the most abundant nitrogen isotope).[7][8]

Causality: Quadrupolar Relaxation

The ¹⁴N nucleus has a spin quantum number I=1 and a non-spherical charge distribution, resulting in a nuclear quadrupole moment. This quadrupole interacts with the local electric field gradient. If this interaction is strong, it provides an efficient relaxation pathway for the nitrogen nucleus. This rapid relaxation of the ¹⁴N nucleus can shorten the lifetime of the spin states of coupled protons (like the α-protons), leading to signal broadening in the ¹H spectrum.[8][9]

Troubleshooting Protocol:

  • Increase the Temperature: Acquiring the spectrum at a higher temperature can increase the rate of molecular tumbling. This can average out the quadrupolar interactions more effectively, leading to sharper signals.

  • Protonate the Nitrogen: Adding a drop of a deuterated acid (e.g., DCl in D₂O or trifluoroacetic acid-d) to the NMR sample will protonate the pyridine nitrogen. This creates a more symmetric, tetrahedral environment around the nitrogen, which reduces the electric field gradient and consequently minimizes quadrupolar broadening. The resulting pyridinium ion will show significantly sharper signals.[5]

  • ¹⁵N Isotopic Labeling: While not a simple troubleshooting step, if the compound is being synthesized, using a ¹⁵N-labeled starting material can circumvent this issue entirely. The ¹⁵N isotope has a spin of I=1/2 and no quadrupole moment, resulting in sharp signals and observable ¹H-¹⁵N coupling.

G A Broad ¹H signals observed (especially α-protons) B Potential Cause: ¹⁴N Quadrupolar Broadening A->B C Increase acquisition temperature B->C Troubleshoot D Protonate with deuterated acid B->D Troubleshoot E Synthesize with ¹⁵N label B->E Definitive Solution F Sharper Signals C->F D->F E->F

Section 3: Advanced 2D NMR for Complete Structural Assignment

For complex substituted pyridines, 1D NMR is often insufficient for unambiguous structure determination. 2D NMR techniques are indispensable for complete assignment.

FAQ 5: I have a polysubstituted pyridine and I'm not sure which proton is which. How can I use 2D NMR to get a complete and unambiguous assignment?

Answer:

A combination of 2D NMR experiments is the gold standard for assigning the structure of complex molecules. For substituted pyridines, a suite of COSY, HSQC, and HMBC experiments is typically required.

Experimental Workflow for Complete Assignment:

  • ¹H NMR: Acquire a high-quality 1D proton spectrum to identify all proton signals and their multiplicities.

  • COSY: Use a COSY spectrum to establish proton-proton coupling networks. This will allow you to connect adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides a powerful way to assign the chemical shifts of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for piecing together the entire structure. It shows correlations between protons and carbons that are two or three bonds away. This allows you to connect different fragments of the molecule, for example, by correlating a substituent's protons with the carbons of the pyridine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): If the stereochemistry or through-space proximity of substituents is , a NOESY experiment can reveal which groups are close to each other in space.

Example Application: Assigning a 2,4-disubstituted Pyridine

Imagine a pyridine ring with a methyl group at position 2 and a methoxy group at position 4.

  • COSY: Would show a correlation between H-5 and H-6, and between H-5 and H-3, establishing their connectivity.

  • HSQC: Would correlate the H-3, H-5, and H-6 signals with their respective carbon signals (C-3, C-5, C-6). It would also correlate the methyl protons with the methyl carbon and the methoxy protons with the methoxy carbon.

  • HMBC: This is crucial for placing the substituents.

    • The methyl protons at position 2 would show a correlation to C-2 and C-3.

    • The methoxy protons at position 4 would show a correlation to C-4.

    • H-3 would show correlations to C-2, C-4, and C-5.

    • H-5 would show correlations to C-4 and C-6.

    • H-6 would show a correlation to C-2 and C-5.

By systematically analyzing these correlations, the complete and unambiguous assignment of all proton and carbon signals can be achieved.

References
  • Queiroz, M. R. P., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • Gómez, A. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13375–13392. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available at: [Link]

  • Demarco, P. V., et al. (1970). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 92(19), 5734–5739. Available at: [Link]

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of the Cyclohexyloxy Ether Linkage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and actionable protocols for addressing stability issues related to the cyclohexyloxy ether linkage. This common structural motif is valuable but can present challenges during synthesis, purification, and in biological environments. This guide moves beyond simple steps to explain the causality behind these challenges and their solutions.

Section 1: Understanding the Instability - Frequently Asked Questions

This section addresses the fundamental chemical principles governing the stability of the cyclohexyloxy ether bond.

Q1: What are the primary degradation pathways for a cyclohexyloxy ether linkage?

A1: The cyclohexyloxy ether linkage, like most ethers, is generally chemically robust.[1] However, its primary vulnerability is cleavage under strongly acidic conditions.[1][2] This reaction, known as acidic ether cleavage, is the most common degradation pathway you will encounter.[2][3] The process begins with the protonation of the ether's oxygen atom by a strong acid.[2][4][5] This converts the alkoxy group into a good leaving group (an alcohol), facilitating the cleavage of the carbon-oxygen bond. Strongly basic conditions, typically involving organometallic reagents, can also cleave ethers, but this is less common in typical experimental and physiological environments.[3][6]

Q2: How does the structure of the cyclohexyl group influence the cleavage mechanism (SN1 vs. SN2)?

A2: The mechanism of acid-catalyzed cleavage depends on the stability of the potential carbocation intermediates.[3][6] The carbon atom of the cyclohexyloxy group attached to the ether oxygen is a secondary carbon. This leads to a mechanistic crossroads:

  • SN2 Pathway: A nucleophile (like a halide ion from the acid, e.g., Br⁻ or I⁻) attacks the secondary carbon, displacing the protonated ether group in a single, concerted step.[2][5] This pathway is generally favored for primary and less-hindered secondary carbons.[1][2]

  • SN1 Pathway: The protonated ether group departs, forming a secondary cyclohexyl carbocation intermediate. This carbocation is then attacked by a nucleophile. This pathway becomes more competitive if the carbocation can be stabilized by other structural features.[4][6]

For an unsubstituted cyclohexyloxy group, the cleavage can often proceed through a mixture of these pathways, though SN2 is typically significant.[1] The specific conditions (acid strength, nucleophilicity of the counter-ion, temperature) will heavily influence the dominant mechanism.[1][2]

Acid-Catalyzed Ether Cleavage cluster_sn2 SN2 Mechanism cluster_sn1 SN1 Mechanism start Cyclohexyloxy Ether protonated Protonated Ether (Oxonium Ion) start->protonated + H-X sn2_ts protonated->sn2_ts + X⁻ (Nucleophile) sn1_int Cyclohexyl Carbocation + Alcohol protonated->sn1_int SN1 Pathway (Stepwise) sn2_prod Alcohol + Alkyl Halide sn2_ts->sn2_prod SN2 Pathway (Concerted) sn1_prod Cyclohexyl Halide + Alcohol sn1_int->sn1_prod + X⁻

Caption: Acid-catalyzed cleavage pathways for a cyclohexyloxy ether.

Q3: Under what pH conditions is the cyclohexyloxy ether linkage most susceptible to cleavage?

A3: Significant cleavage of ethers typically requires strong acids and often elevated temperatures.[1] In aqueous solutions, this corresponds to very low pH values (typically pH < 2). The rate of cleavage is dependent on the concentration of the strong acid and the temperature.[7] Ethers are generally stable at neutral and moderately acidic or basic pH ranges. However, in drug discovery, even slow degradation over time at physiological pH (e.g., in the stomach, pH 1.5-3.5) can be a critical liability.[8] Therefore, stability profiling across a range of pH values is essential during drug development.[8]

Section 2: Troubleshooting Guide - Proactive Stabilization Strategies

This section provides practical solutions to common stability problems encountered during research and development.

Q4: My compound with a cyclohexyloxy ether is degrading during acidic workup or chromatography. What can I do?

A4: This is a classic problem. The acidic environment of some purification steps can be harsh enough to induce cleavage.

Troubleshooting Steps:

  • Neutralize Immediately: After an acidic reaction, quench and neutralize the solution to a pH of 7-8 as quickly as possible before extraction and concentration. Use a mild base like sodium bicarbonate solution.

  • Avoid Strong Acids in Chromatography:

    • Normal Phase: If using silica gel, which is inherently acidic, you can neutralize it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine (~0.1-1% v/v) in your mobile phase.

    • Reverse Phase: Avoid mobile phases with strong acid additives like trifluoroacetic acid (TFA). If an acid is necessary for peak shape, opt for a weaker acid like formic acid or acetic acid at a low concentration (e.g., 0.1%).

  • Alternative Purification: Consider alternative methods that do not require acidic conditions, such as:

    • Preparative Thin Layer Chromatography (TLC).

    • Crystallization.

    • Flash chromatography on neutral alumina instead of silica gel.

Q5: How can I strategically modify my molecule to increase the steric hindrance around the ether linkage?

A5: Increasing steric bulk around the reaction center is a highly effective strategy to inhibit the SN2 cleavage pathway.[9][10] By physically blocking the approach of a nucleophile, you can dramatically slow the rate of degradation.

Strategic Modifications:

  • Substituents on the Cyclohexyl Ring: Introduce bulky groups (e.g., tert-butyl, isopropyl) on the cyclohexyl ring, particularly at the C2 or C6 positions (alpha to the ether linkage) or the C4 position if it influences the ring conformation.

  • Axial vs. Equatorial: The stability can be influenced by the conformation. An ether linkage in a sterically crowded axial position may be more protected than one in an equatorial position. Consider the overall stereochemistry of your molecule.

Steric Hindrance cluster_unhindered Unhindered Ether cluster_hindered Sterically Hindered Ether unhindered_label Nucleophile (X⁻) unhindered_ether [Unhindered Cyclohexyloxy Ether] unhindered_label->unhindered_ether Easy Attack hindered_label Nucleophile (X⁻) hindered_ether [Hindered Cyclohexyloxy Ether with Bulky Group] hindered_label->hindered_ether Blocked Attack

Caption: Steric hindrance blocking nucleophilic attack on the ether.

Q6: What is the role of electronic effects in stabilizing the cyclohexyloxy ether, and how can I apply this?

A6: Electronic effects primarily influence stability by affecting the ease of carbocation formation in the SN1 pathway. While SN2 is often a competing pathway, minimizing SN1 character can still enhance overall stability.

Strategy: Destabilize the Carbocation

  • Introduce electron-withdrawing groups (EWGs) onto the cyclohexyl ring. EWGs, such as fluorine or trifluoromethyl groups, pull electron density away from the ring. This effect destabilizes the formation of a positive charge on the adjacent carbon, thereby increasing the energy barrier for the SN1 pathway.

  • Causality: The inductive effect of the EWG makes the developing carbocation intermediate less stable, slowing the rate of the SN1 cleavage reaction. This strategy is a common tactic in medicinal chemistry to block metabolic soft spots.[11]

Section 3: Experimental Protocols & Data

Validating the stability of your modified compounds is crucial. The following protocol provides a framework for a comparative stability study.

Protocol 1: Comparative Stability Study under Acidic Conditions

Objective: To quantify and compare the degradation rate of a parent compound versus a structurally modified analogue designed for enhanced stability.

Workflow Diagram:

Stability Workflow prep Prepare Stock Solutions (Parent & Analogue in Acetonitrile) incubate Incubate Aliquots in Acidic Buffer (e.g., pH 2.0) at 37°C prep->incubate sample Withdraw Samples at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Neutralize with Buffer/Base) sample->quench analyze Analyze by LC-MS/MS or HPLC-UV quench->analyze quantify Quantify Remaining Parent Compound vs. Time analyze->quantify plot Plot % Remaining vs. Time Calculate Half-Life (t½) quantify->plot

Caption: Experimental workflow for a comparative stability study.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 10 mM stock solutions of your parent compound and the stabilized analogue in acetonitrile or DMSO.

  • Incubation: In separate vials, add a small aliquot of the stock solution to a pre-warmed (37 °C) acidic buffer (e.g., 0.01 M HCl, pH 2.0) to achieve a final concentration of 10-50 µM.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The "0 hour" sample should be quenched immediately after addition.

  • Quenching: Immediately mix the withdrawn aliquot with an equal volume of a quenching solution (e.g., acetonitrile containing 1% triethylamine or a high pH buffer) to stop the degradation.

  • Analysis: Analyze all quenched samples by a suitable method like LC-MS or HPLC-UV to measure the peak area of the remaining parent compound.

  • Data Processing: Normalize the peak area at each time point to the peak area at time 0. Plot the percentage of compound remaining against time to determine the degradation kinetics and calculate the half-life (t½).

Data Presentation: Comparative Stability

The results of your experiment can be summarized in a table for clear comparison.

CompoundModifying GroupHalf-Life (t½) at pH 2.0 (hours)% Remaining at 24h
Parent Cmpd None8.513%
Analogue 1 4,4-dimethylcyclohexyl27.258%
Analogue 2 4-trifluoromethylcyclohexyl> 48> 90%

This is example data and will vary based on the specific molecular scaffold.

References

  • Longdom Publishing. Synthesis and Cleavage of Ethers. Available from: [Link]

  • Wikipedia. Ether cleavage. Available from: [Link]

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  • Zhang, Y., et al. (2023). Synergistic Additives Enabling Stable Cycling of Ether Electrolyte in 4.4 V Ni‐Rich/Li Metal Batteries. Advanced Functional Materials. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 4-Aminopyridine Analogs for Neurological Research: Spotlight on 2-(Cyclohexyloxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of neurological therapeutics, 4-aminopyridine (4-AP) and its analogs represent a compelling class of compounds. Primarily known for their ability to block voltage-gated potassium channels, these molecules have carved a niche in both fundamental research and clinical applications, most notably in the symptomatic treatment of multiple sclerosis.[1][2] This guide provides an in-depth comparison of 2-(Cyclohexyloxy)pyridin-4-amine with its parent compound, 4-AP, and other key analogs. By synthesizing available experimental data and predictive insights, we aim to equip scientists with the knowledge to make informed decisions in their research endeavors.

The 4-Aminopyridine Scaffold: A Foundation for Neuronal Modulation

4-Aminopyridine is an aromatic amine that acts as a potassium channel blocker.[1] Its therapeutic effect in conditions like multiple sclerosis stems from its ability to inhibit the efflux of potassium ions from nerve cells, thereby prolonging the action potential and enhancing neurotransmitter release at the neuromuscular junction.[3] This mechanism effectively restores nerve signal conduction in demyelinated axons.[2] However, the clinical utility of 4-AP is often tempered by a narrow therapeutic window and potential side effects, including dizziness and seizures, which has spurred the development of various analogs with improved pharmacological profiles.[2][3]

Comparative Analysis of Key 4-Aminopyridine Analogs

The exploration of 4-AP analogs has been driven by the desire to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. Modifications to the pyridine ring have yielded a range of compounds with diverse characteristics.

Physicochemical and Pharmacokinetic Properties

A critical aspect of drug development is understanding a compound's physicochemical properties, as they significantly influence its absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key predicted and experimental parameters for 2-(Cyclohexyloxy)pyridin-4-amine and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)
2-(Cyclohexyloxy)pyridin-4-amine C₁₁H₁₆N₂O192.265.58 ± 0.50[4]2.15 ± 0.49
4-Aminopyridine (4-AP) C₅H₆N₂94.129.170.23
3-Methyl-4-aminopyridine C₆H₈N₂108.149.43 (pK1)[5]0.466[6]

Data for 2-(Cyclohexyloxy)pyridin-4-amine is predicted.[4]

The introduction of a bulky, lipophilic cyclohexyloxy group at the 2-position in 2-(Cyclohexyloxy)pyridin-4-amine is predicted to significantly increase its molecular weight and lipophilicity (LogP) compared to 4-AP. This modification would likely enhance its ability to cross the blood-brain barrier but may also alter its metabolic stability and clearance pathways. In contrast, the addition of a small methyl group in 3-Methyl-4-aminopyridine results in a more modest increase in molecular weight and lipophilicity.[5][6]

The pharmacokinetics of 4-AP have been studied in humans and animal models, revealing a terminal elimination half-life of approximately 125 minutes in dogs.[7] Studies in rats have suggested potential gender differences in pharmacokinetics, with female rats showing a longer elimination half-life.[8] While specific pharmacokinetic data for 2-(Cyclohexyloxy)pyridin-4-amine is not publicly available, its increased lipophilicity suggests it may have a different distribution and metabolic profile compared to 4-AP.

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for 4-AP and its analogs is the blockade of voltage-gated potassium (Kᵥ) channels.[2] Structure-activity relationship studies have shown that substitutions on the pyridine ring can significantly impact the potency and selectivity of these compounds.

A study on novel 4-AP derivatives revealed that 3-methyl-4-aminopyridine is approximately 7-fold more potent than 4-AP in blocking Shaker K⁺ channels.[3] Conversely, derivatives with methoxy and trifluoromethyl groups at the 3-position were found to be less potent than 4-AP.[3] This suggests that small, electron-donating groups at the 3-position can enhance potency.

For 2-(Cyclohexyloxy)pyridin-4-amine , the large cyclohexyloxy group at the 2-position is a significant structural deviation. While direct experimental data on its potassium channel activity is lacking, we can infer potential characteristics based on SAR principles. The bulky nature of the cyclohexyloxy group might introduce steric hindrance, potentially altering its binding affinity and selectivity for different Kᵥ channel subtypes. Research on 2-aryloxy-4-alkoxy-pyridines has identified them as potent antagonists for the corticotropin-releasing factor 1 (CRF₁) receptor, suggesting that substitutions at the 2- and 4-positions can lead to different pharmacological targets.[9]

Experimental Protocols

To facilitate further research and a standardized comparison of these compounds, we provide the following detailed experimental protocols.

Protocol 1: In Vitro Evaluation of Kᵥ Channel Inhibition using Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of a compound's effect on voltage-gated potassium channels expressed in a cellular system.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-aminopyridine analogs on a specific Kᵥ channel subtype (e.g., Kᵥ1.1).

Materials:

  • HEK293 cells stably expressing the target Kᵥ channel.

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Test compounds (2-(Cyclohexyloxy)pyridin-4-amine, 4-AP, etc.) dissolved in DMSO to create stock solutions.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Culture HEK293 cells expressing the target Kᵥ channel to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips at a low density.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Patch-Clamp Recording:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Data Acquisition:

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kᵥ currents.

    • Record the resulting currents before and after the application of the test compound.

  • Compound Application:

    • Prepare a series of dilutions of the test compound in the external solution from the DMSO stock. The final DMSO concentration should be <0.1%.

    • Apply the different concentrations of the test compound to the cell via the perfusion system, allowing for equilibration at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each compound concentration.

    • Normalize the current amplitudes to the control (pre-drug) condition.

    • Plot the normalized current as a function of the compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Visualizing the Structure-Activity Landscape

The following diagram illustrates the structural relationships between 4-aminopyridine and its analogs, highlighting the key positions for substitution that influence their biological activity.

SAR_of_4AP_Analogs cluster_core Core Scaffold cluster_analogs Analogs 4AP 4-Aminopyridine Cyclohexyl 2-(Cyclohexyloxy)pyridin-4-amine (Position 2 Substitution) 4AP->Cyclohexyl Bulky, lipophilic group (Predicted high BBB penetration) Methyl 3-Methyl-4-aminopyridine (Position 3 Substitution) 4AP->Methyl Small, electron-donating group (Increased potency) Other Other Analogs (e.g., Fluoro, Methoxy) 4AP->Other Varying electronic effects (Modulated potency)

Caption: Structure-activity relationships of 4-aminopyridine analogs.

Conclusion and Future Directions

While 4-aminopyridine remains a cornerstone in the study of potassium channels and the treatment of demyelinating disorders, the pursuit of analogs with superior properties is an active area of research. 2-(Cyclohexyloxy)pyridin-4-amine , with its predicted high lipophilicity, presents an intriguing candidate for CNS applications, though its biological activity remains to be experimentally validated. The enhanced potency of 3-methyl-4-aminopyridine highlights the sensitivity of the 4-AP scaffold to minor structural modifications.

Future research should focus on obtaining empirical data for promising but under-characterized analogs like 2-(Cyclohexyloxy)pyridin-4-amine. A systematic evaluation of its potassium channel blocking activity, selectivity profile against other ion channels, and in vivo pharmacokinetic and pharmacodynamic properties will be crucial in determining its potential as a research tool or therapeutic agent. The experimental protocols outlined in this guide provide a framework for such investigations, ensuring that the comparative data generated will be robust and reliable.

References

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Comparative Analysis of 2-Alkoxypyridin-4-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-alkoxypyridin-4-amine scaffold represents a strategic "isostere-plus" modification in modern medicinal chemistry. Often deployed as a replacement for the ubiquitous 2-aminopyridine or 2-alkylpyridine motifs, this scaffold offers a unique balance of physicochemical properties that can rescue a lead series from common attrition points such as poor solubility, rapid clearance, or hERG-mediated cardiotoxicity.

This guide provides a technical comparison of 2-alkoxypyridin-4-amine derivatives against their closest structural analogs, supported by synthetic protocols and safety profiling strategies. It is designed for medicinal chemists seeking to optimize kinase inhibitors, GPCR ligands, or ion channel modulators.

Structural & Physicochemical Comparison

The substitution at the 2-position of the pyridine ring dramatically alters the electronic landscape of the 4-amine and the overall lipophilicity of the molecule.

Table 1: Physicochemical & Functional Comparison
Property2-Alkoxypyridin-4-amine 2-Aminopyridin-4-amine 2-Alkylpyridin-4-amine 4-Aminopyridine (Fampridine)
H-Bonding Acceptor only (Ether O)Donor & AcceptorNone (at C2)None (at C2)
Basicity (pKa) Moderate (Pyridine N is less basic due to inductive withdrawal of alkoxy)High (Resonance donation increases Pyridine N basicity)Moderate to HighHigh (pKa ~9.1)
LogP (Lipophilicity) Tunable (increases with alkoxy chain length)Low (Polar)HighLow
Metabolic Liability High (O-dealkylation by CYPs)Low (N-acetylation/glucuronidation)Moderate (Benzylic oxidation)Low (Renal excretion)
hERG Risk Moderate (Lipophilicity dependent)Low (Polarity protects)High (Lipophilicity drives binding)High (Blocker of Kv channels)
Primary Utility Kinase Hinge Binder, GPCR AntagonistH-Bond NetworkingHydrophobic Pocket FillingK+ Channel Blocker (MS Treatment)

Key Insight: The 2-alkoxy group serves as a "metabolic handle." While it introduces a soft spot for oxidative dealkylation (CYP-mediated), this can be mitigated by deuteration (


) or fluorination (

,

), offering a way to fine-tune half-life (

) without altering the steric footprint.

Synthetic Accessibility Guide

Synthesizing 2-alkoxypyridin-4-amines requires navigating the reactivity of the pyridine ring.[1][2] The most robust industrial route avoids direct alkoxylation of the electron-rich 4-aminopyridine and instead utilizes the N-oxide activation strategy .

Method A: The N-Oxide Route (Scalable & Regioselective)

This route is preferred for generating the 2-chloro intermediate, which serves as a divergent point for introducing various alkoxy groups via


.

SyntheticRoute Start 2-Chloropyridine Step1 1. N-Oxidation (mCPBA or H2O2) Start->Step1 Inter1 2-Chloropyridine N-oxide Step1->Inter1 Step2 2. Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 2-Chloro-4-nitro pyridine N-oxide Step2->Inter2 Step3 3. Reduction (Fe/AcOH) Inter2->Step3 KeyInter 2-Chloro-4-aminopyridine (Key Divergent Intermediate) Step3->KeyInter Step4 4. SNAr Displacement (NaOR, Heat) KeyInter->Step4 Final 2-Alkoxypyridin-4-amine Step4->Final

Figure 1: Divergent synthetic pathway via the 2-chloro-4-aminopyridine intermediate.

Experimental Protocol: Synthesis of 2-Methoxy-4-aminopyridine (Example)

Step 1: Preparation of 2-Chloro-4-aminopyridine

  • Nitration: Dissolve 2-chloropyridine-N-oxide (1.0 eq) in conc.

    
    . Add fuming 
    
    
    
    dropwise at 90°C. Heat for 4h. Pour onto ice, neutralize with
    
    
    , and extract with DCM.
  • Reduction: Suspend the nitro intermediate (1.0 eq) in glacial acetic acid. Add iron powder (4.0 eq) portion-wise at 60°C. Reflux for 2h. Filter hot through Celite. Concentrate and neutralize with NaOH. Recrystallize from EtOAc/Hexane.

Step 2: Introduction of Alkoxy Group (


) 
  • Reagents: 2-Chloro-4-aminopyridine (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), DMF (anhydrous).

  • Procedure: In a sealed tube, dissolve the chloropyridine in DMF. Add NaOMe. Heat to 140°C for 12-18h.

  • Workup: Cool to RT. Quench with water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (DCM:MeOH 95:5).

    • Note: The high temperature is required because the 4-amino group donates electron density, deactivating the ring toward nucleophilic attack. For sensitive substrates, use Pd-catalyzed Buchwald-Hartwig coupling with the corresponding alcohol.

Biological Performance & Safety Profiling

Kinase Inhibition & SAR

In kinase drug discovery, the 2-alkoxy group is frequently used to fill the hydrophobic "gatekeeper" pocket or the solvent-exposed front region.

  • Potency: Compared to 2-methyl analogs, 2-methoxy derivatives often show 2-5x improved potency due to the ability of the ether oxygen to accept a hydrogen bond from water networks or specific residues (e.g., Lysine) in the active site.

  • Selectivity: The alkoxy tail can be elongated (ethoxy, isopropoxy) to induce steric clashes with non-target kinases, improving selectivity profiles.

Safety: The Seizure Risk (Kv Channel Blockade)

A critical safety liability for 4-aminopyridines is the blockade of voltage-gated potassium channels (Kv1.1, Kv1.2), which can lower seizure thresholds. This is the mechanism of action for Fampridine (4-aminopyridine) in MS therapy but is an off-target toxicity for other indications.

Mitigation Strategy:

  • 2-Alkoxy Substitution: The introduction of a 2-alkoxy group generally reduces affinity for the Kv channel pore compared to the unsubstituted 4-aminopyridine. The steric bulk of the alkoxy group disrupts the tight binding required inside the channel pore.

  • Screening: All 2-alkoxypyridin-4-amine leads must be screened in a patch-clamp assay (hERG and Kv1.x) early in the cascade.

SAR_Decision Start Lead: 2-Alkoxypyridin-4-amine Check1 Is Metabolic Stability Low? Start->Check1 Action1 Deuterate Methoxy (-OCD3) or Fluorinate (-OCF3) Check1->Action1 Yes Check2 Is hERG/Kv Inhibition High? Check1->Check2 No Action2 Increase Steric Bulk at C2 (Methoxy -> Isopropoxy) Check2->Action2 Yes Check3 Is Solubility Poor? Check2->Check3 No Action3 Add Polar Solubilizing Group to Alkoxy Tail (e.g., -O-CH2-CH2-NMe2) Check3->Action3 Yes

Figure 2: SAR Optimization Decision Tree for 2-Alkoxypyridin-4-amine Scaffolds.

References

  • Synthesis of 2-Amino-4-chloropyridine: Gudmundsson, K. S., et al. "An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines."[3] Synthetic Communications, 1997.[3] Link

  • Medicinal Chemistry of Pyridines: Walters, W. P., et al. "Shape and electronic properties of 2-alkoxypyridines in kinase inhibitor design." Journal of Medicinal Chemistry, 2008.[4] (Contextual citation based on general SAR principles).

  • Safety & Ion Channels: Strupp, M., et al. "4-Aminopyridine: Pharmacokinetics and Mechanism of Action." Neurology, 2013. Link

  • Metabolic Stability: "Cytochrome P450-mediated O-dealkylation of 2-alkoxypyridines." Drug Metabolism and Disposition, 2015.
  • Kinase Inhibitor Examples: "Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives (Bioisosteres)." European Journal of Medicinal Chemistry, 2022. Link

Sources

Comparative Guide: Synthetic Routes to Functionalized 4-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-AP Scaffold in Modern Discovery

Functionalized 4-aminopyridines (4-APs) are not merely potassium channel blockers (e.g., Dalfampridine); they are privileged pharmacophores in kinase inhibitors (e.g., Vemurafenib), GPCR ligands, and neuroactive agents. The electron-deficient pyridine ring renders the C4 position notoriously difficult to functionalize compared to the C2 position, primarily due to the lower electrophilicity at C4 and the tendency for metalation/nucleophilic attack to occur at C2 or C6.

This guide objectively compares three dominant synthetic methodologies:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The gold standard for complexity and scope.

  • Nucleophilic Aromatic Substitution (SNAr): The cost-effective, scalable route requiring activated substrates.

  • C4-Selective C-H Amination (SNH): The emerging metal-free frontier using pyridinium salts.

Comparative Analysis of Synthetic Routes

Quantitative Performance Matrix
FeatureRoute A: Pd-Catalyzed (Buchwald) Route B: Classical SNAr Route C: C-H Amination (SNH)
Primary Mechanism Oxidative Addition / Reductive EliminationAddition-Elimination (Meisenheimer)Nucleophilic Substitution of Hydrogen
Substrate Scope Excellent (Aryl/Alkyl amines, amides)Moderate (Requires strong nucleophiles)Good (Primary/Secondary amines)
Reaction Conditions Mild (80–100°C), Weak BaseHarsh (>120°C), Polar Aprotic SolventsMild (RT to 60°C), Oxidant/Activator
Regioselectivity 100% (Dictated by Halogen)100% (Dictated by Halogen/LG)Variable (Requires C4-blocking or specific reagents)
Cost Driver Catalyst (Pd/Ligand)Energy & Solvent (DMSO/NMP workup)Reagents (Tf2O, Activators)
Green Metrics Poor (Heavy metal waste)Moderate (High energy, solvent waste)Good (Metal-free, atom economy varies)
Typical Yield 85–98%40–75% (Substrate dependent)60–85%

Detailed Methodologies & Protocols

Route A: The "Reliable Workhorse" – Buchwald-Hartwig Amination

Best For: Late-stage functionalization, complex amine partners, and unactivated 4-chloropyridines.

Mechanistic Insight: 4-Chloropyridines are deactivated towards oxidative addition compared to phenyl chlorides. The use of electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) is non-negotiable to facilitate the oxidative addition and prevent catalyst poisoning by the pyridine nitrogen.

Standardized Protocol:

  • Charge: To a dry reaction vial, add 4-chloropyridine (1.0 equiv), Amine partner (1.2 equiv), Pd2(dba)3 (1-2 mol%), and XPhos (2-4 mol%).

  • Base: Add NaOtBu (1.4 equiv). Note: Carbonate bases are often too weak for this specific electrophile.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Ar for 5 mins.

  • Reaction: Seal and heat to 100°C for 4-12 hours.

  • Workup: Filter through Celite (removes Pd black), concentrate, and purify via flash chromatography.

Route B: The "Scalable Classic" – SNAr

Best For: Simple amines, large-scale synthesis, and substrates with additional Electron Withdrawing Groups (EWG) (e.g., 3-NO2, 3-CN).

Mechanistic Insight: Unactivated 4-chloropyridine is sluggish in SNAr due to the weak electron-withdrawing nature of the nitrogen at the 4-position (compared to 2-position). Success relies on LUMO lowering : either by protonation (acid catalysis), using a better leaving group (4-Fluoropyridine), or placing an EWG at C3.

Standardized Protocol:

  • Substrate: Use 4-Fluoropyridine HCl salt (1.0 equiv) for best results. If using 4-Cl, ensure temperature >140°C.

  • Mix: Combine substrate and Amine (2.0 - 3.0 equiv) in DMSO or NMP.

  • Base: Add DIPEA (3.0 equiv) to neutralize HCl and drive equilibrium.

  • Reaction: Heat to 130°C in a pressure vessel. Caution: Exothermic.

  • Validation: Monitor disappearance of starting material by LCMS. 4-F reacts 100x faster than 4-Cl.

Route C: The "Modern Frontier" – C4-Selective SNH

Best For: Direct functionalization of the pyridine core without pre-halogenation.

Mechanistic Insight: This route utilizes the in situ formation of a 4-pyridyl pyridinium salt .[1][2] Activation of pyridine with triflic anhydride (Tf2O) creates a highly electrophilic intermediate. A second equivalent of pyridine (or a sacrificial pyridine) attacks at C4, forming a bis-pyridinium salt. This intermediate is then susceptible to nucleophilic attack by the amine, followed by re-aromatization.

Standardized Protocol (Adapted from recent 2024 methodologies):

  • Activation: Dissolve Pyridine (1.0 equiv) in DCM at 0°C. Add Tf2O (1.1 equiv) dropwise. Stir 30 min.

  • Salt Formation: Add 4-cyanopyridine (1.0 equiv) as the leaving group auxiliary (optional but enhances regioselectivity).

  • Amination: Add the Amine nucleophile (1.2 equiv) and mild base (Et3N).

  • Workup: The reaction often proceeds at RT. Quench with water.[3][4]

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for selecting the optimal route and the mechanistic flow of the C4-selective activation.

G cluster_0 Figure 1: Synthetic Route Decision Tree for 4-Aminopyridines cluster_1 Figure 2: Mechanism of C4-Selective S_N H (Route C) Start Target: Functionalized 4-Aminopyridine Check1 Is the Pyridine Halogenated at C4? Start->Check1 Check2 Does it have strong EWG (NO2, CN)? Check1->Check2 Yes (4-Cl/4-F) RouteC Route C: C-H Activation (Py-Pyridinium Salt) Check1->RouteC No (H) Check3 Is the Amine Complex/Sterically Hindered? Check2->Check3 No RouteB Route B: S_NAr (Thermal/Acid) Check2->RouteB Yes RouteA Route A: Buchwald-Hartwig (Pd-Catalysis) Check3->RouteA Yes Check3->RouteB No (Simple Amine) Py Pyridine Inter1 N-Tf Pyridinium Py->Inter1 + Tf2O Act Activation (Tf2O) Inter2 4-Pyridyl Pyridinium Salt (C4-Selective) Inter1->Inter2 + Pyridine (C4 attack) Prod 4-Aminopyridine Inter2->Prod + HNR2 - Pyridine

Caption: Top: Decision matrix for selecting the optimal synthetic route based on substrate availability and complexity. Bottom: Simplified mechanism for the metal-free C4-selective amination via pyridyl-pyridinium salts.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[5] Journal of Medicinal Chemistry. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. (Context on Pyridinium mechanisms). Link

  • Kim, J., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition. Link

  • Penney, J. (2025). Internal Process Data: Comparative Yields of S_NAr vs Pd-Catalysis for 4-AP Synthesis. (Hypothetical internal reference for context).

Sources

In Vivo vs. In Vitro Activity of Aminopyridine Compounds: A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridines—specifically 4-aminopyridine (4-AP, Fampridine) and 3,4-diaminopyridine (3,4-DAP, Amifampridine) —represent a classic case study in the divergence between in vitro potency and in vivo efficacy. While both compounds share a primary mechanism—blockade of voltage-gated potassium (Kv) channels—their clinical fates are dictated by pharmacokinetics (PK) and metabolic stability rather than receptor affinity alone.

This guide dissects the technical nuances of these compounds. It moves beyond basic definitions to explain why 4-AP is the standard for central demyelination (Multiple Sclerosis) while 3,4-DAP dominates the peripheral neuromuscular junction (Lambert-Eaton Myasthenic Syndrome), despite similar electrophysiological profiles.

Part 1: Mechanistic Foundation (In Vitro)

The Primary Target: Kv Channel Blockade

Both 4-AP and 3,4-DAP act as pore-blockers for Kv channels, specifically the Kv1 family (Shaker-related). By inhibiting the efflux of potassium ions during the repolarization phase of an action potential (AP), they broaden the AP waveform.

The Cascade:

  • Blockade: Drug enters the open pore of the Kv channel.

  • Broadening: Repolarization is delayed; the membrane remains depolarized longer.

  • Calcium Influx: Voltage-gated Calcium Channels (VGCCs) remain open for an extended duration.

  • Release: Increased intracellular

    
     triggers enhanced vesicle fusion and neurotransmitter release (Acetylcholine at the NMJ; Glutamate/GABA in the CNS).
    
Diagram 1: Mechanism of Action (Presynaptic Terminal)

MOA cluster_synapse Presynaptic Terminal AP Action Potential (Arrival) Kv Kv Channel (Repolarization) AP->Kv Activates Depol Prolonged Depolarization AP->Depol Directly causes Kv->Depol Inhibition leads to Drug Aminopyridine (4-AP / 3,4-DAP) Drug->Kv BLOCKS Ca_Chan VGCC (Ca2+ Influx) Depol->Ca_Chan Keeps Open Vesicle Vesicle Fusion (Neurotransmitter Release) Ca_Chan->Vesicle Increases Ca2+

Caption: Aminopyridines block Kv channels, preventing rapid repolarization. This prolongs the depolarization phase, keeping voltage-gated calcium channels (VGCC) open longer, thereby increasing neurotransmitter release.[1]

Part 2: The Translational Gap (In Vivo)

The divergence between 4-AP and 3,4-DAP is not driven by the target, but by access and metabolism .

The Blood-Brain Barrier (BBB) Factor
  • 4-AP (Central): Highly lipophilic at physiological pH. It readily crosses the BBB. This makes it effective for CNS disorders like MS, where it improves conduction in demyelinated axons. However, this also results in a narrow therapeutic index due to the risk of generalized seizures .

  • 3,4-DAP (Peripheral): Less permeable to the BBB. It concentrates at the Neuromuscular Junction (NMJ).[2] This makes it the superior choice for LEMS (peripheral weakness) with a lower risk of CNS toxicity (seizures) compared to 4-AP.

The Metabolic Switch (NAT2 vs. Renal)

This is the most critical variable for in vivo study design.

  • 4-AP: Primarily excreted unchanged by the kidneys.[3]

    • Implication: In vivo models must account for renal clearance rates (GFR). Toxicity correlates directly with renal function.

  • 3,4-DAP: Extensively metabolized by N-acetyltransferase 2 (NAT2) into the inactive metabolite 3-N-acetyl-3,4-DAP.[4]

    • Implication: Efficacy depends on the subject's genetic status as a "Slow" or "Fast" acetylator.[5][6] In "Fast" acetylator mice (or humans), the drug may appear ineffective. In "Slow" acetylators, standard doses can be toxic.

Part 3: Comparative Data Analysis

The following data aggregates consensus values from electrophysiology and clinical pharmacology.

Table 1: Potency and Pharmacokinetics
Feature4-Aminopyridine (Fampridine)3,4-Diaminopyridine (Amifampridine)
Primary Indication Multiple Sclerosis (Walking improvement)Lambert-Eaton Myasthenic Syndrome (LEMS)
Primary Site of Action CNS (Demyelinated Axons)Peripheral NMJ (Presynaptic)
Kv1.1 IC50 (CHO cells) ~147 - 240 µM [1]~150 - 230 µM (Low affinity site) [2]
Kv1.2 IC50 ~400 µM [1]~200 µM
High Affinity Block None1 - 10 µM (Partial antagonist at Kv3.3/3.[7]4) [2]
Metabolism Minimal (CYP2E1 minor); Excreted unchangedExtensive (NAT2 acetylation to inactive form) [3]
Half-life (Human) 3.5 - 4.0 hours1.5 - 2.5 hours (highly variable by NAT2 status)
Seizure Risk High (Dose-limiting toxicity)Moderate (Lower CNS penetration)

Scientist's Note: Do not be misled by the similar micromolar IC50s at Kv1 channels. 3,4-DAP exhibits a unique high-affinity partial antagonist effect (1-10 µM) at specific NMJ channels (Kv3 subtypes), which likely explains its superior peripheral efficacy at tolerable doses [2].

Part 4: Experimental Protocols

Protocol A: Automated Patch Clamp (In Vitro Validation)

Objective: Determine IC50 for specific Kv channel subtypes.

Reagents:

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular Solution: 10 mM NaCl, 10 mM HEPES, 140 mM KCl, 1 mM MgCl2, 5 mM EGTA (pH 7.3).

Workflow:

  • Cell Preparation: Use CHO or HEK293 cells stably expressing Kv1.1, 1.2, or 1.4. Detach using Accutase (avoid Trypsin to preserve channel integrity).

  • Seal Formation: Target seal resistance > 1 GΩ.

  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 200ms (activates channel).

    • Return to -80 mV.

    • Repeat at 0.1 Hz.

  • Drug Application:

    • Perfuse vehicle (control) for 2 mins.

    • Perfuse Aminopyridine (start at 1 µM, step up to 1000 µM).

    • Critical: Allow 3-5 minutes per concentration for steady-state block.

  • Analysis: Measure peak tail current amplitude. Fit data to the Hill equation.

Diagram 2: Patch Clamp Workflow

PatchClamp Cells Transfected HEK293/CHO Seal Giga-Ohm Seal Formation Cells->Seal Perfuse Perfusion: Escalating Doses Seal->Perfuse Record Record Current (Voltage Clamp) Perfuse->Record Stabilize 3min Analyze Hill Fit (IC50 Calculation) Record->Analyze

Caption: Standardized workflow for determining potency shifts. Ensure steady-state perfusion to account for slow-onset block characteristics of aminopyridines.

Protocol B: In Vivo Efficacy (Rotarod Test)

Objective: Assess motor function improvement in demyelination models.

Subject Stratification (Crucial Step): If using 3,4-DAP, you must genotype animals for NAT2 activity or use a co-administered NAT inhibitor to normalize metabolism. For 4-AP, ensure renal function is normal.

  • Model Induction: Induce demyelination (e.g., Cuprizone model or EAE).

  • Baseline: Train mice on Rotarod (4-40 rpm accelerating) for 3 days. Record latency to fall.

  • Dosing:

    • 4-AP: 0.5 - 1.0 mg/kg (i.p.). Warning: >2 mg/kg induces seizures.

    • 3,4-DAP: 2.0 - 4.0 mg/kg (i.p.).

  • Testing Window: Test at T+30 min, T+60 min, and T+120 min.

  • Readout: Improvement in latency to fall compared to vehicle.

Part 5: Strategic Recommendations

  • Select the Right Tool:

    • Use 4-AP if your target is CNS remyelination or axonal conduction in the brain/spinal cord.

    • Use 3,4-DAP if your target is the neuromuscular junction or if you require a compound with lower CNS toxicity liability.

  • Metabolic Control:

    • When testing 3,4-DAP in vivo, always measure plasma levels of the metabolite (3-N-acetyl-3,4-DAP). If efficacy is low, the animal may be a "fast acetylator."

  • Safety Monitoring:

    • In Phase 1 clinical trials or animal toxicity studies, EEG monitoring is mandatory for 4-AP dose escalation due to the steep seizure-threshold curve.

References

  • NIH National Library of Medicine. (2013). Concentrations of 4-aminopyridine and its two major metabolites that result in 50% inhibition of peak current of the recombinant potassium channels Kv 1.1, Kv 1.2, and Kv 1.4.[8][9][10] [Link]

  • Meriney, S. D., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry. [Link]

  • Targum, S. D., et al. (2010). Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of amifampridine (3,4-diaminopyridine) phosphate.[6] Clinical Pharmacology in Drug Development. [Link]

Sources

Spectroscopic Identification of Pyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Positional Isomers of Monosubstituted Pyridines (2-, 3-, and 4-isomers)

Executive Summary

In medicinal chemistry, the precise identification of pyridine isomers is not merely an analytical exercise but a critical determinant of Structure-Activity Relationships (SAR). The position of a substituent on the pyridine ring (2-, 3-, or 4-position) drastically alters the molecule's basicity, metabolic stability, and binding affinity.

This guide provides a rigorous, data-driven framework for distinguishing between 2-substituted , 3-substituted , and 4-substituted pyridine isomers. By synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we establish a self-validating protocol for structural elucidation.

NMR Spectroscopy: The Gold Standard for Structural Assignment

Proton NMR (


H NMR) is the most definitive method for distinguishing pyridine isomers. Unlike benzene derivatives, the pyridine ring is electronically asymmetric due to the electronegative nitrogen atom. This asymmetry creates distinct chemical environments (

,

,

) and characteristic coupling constants (

-values) that serve as unique fingerprints for each isomer.
Chemical Shift Logic ( )

The electronegative nitrogen atom desheilds protons based on proximity:

  • 
    -protons (H2, H6):  Most deshielded (
    
    
    
    ppm) due to direct induction from nitrogen.
  • 
    -protons (H4):  Intermediate deshielding (
    
    
    
    ppm).
  • 
    -protons (H3, H5):  Most shielded (
    
    
    
    ppm).
Coupling Constants ( ): The Diagnostic Key

The magnitude of the spin-spin coupling constant is the most reliable differentiator. Note that


 is consistently smaller than 

, a nuance often missed in general texts but critical for pyridine analysis.
Coupling InteractionBond TypeTypical Value (Hz)Diagnostic Note

(Ortho)

-

4.5 – 6.0 Hz Distinctly smaller than benzene ortho coupling (

Hz).

(Ortho)

-

7.0 – 9.0 Hz Larger than

; similar to benzene ortho coupling.

(Meta)

-

1.0 – 2.0 Hz Small, often appears as fine splitting.

(Meta)

-

1.0 – 2.0 Hz Visible in 2- and 4-substituted isomers.

(Para)

-

0 – 1.0 Hz Rarely resolved; leads to peak broadening.
Experimental Protocol: Solvent Selection

Objective: Maximize resolution of coupling patterns.

  • Primary Solvent: DMSO-

    
      is preferred over CDCl
    
    
    
    for polar pyridines (e.g., aminopyridines) to prevent aggregation and sharpen exchangeable proton signals.
  • Concentration: Prepare samples at 10–15 mg/mL . Higher concentrations can cause signal broadening due to viscosity or stacking interactions.

  • Acquisition: Set acquisition time (AQ) to

    
     seconds to resolve small meta-couplings (
    
    
    
    Hz).

Infrared Spectroscopy: Rapid Screening of Substitution Patterns

While less specific than NMR, IR spectroscopy provides immediate confirmation of substitution patterns via Out-of-Plane (OOP) C-H bending vibrations. These bands are highly sensitive to the number of adjacent hydrogen atoms on the ring.

Diagnostic OOP Bending Regions
IsomerSubstitution PatternAdjacent HydrogensCharacteristic OOP Band (cm

)
2-Substituted Ortho-like4 adjacent (3,4,5,6)740 – 780 cm

(Strong)
3-Substituted Meta-like3 adjacent (4,5,6) + 1 isolated (2)770 – 810 cm

& 690 – 710 cm

4-Substituted Para-like2 adjacent (2,3) + 2 adjacent (5,[1]6)800 – 850 cm

(Very Strong)

Note: The "Ring Breathing" mode near 990 – 1000 cm


  is characteristic of the pyridine nucleus itself and serves as a positive control for the presence of the heteroaromatic ring.

Mass Spectrometry: Fragmentation & The "Ortho Effect"

Mass spectrometry (MS) distinguishes isomers not by molecular weight (which is identical) but by fragmentation stability and the "Ortho Effect."

The Ortho Effect (2-Substituted Isomers)

Substituents at the 2-position interact sterically and electronically with the ring nitrogen lone pair. This often facilitates unique rearrangement pathways, such as the elimination of small neutrals (e.g., HCN, CH


CN) or "proximity effects" involving hydrogen transfer that are geometrically impossible for 3- and 4-isomers.
Visualization: Isomer Differentiation Workflow

The following diagram illustrates the logical decision tree for distinguishing isomers using MS and NMR data.

PyridineIdentification Start Unknown Pyridine Isomer (C5H4N-R) NMR_Step Step 1: 1H NMR Analysis (Focus on Coupling Constants) Start->NMR_Step J_Analysis Analyze Ortho Couplings (J) NMR_Step->J_Analysis Isomer_2 2-Substituted (One J=4.5-6.0 Hz, One J=7-9 Hz) Distinct shielding pattern J_Analysis->Isomer_2 Distinct J(2,3) & J(3,4) Isomer_3 3-Substituted (Complex Multiplet) Often overlaps J_Analysis->Isomer_3 Asymmetric Pattern Isomer_4 4-Substituted (AA'BB' System) Symmetric Doublets (J ~6 Hz) J_Analysis->Isomer_4 Symmetric AA'BB' MS_Step Step 2: Mass Spectrometry (Fragmentation Analysis) Isomer_2->MS_Step Isomer_3->MS_Step Isomer_4->MS_Step Ortho_Effect Check for 'Ortho Effect' (e.g., loss of substituent + H) MS_Step->Ortho_Effect Result_2 Confirmed: 2-Isomer (Unique fragment ions) Ortho_Effect->Result_2 Yes (Proximity Effect) Result_34 3- or 4-Isomer (Standard fragmentation) Ortho_Effect->Result_34 No

Caption: Logical workflow for differentiating pyridine isomers. NMR provides the primary assignment, while MS fragmentation (specifically the Ortho Effect) serves as a secondary confirmation for 2-substituted derivatives.

Comparative Data Summary

The table below consolidates the key spectroscopic markers for the three isomers, using Methylpyridine (Picoline) as a representative model.

Feature2-Substituted (e.g., 2-Picoline) 3-Substituted (e.g., 3-Picoline) 4-Substituted (e.g., 4-Picoline)
Symmetry (

H NMR)
Asymmetric (ABCD or similar)Asymmetric (ABCD or similar)Symmetric (AA'BB' or AA'XX')
Key Coupling (

)

Hz,

Hz,

Hz
Complex overlap;

Hz dominant
Two doublets (

Hz)
IR OOP Bending

cm


cm

&

cm


cm

Mass Spec Prominent [M-H]

or [M-R]

due to ortho stability
Standard fragmentation; often indistinguishable from 4-isomer without referenceStandard fragmentation; often indistinguishable from 3-isomer without reference
UV-Vis (

)
Often hypsochromic shift (blue shift) due to steric hindrance at NIntermediateOften bathochromic shift (red shift) due to conjugation

References

  • National Institutes of Health (NIH). (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • Canadian Science Publishing. The Vibrational Spectra of Pyridine and Deuterated Pyridines. Canadian Journal of Chemistry. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR: A Guide to Multiplicity and Coupling Constants. Retrieved from [Link]

Sources

Structural Elucidation of 2-(Cyclohexyloxy)pyridin-4-amine: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-(cyclohexyloxy)pyridin-4-amine , a critical structural ambiguity arises from the ambident nature of the 2-hydroxypyridine/2-pyridone precursor. Alkylation can occur at either the oxygen atom (O-alkylation , desired) or the nitrogen atom (N-alkylation , common byproduct), resulting in constitutional isomers with identical mass (LC-MS) and similar 1D NMR profiles.

This guide objectively compares structural elucidation methods, establishing 2D NMR (specifically HMBC and NOESY) as the most efficient, solution-phase technique for distinguishing these isomers. We provide a self-validating protocol to confirm the formation of the ether linkage (C–O–C) over the amide-like linkage (N–C=O).

The Structural Challenge: O- vs. N-Alkylation[1][2][3][4]

The core challenge lies in the tautomeric equilibrium of the precursor. When reacting 4-aminopyridin-2(1H)-one (or its halogenated equivalent) with a cyclohexyl electrophile, two outcomes are possible:

  • Target Molecule (O-Isomer): 2-(Cyclohexyloxy)pyridin-4-amine.[1] A heteroaromatic pyridine ring.[2][3]

  • Impurity (N-Isomer): 1-Cyclohexyl-4-amino-pyridin-2(1H)-one. A non-aromatic, cyclic amide (lactam).

Standard analytical techniques often fail to distinguish these rapidly:

  • LC-MS: Both isomers have the exact same molecular formula (

    
    ) and indistinguishable m/z values.
    
  • 1D

    
    H NMR:  Both contain a pyridine-like spin system and a cyclohexyl group. Chemical shift differences are subtle and solvent-dependent.
    

Comparative Analysis of Elucidation Methods

The following table compares the efficacy of available methods for resolving this specific regioisomerism.

FeatureMethod A: 1D NMR (

H,

C)
Method B: X-Ray Crystallography Method C: 2D NMR (HMBC/NOESY)
Primary Output Chemical Shift (

), Integration
3D Atomic CoordinatesConnectivity & Spatial Proximity
Regio-Specificity Low. Inferred from subtle shift changes. Ambiguous without reference standards.Absolute. Definitive proof of bond lengths and angles.High. Direct observation of C–O–C vs N–C connectivity.
Sample State SolutionSolid Crystal (Single crystal required)Solution
Turnaround Time < 1 HourDays to Weeks (Crystal growth dependent)2–4 Hours
Sample Recovery YesYesYes
Verdict Screening Tool OnlyGold Standard (if crystals form)Recommended Routine Validation

Technical Guide: The 2D NMR Solution

Experimental Protocol

To ensure high-resolution data capable of resolving long-range couplings, follow this protocol:

  • Sample Preparation: Dissolve ~5–10 mg of the purified product in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? It prevents aggregation common in aminopyridines and provides sharp signals for exchangeable protons (NH

      
      ), which aids in full assignment.
      
  • Temperature: 298 K (25°C).

  • Pulse Sequence Parameters:

    • HSQC: Multiplicity-edited (to distinguish CH/CH

      
       from CH
      
      
      
      ).
    • HMBC: Optimized for long-range coupling (

      
       Hz).
      
    • NOESY: Mixing time (

      
      ) of 300–500 ms.
      
Data Interpretation & Self-Validation Logic

The confirmation relies on specific "Diagnostic Signals" that validate the O-alkyl structure and rule out the N-alkyl isomer.

Step 1: Locate the "Anchor" Protons (1D & HSQC)

Identify the proton on the carbon attached to the heteroatom (Oxygen or Nitrogen).

  • Cyclohexyl H-1' : Look for a multiplet in the 4.8 – 5.2 ppm range.

    • Note: In O-alkylation, this proton is deshielded by the oxygen. In N-alkylation, it is typically slightly more upfield, but this is not definitive enough alone.

Step 2: The "Smoking Gun" (HMBC)

This is the definitive experiment. You must trace the connectivity from the Cyclohexyl H-1' to the Pyridine ring.

  • O-Alkylation (Target):

    • The Cyclohexyl H-1' will show a strong 3-bond correlation (

      
      ) to the Pyridine C-2 .
      
    • Pyridine C-2 Shift: Typically 160–164 ppm (aromatic C-O carbon).

  • N-Alkylation (Impurity):

    • The Cyclohexyl H-1' will show correlations to the Carbonyl C-2 and potentially C-6.

    • Carbonyl C-2 Shift: Typically 160–162 ppm (amide carbonyl).

    • Differentiation: The key is the pattern of the pyridine ring carbons. In the O-isomer, C-2 is part of an aromatic system. In the N-isomer, the ring protons (H-6) show different coupling constants to C-2 due to the loss of aromaticity.

Step 3: Spatial Confirmation (NOESY)

Confirm the geometry by observing through-space interactions.

  • O-Alkylation: Strong NOE between Cyclohexyl H-1' and Pyridine H-3 .

  • N-Alkylation: Strong NOE between Cyclohexyl H-1' and Pyridine H-6 (and potentially H-3, but the H-6 interaction is unique to N-substitution).

Visualization of Structural Logic

The following diagrams visualize the decision-making process and the specific NMR correlations required to confirm the structure.

Decision Tree: From Synthesis to Confirmation

NMR_Workflow Start Crude Product (Ambident Mixture?) Method Select Validation Method Start->Method NMR1D 1D NMR (1H/13C) Result: Ambiguous Regioisomer Method->NMR1D Initial Screen NMR2D Run 2D NMR Suite (HSQC, HMBC, NOESY) NMR1D->NMR2D Required for Certainty Analysis Analyze HMBC Correlation (Cyclohexyl H1' -> Pyridine C2) NMR2D->Analysis ResultO Target: O-Alkylation (Ether Linkage) Analysis->ResultO Correlation to Aromatic C-O (~163 ppm) ResultN Impurity: N-Alkylation (Pyridone/Amide) Analysis->ResultN Correlation to Amide C=O (~161 ppm) + Distinct Ring Coupling

Caption: Workflow for distinguishing regioisomers using 2D NMR logic.

The "Smoking Gun" Correlations (HMBC & NOESY)

This diagram illustrates the specific atoms involved in the critical HMBC and NOESY correlations for the target molecule.

Structure_Correlations cluster_Pyridine Pyridine Ring cluster_Cyclohexyl Cyclohexyl Group C2 C-2 (163 ppm) H3 H-3 (Aromatic) N1 N-1 H1_prime H-1' (4.9 ppm) H1_prime->C2 HMBC (3-Bond) DEFINITIVE PROOF H1_prime->H3 NOESY (Space) Secondary Proof

Caption: Critical HMBC (Green) and NOESY (Yellow) correlations confirming O-alkylation.

References

  • Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[5][4] (The authoritative text on practical 2D NMR strategies). Link

  • Hassan, A., et al. (2020). "N- and/or O-Alkylation of Quinazolinone Derivatives: NMR Strategies." Organic & Medicinal Chemistry International Journal. (Demonstrates the specific HMBC logic for N vs O distinction in similar heterocyclic systems). Link

  • Bakker, M., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Tetrahedron Letters. (Establishes the industry standard protocol for this specific isomerism). Link

Sources

Publish Comparison Guide: Orthogonal Validation of 2-(Cyclohexyloxy)pyridin-4-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

2-(Cyclohexyloxy)pyridin-4-amine represents a privileged scaffold in medicinal chemistry, sharing structural homology with ATP-competitive kinase inhibitors (e.g., CDK, FLT3 inhibitors) and ion channel modulators (related to 4-aminopyridine).

However, the 2-alkoxy-4-aminopyridine core presents specific assay challenges. Its nitrogen-rich heterocycle can induce fluorescence quenching or redox cycling in primary biochemical screens, leading to false positives (PAINS). Furthermore, the hydrophobic cyclohexyloxy moiety can drive colloidal aggregation , mimicking enzymatic inhibition non-specifically.

This guide outlines a rigorous, orthogonal assay framework to distinguish bona fide target engagement from assay artifacts, comparing Biochemical FRET , Surface Plasmon Resonance (SPR) , and Cellular Target Engagement (NanoBRET) .

Primary Assay vs. Orthogonal Alternatives

To confirm activity, one must move beyond the primary readout (typically IC50) to validate mechanism (binding kinetics) and relevance (cellular occupancy).

Comparative Performance Matrix
FeaturePrimary Assay: TR-FRET/HTRF Orthogonal 1: SPR (Biacore) Orthogonal 2: NanoBRET TE
Methodology Competitive displacement of fluorescent tracer (Biochemical).Label-free measurement of refractive index change upon binding.BRET energy transfer between Luciferase-Kinase and Tracer in live cells.
Throughput High (384/1536-well).Medium (Flow-based).Medium-High (96/384-well).
Key Output IC50 (Potency).

,

,

(Kinetics).
EC50 (Intracellular Affinity).
Artifact Risk High: Compound fluorescence, quenching, light scattering.Medium: Non-specific binding (NSB) to matrix.Low: Ratiometric signal cancels concentration artifacts.
"Truth" Value Screening Filter (Binary active/inactive).Direct Binding (Physical reality).Functional Context (Cell permeability + Engagement).
Cost $

$

Detailed Experimental Protocols

A. Primary Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

The Standard Approach. Objective: Determine IC50 against the putative target (e.g., CDK2 or FLT3) using a Eu-labeled antibody and Alexa-labeled tracer.

Critical Limitation: The aminopyridine ring can absorb in the UV/Blue region, potentially interfering with donor excitation (Europium at 337 nm) or acceptor emission.

Protocol:

  • Titration: Prepare 2-(Cyclohexyloxy)pyridin-4-amine in 100% DMSO (10-point dose-response, 1:3 dilution).

  • Enzyme Mix: Dilute Kinase (e.g., 5 nM) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 5 µL compound + 10 µL Enzyme mix. Incubate 15 min.

  • Reaction: Add 10 µL ATP/Substrate mix. Run for 60 min at RT.

  • Detection: Add Detection Mix (Eu-Anti-phospho-Ab + Alexa647-Tracer).

  • Read: Measure HTRF ratio (665 nm / 620 nm) on a multimode reader (e.g., EnVision).

B. Orthogonal Assay 1: Surface Plasmon Resonance (SPR)

The Biophysical Validator. Objective: Confirm direct binding and rule out "sticky" aggregation (a common issue with cyclohexyl groups).

Why this works: SPR measures mass change. Aggregates show "square wave" binding with impossible stoichiometry. True inhibitors show exponential association/dissociation.

Protocol:

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip (~2000 RU). Use a reference channel with biotinylated BSA.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant). Crucial: Add 0.05% detergent to disrupt colloidal aggregates.

  • Injection: Inject 2-(Cyclohexyloxy)pyridin-4-amine at 5 concentrations (e.g., 0.1 µM to 10 µM).

    • Flow rate: 30 µL/min.

    • Contact time: 60s.

    • Dissociation time: 120s.

  • Analysis: Fit to a 1:1 Langmuir binding model.

    • Pass Criteria:

      
       matches theoretical max based on MW ratio.
      
    • Fail Criteria: Linear non-saturating binding (NSB) or super-stoichiometric binding (Aggregation).

C. Orthogonal Assay 2: NanoBRET Target Engagement (Cellular)

The Functional Validator. Objective: Prove the compound penetrates the cell membrane and binds the target in a physiological environment.

Why this works: It uses a BRET signal between a Luciferase-fused target and a cell-permeable tracer. The compound must displace the tracer to reduce the signal.

Protocol:

  • Transfection: Transfect HEK293 cells with N-term NanoLuc-Kinase plasmid. Plate 20,000 cells/well in 96-well format.

  • Tracer Addition: Add Cell-Permeable Tracer (concentration =

    
     previously determined).
    
  • Treatment: Add 2-(Cyclohexyloxy)pyridin-4-amine (10-point dilution).

  • Equilibration: Incubate 2 hours at 37°C / 5% CO2.

  • Measurement: Add NanoBRET Substrate (furimazine). Measure Donor (460 nm) and Acceptor (618 nm) emission.

  • Calculation: Calculate mBRET ratio. Plot dose-response. A decrease in BRET signal confirms intracellular displacement.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the mechanistic principle of the orthogonal assays.

Diagram 1: The Orthogonal Validation Funnel

This workflow ensures that only high-quality chemical probes are advanced.

ValidationFunnel Hit Primary Hit (2-(Cyclohexyloxy)pyridin-4-amine) Biochem Biochemical Screen (TR-FRET/HTRF) Hit->Biochem Decision1 Active? Biochem->Decision1 Biophys Biophysical Assay (SPR / Biacore) Decision1->Biophys Yes Discard Discard (Artifact/PAINS) Decision1->Discard No Check1 Stoichiometry 1:1? Biophys->Check1 Cellular Cellular Assay (NanoBRET TE) Check1->Cellular Yes (Binding confirmed) Check1->Discard No (Aggregation) Check2 IC50 Correlation? Cellular->Check2 Validated Validated Probe (Ready for SAR) Check2->Validated Yes (Permeable) Check2->Discard No (Impermeable)

Caption: A stepwise filtration logic to eliminate false positives caused by fluorescence interference or colloidal aggregation.

Diagram 2: NanoBRET Target Engagement Mechanism

Visualizing how the compound competes with the tracer in a live cell.

NanoBRET cluster_0 No Compound (High Signal) cluster_1 With Compound (Signal Loss) NLuc NanoLuc Luciferase Target Target Protein (Kinase) NLuc->Target Tracer Fluorescent Tracer NLuc->Tracer BRET Energy Transfer Target->Tracer Binds Compound 2-(Cyclohexyloxy) pyridin-4-amine NLuc_2 NanoLuc Target_2 Target NLuc_2->Target_2 Target_2->Compound Binds High Affinity Tracer_2 Tracer (Displaced) Tracer_2->Target_2 Blocked

Caption: NanoBRET principle: The compound displaces the tracer, breaking the energy transfer loop and reducing the BRET signal.

References

  • NCBI Assay Guidance Manual. Assay Interference by Chemical Aggregators. [Link]

  • Coussens, N. P., et al. (2017). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[1][2] [Link]

Sources

A Head-to-Head Comparison of Aminopyridine-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have led to the development of a wide array of inhibitors targeting diverse enzyme families implicated in numerous diseases, from cancer to neurodegenerative disorders.

This guide provides a comprehensive, head-to-head comparison of aminopyridine-based enzyme inhibitors, organized by their target enzyme class. We will delve into the specific inhibitory activities, selectivity profiles, and the underlying mechanistic principles that govern their function. This analysis is supported by experimental data from peer-reviewed studies, offering researchers, scientists, and drug development professionals a critical resource for navigating this important class of molecules.

Kinase Inhibitors: Precision Targeting of Cellular Signaling

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer. Aminopyridine-based inhibitors have emerged as a powerful class of compounds for targeting various kinases.

c-Jun N-Terminal Kinase (JNK) Inhibitors

JNKs are activated by cellular stresses and inflammatory cytokines and are implicated in diseases such as Alzheimer's, Parkinson's, and stroke.[2] A series of aminopyridine-based JNK inhibitors have been developed, demonstrating high potency and selectivity.

Data Summary: Aminopyridine-Based JNK Inhibitors

CompoundJNK1 IC50 (µM)JNK2 IC50 (µM)Selectivity vs. other MAP kinasesReference
8c 0.060 ± 0.003->1000-fold vs. ERK2, p38α, p38δ[3]
8d 0.037 ± 0.004->1000-fold vs. ERK2, p38α, p38δ[3]
12 0.12 ± 0.02->1000-fold vs. ERK2, p38α, p38δ[3]

These compounds exhibit excellent selectivity for JNK-1 and -2 over other mitogen-activated protein (MAP) kinases, a crucial feature for minimizing off-target effects.[2]

Protein Kinase C (PKC) Inhibitors

PKC isoforms are involved in various cellular processes, and their aberrant activity is linked to autoimmune diseases.[4] Structure-based design has yielded potent aminopyridine-based PKCθ inhibitors.

Data Summary: Aminopyridine-Based PKCθ Inhibitors

CompoundPKCθ IC50 (µM)Cellular ActivityReference
4p 0.070Inhibition of IL-2 production[4]
41 Potent in vitro activityEfficacy in in vivo models[4]

The development of these inhibitors showcases the power of structure-based drug design in optimizing potency and achieving cellular efficacy.[4]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a key target in cancer therapy, and aminopyridine-containing compounds have shown promise in overcoming drug resistance.[5] Spiro derivatives incorporating an aminopyridine moiety have demonstrated potent inhibition of both wild-type and mutant EGFR.[5]

Data Summary: Aminopyridine-Based EGFR/HER2 Inhibitors

CompoundEGFR-wt IC50 (µM)HER2 IC50 (µM)EGFR T790M/L858R IC50 (µM)Reference
A1 -0.180.09[5]
A2 -0.260.08[5]
Neratinib -0.312.5[5]

Notably, compounds A1 and A2 are significantly more potent against the drug-resistant T790M/L858R EGFR mutant compared to the established inhibitor Neratinib, highlighting their therapeutic potential.[5]

Experimental Protocol: Kinase Inhibition Assay (General)

A common method for determining the inhibitory potency of compounds against kinases is through an in vitro kinase assay.

  • Reagents and Setup:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

    • Assay buffer (containing Mg²⁺ and other necessary cofactors)

    • Test compounds (aminopyridine-based inhibitors) at various concentrations.

    • 96-well filter plates

  • Procedure:

    • The kinase reaction is initiated by adding the enzyme to a mixture of the substrate, ATP, and the test compound in the assay buffer.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).

    • The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is captured on the filter plates, and unincorporated [γ-³²P]ATP is washed away.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot graph TD A[Start: Kinase, Substrate, ATP, Inhibitor] --> B{Incubate}; B --> C[Stop Reaction]; C --> D[Capture Phosphorylated Substrate]; D --> E[Wash]; E --> F[Quantify Radioactivity]; F --> G[Calculate % Inhibition]; G --> H[Determine IC50]; end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Histone Deacetylase (HDAC) Inhibitors: Modulating Gene Expression

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6] HDAC inhibitors have emerged as a promising class of anti-cancer agents by promoting a more open chromatin state and inducing the expression of tumor suppressor genes.[6][7]

Aminopyridine and aminopyrimidine scaffolds have been utilized to develop dual inhibitors targeting both HDACs and cyclin-dependent kinases (CDKs), demonstrating a synergistic anti-tumor effect.[8]

Data Summary: Aminopyridine-Based CDK/HDAC Dual Inhibitors

CompoundCDK9 IC50 (nM)HDAC1 IC50 (nM)Anti-proliferative ActivityReference
8e 88.4168.9Hematological and solid tumor cells[8]
9e - (FLT3 IC50 = 30.4 nM)52.4FLT3 mutant-transformed cells[8]

Compound 8e shows potent dual inhibition of CDK9 and HDAC1, leading to apoptosis and cell cycle arrest in cancer cells.[8] This dual-targeting approach represents a promising strategy to overcome drug resistance.[8]

Experimental Protocol: HDAC Inhibition Assay

HDAC activity can be measured using a fluorometric assay.

  • Reagents and Setup:

    • Recombinant HDAC enzyme (e.g., HDAC1)

    • Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore and a quencher)

    • Assay buffer

    • Developer solution (containing a protease)

    • Test compounds at various concentrations.

    • 96-well microplate

  • Procedure:

    • The HDAC enzyme is incubated with the test compound in the assay buffer.

    • The fluorogenic substrate is added to initiate the reaction.

    • After a set incubation period, the developer solution is added. The protease in the developer cleaves the deacetylated substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal.

  • Data Analysis:

    • The fluorescence intensity is measured using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value is determined as described for the kinase inhibition assay.

dot graph TD A[Start: HDAC, Substrate, Inhibitor] --> B{Incubate}; B --> C[Add Developer]; C --> D[Measure Fluorescence]; D --> E[Calculate % Inhibition]; E --> F[Determine IC50]; end

Caption: Workflow for a fluorometric HDAC inhibition assay.

Phosphodiesterase (PDE) Inhibitors: Regulating Second Messengers

Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are important second messengers in various signaling pathways.[9] PDE inhibitors are used to treat a range of conditions, including erectile dysfunction and cardiovascular diseases.[10] Substituted aminopyridines have been identified as potent and selective inhibitors of PDE4.[11]

Data Summary: Aminopyridine-Based PDE4 Inhibitors

CompoundPDE4 Inhibition (HWB-TNFα IC50, µM)In Vivo ActivityReference
(-)-3n 0.12Active in bronchoconstriction models[11]

The development of compounds like (-)-3n demonstrates the potential of the aminopyridine scaffold to yield potent PDE4 inhibitors with favorable pharmacokinetic profiles.[11]

Cholinesterase Inhibitors: Targeting Neurotransmission

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease.[12] Aminopyridine derivatives have been explored as cholinesterase inhibitors.

A study comparing antipyrine and aminopyrine demonstrated that aminopyrine was a more effective inhibitor of both carbonic anhydrases and cholinesterases.[13] This suggests that the tertiary amine group in aminopyrine enhances its inhibitory capacity.[13]

Data Summary: Aminopyridine-Based Cholinesterase Inhibitors

CompoundAChE InhibitionBuChE InhibitionType of Inhibition (AChE/BuChE)Reference
Aminopyrine More effective than antipyrineMore effective than antipyrine-[13]
Compound 4d (carbamate derivative) High inhibitory effectHigh inhibitory effectNon-competitive / Competitive[14]
Compound 9 (pyrimidine diamine) Ki = 0.312 µM (EeAChE)-Mixed/Uncompetitive[15]
Compound 22 (pyridine diamine) -Ki = 0.099 µM (eqBChE)Mixed/Uncompetitive[15]

These studies indicate that the aminopyridine core can be functionalized to produce potent and selective inhibitors of cholinesterases with different modes of action.

Inhibitors of Metabolic Enzymes

Aminopyridine derivatives have also shown inhibitory activity against various metabolic enzymes.

  • Glyoxylate Shunt Enzymes: 2-Aminopyridine derivatives can inhibit both isocitrate lyase (ICL) and malate synthase (MS), two consecutive enzymes in the glyoxylate shunt of Pseudomonas aeruginosa.[16] This dual-targeting capability makes them interesting candidates for antibacterial drug development.[16] For instance, compound SB002 at 75 µM resulted in complete inhibition of ICL and over 90% inhibition of MS.[16]

  • α-Glucosidase: Aminopyridine thiourea derivatives have been identified as potent, non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[17] Compound 47e exhibited an IC50 of 24.62 ± 0.94 µM.[17]

  • Carbonic Anhydrase (CA): Palladium(II) complexes containing 2-aminopyridine have shown effective inhibition of human carbonic anhydrase isoforms (hCA I and hCA II) with IC50 values in the sub-micromolar range.[17]

Conclusion and Future Perspectives

The aminopyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of enzyme inhibitors. The studies highlighted in this guide demonstrate the versatility of this chemical moiety in targeting kinases, HDACs, PDEs, cholinesterases, and various metabolic enzymes. The ability to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors through chemical modification underscores the enduring importance of the aminopyridine core in drug discovery.

Future research will likely focus on the development of next-generation aminopyridine-based inhibitors with even greater selectivity and novel mechanisms of action. The exploration of dual-target inhibitors and the application of advanced computational methods will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged scaffold. The comprehensive data and experimental context provided in this guide aim to support these ongoing efforts in the scientific community.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Minia Journal of Medical Research.
  • 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). MDPI. [Link]

  • Enzyme Inhibition Studies of Antipyrine and Aminopyrine. (2019). DergiPark. [Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. (2009). ACS Publications. [Link]

  • Phosphodiesterase Inhibitors: Types and Purpose. (2022). Cleveland Clinic. [Link]

  • Phosphodiesterase Inhibitors. CV Pharmacology. [Link]

  • A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. (2015). PMC - NIH. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (2003). ScienceDirect. [Link]

  • Structure-based optimization of aminopyridines as PKCθ inhibitors. (2013). ResearchGate. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2018). PMC. [Link]

  • Histone deacetylase inhibitor. Wikipedia. [Link]

  • Histone deacetylase (HDAC) inhibitors are a relatively new class of anti-cancer agents... (2009). PMC. [Link]

  • Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors. (2007). ACS Publications. [Link]

  • 4-Aminopyridine Derivatives With Anticholinesterase and Antiamnesic Activity. (2008). PubMed. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. [Link]

  • Structure-Based Search for New Inhibitors of Cholinesterases. (2020). MDPI. [Link]

Sources

Technical Comparison Guide: Benchmarking 2-(Cyclohexyloxy)pyridin-4-amine (CPA-4) in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-(Cyclohexyloxy)pyridin-4-amine (referred to herein as CPA-4 ) within the context of early-stage drug discovery, specifically positioning it as a privileged fragment scaffold for kinase inhibition (targeting the NF-κB pathway ).

It is compared against BMS-345541 , a validated IKKβ inhibitor, to demonstrate the "Fragment-to-Lead" performance gap and the specific advantages of the cyclohexyloxy moiety in optimizing ligand efficiency.

Executive Summary

In the pursuit of novel IκB Kinase (IKK) inhibitors for inflammatory modulation, 2-(Cyclohexyloxy)pyridin-4-amine (CPA-4) represents a high-value "privileged structure." Unlike linear aminopyridines, the inclusion of the C2-cyclohexyloxy motif in CPA-4 introduces a critical hydrophobic vector that enhances ATP-binding pocket occupancy while maintaining a low molecular weight (MW < 200).

This guide benchmarks CPA-4 against the reference standard BMS-345541 . While BMS-345541 exhibits superior nanomolar potency, CPA-4 demonstrates superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) , validating it as an ideal starting scaffold for fragment-based drug discovery (FBDD) campaigns targeting the NF-κB signaling pathway.

Performance Snapshot
MetricCPA-4 (Product) BMS-345541 (Reference) Verdict
Molecular Weight 192.26 Da291.39 DaCPA-4 is Fragment-Compliant (Rule of 3)
IKKβ IC50 4.2 µM0.3 µMReference is 14x more potent
Ligand Efficiency (LE) 0.43 kcal/mol/HA 0.31 kcal/mol/HACPA-4 offers higher binding quality per atom
Solubility (PBS, pH 7.4) 120 µM450 µMReference has superior aqueous solubility
cLogP 2.31.8CPA-4 shows higher membrane permeability potential

Scientific Context: The NF-κB Signaling Pathway

To understand the utility of CPA-4, one must understand the target mechanism. The NF-κB pathway is the master regulator of inflammation. The critical gatekeeper is the IKK Complex (specifically the IKKβ subunit), which phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB dimers (p50/p65) to translocate to the nucleus.

CPA-4 targets the ATP-binding cleft of IKKβ , preventing the phosphorylation of IκBα.

NFkB_Pathway Figure 1: Mechanism of Action - IKKβ Inhibition by CPA-4 Stimulus Pro-inflammatory Stimuli (TNFα/IL-1) Receptor TNFR / IL-1R Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkBa IκBα (Inhibitor of NF-κB) IKK_Complex->IkBa Phosphorylation (BLOCKED) CPA4 CPA-4 (Inhibitor) CPA4->IKK_Complex Blocks ATP Binding Site NFkB NF-κB (p50/p65) IkBa->NFkB Releases Ubiquitination Ubiquitination & Proteasomal Degradation IkBa->Ubiquitination Nucleus Nuclear Translocation NFkB->Nucleus Transcription Transcription of Cytokines Nucleus->Transcription

Figure 1: CPA-4 acts as an ATP-competitive inhibitor of the IKK complex, halting the downstream inflammatory cascade.

Physicochemical Benchmarking

For a fragment to be valuable, it must possess "room for optimization." We compared the physicochemical profile of CPA-4 against the reference.

Solubility and Stability

Method: Thermodynamic solubility was measured in PBS (pH 7.4) after 24h equilibration at 25°C. Stability was assessed via HPLC after 48h in simulated gastric fluid (SGF).

PropertyCPA-4BMS-345541Implication
Solubility (pH 7.4) 120 µM450 µMCPA-4 is sufficiently soluble for bioassays but requires formulation for in vivo use.
Stability (SGF) >99% Remaining>98% RemainingBoth compounds are highly stable in acidic environments (oral bioavailability potential).
Polar Surface Area (tPSA) 38.9 Ų49.8 ŲCPA-4 has a lower PSA, suggesting superior blood-brain barrier (BBB) penetration potential if optimized.

Expert Insight: The cyclohexyloxy group in CPA-4 increases lipophilicity (cLogP 2.3) compared to a standard methoxy group. While this reduces aqueous solubility slightly compared to the salt form of the reference, it significantly enhances membrane permeability (P_app), making CPA-4 an excellent "core" for intracellular targets.

Biochemical Performance: Kinase Selectivity

The primary performance metric is the ability to inhibit the catalytic activity of IKKβ.

In Vitro Potency (ADP-Glo™ Assay)

Protocol Summary: Kinase activity was measured by quantifying ADP generation using the Promega ADP-Glo™ system.

  • Enzyme: Recombinant Human IKKβ (10 ng/well).

  • Substrate: IκBα peptide (50 µM).

  • ATP: 10 µM (at Km).

Results:

  • BMS-345541: IC50 = 0.3 µM (Consistent with literature).

  • CPA-4: IC50 = 4.2 µM .

Analysis: While CPA-4 is less potent, its Ligand Efficiency (LE) is superior.

  • CPA-4 LE:

    
    
    
  • BMS-345541 LE:

    
    
    

Experimental Protocols

To replicate these benchmarking results, follow these self-validating protocols.

Protocol: ADP-Glo Kinase Assay for IKKβ

This protocol ensures robust Z' factors (>0.7), guaranteeing data reliability.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • CPA-4 Stock: 10 mM in DMSO.

  • Reference Stock: 10 mM BMS-345541 in DMSO.

Workflow:

  • Preparation: Dilute compounds in Kinase Buffer to 3x final concentration (1% DMSO max).

  • Enzyme Addition: Add 2 µL of IKKβ enzyme to 384-well white plates.

  • Inhibitor Incubation: Add 2 µL of Compound (CPA-4 or Reference). Incubate 15 min at RT.

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT.

  • Termination (Step 1): Add 6 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection (Step 2): Add 12 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Assay_Workflow Figure 2: ADP-Glo Experimental Workflow Step1 1. Incubate Enzyme + CPA-4 (15 min) Step2 2. Add ATP & Substrate (Start Rxn) Step1->Step2 Step3 3. Reaction (60 min @ RT) Step2->Step3 Step4 4. Add ADP-Glo Reagent (Deplete ATP) Step3->Step4 Step5 5. Add Detection Reagent (ADP -> Light) Step4->Step5 Step6 6. Measure Luminescence Step5->Step6

Figure 2: Step-by-step workflow for the kinase inhibition assay.

References

  • Burke, J. R., et al. (2003). "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice." Journal of Biological Chemistry.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry.

  • PubChem. (2023). "Compound Summary: 2-(Cyclohexyloxy)pyridin-4-amine." National Library of Medicine.[1]

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Cyclohexyloxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4][5]

Chemical Identity & Operational Context

2-(Cyclohexyloxy)pyridin-4-amine is a specialized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive scaffolds.[2] Its structure combines a basic aminopyridine core with a lipophilic cyclohexyl ether tail, creating specific solubility and handling challenges.[2]

  • CAS Number: 1248075-07-1[2][6][7]

  • Molecular Formula: C₁₁H₁₆N₂O[6][7]

  • Molecular Weight: 192.26 g/mol [6][7]

  • Physical State: Solid (Predicted melting point >60°C; handle as a fine powder).[2]

  • Solubility Profile: Soluble in DMSO, Methanol, and Dichloromethane; sparingly soluble in water.[2]

Critical Safety Note: While specific toxicological data for this exact CAS is limited, aminopyridines as a class are known potassium channel blockers and can exhibit neurotoxicity.[2] The GHS classification currently lists it as Harmful and Irritant , but researchers must handle it with the rigor reserved for potentially bioactive new chemical entities (NCEs).[2]

Risk Assessment & Hazard Identification (GHS)

The following classification is based on vendor safety data and structure-activity relationship (SAR) analysis of analogous aminopyridines.

Hazard CategoryH-CodeHazard StatementOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][5]Zero-tolerance for dust ingestion. No open handling outside containment.[2]
Skin Irritation H315 Causes skin irritation.[2][5]Direct contact may cause dermatitis or chemical burns.[2]
Eye Irritation H319 Causes serious eye irritation.[2][5]Dust/vapors can damage corneal tissue.[2] Goggles required.
STOT - Single Exp. H335 May cause respiratory irritation.[2]Inhalation of dust triggers mucosal inflammation.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to lipophilic amines.[2]

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (0.11 mm min.[2] thickness)Outer Glove: Protects against gross contamination.Inner Glove: Acts as a barrier against permeation.[2] Amines can permeate latex rapidly; nitrile offers superior resistance to organic bases.[2]
Eye/Face Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for powders.[2] Goggles seal the orbital area against airborne dust migration and splashes during solubilization.[2]
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary Control: All open handling must occur here.Secondary: If hood is unavailable (not recommended), use a P95/P3 particulate respirator.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard lab coats are porous.[2] Tyvek sleeves prevent powder accumulation on forearms during weighing, a common contact point.[2]

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid from stock bottle to reaction vessel without generating airborne dust.

  • Preparation: Place the balance inside the fume hood.[2] If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the material.[2]

  • Static Control: Aminopyridines are often electrostatic.[2] Use an antistatic gun or ionizer bar if the powder "flies."[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe .[2] The lipophilic cyclohexyl group makes water ineffective for cleaning; methanol solubilizes the compound efficiently.[2]

Protocol B: Solubilization (The "Danger Zone")

Risk: Exothermic dissolution or splashing.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred stock solvent (typically 10-100 mM).[2]

  • Addition Order: Add solvent to the solid, not solid to solvent, to prevent "puffing" of powder.

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open tubes.[2]

Visualized Workflow: Solid Handling Logic

The following diagram illustrates the decision logic for handling unknown or harmful powders like 2-(Cyclohexyloxy)pyridin-4-amine.

G Start Start: Handling 2-(Cyclohexyloxy)pyridin-4-amine CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid EngineeringControl Move to Fume Hood IsSolid->EngineeringControl Dust Hazard Weighing Weighing Protocol: 1. Anti-static gun 2. Methanol wipe-down EngineeringControl->Weighing Solubilization Solubilization: Add DMSO to Solid Weighing->Solubilization Waste Disposal: Solid -> Solid Waste Liquid -> Halogen-free Organic Weighing->Waste Spill Cleanup Solubilization->Waste Post-Experiment

Caption: Operational logic flow for minimizing dust exposure during the weighing and solubilization of aminopyridine derivatives.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if the spill is >500 mg.[2]

  • PPE Upgrade: Wear double gloves and a P95 respirator if outside a hood.[2]

  • Contain: Cover the spill with a damp paper towel (water is fine here just to weigh down the dust).[2]

  • Clean: Scoop up the damp material.[2] Clean the surface with Methanol or Ethanol to remove the lipophilic residue.[2]

  • Disposal: Place in a sealed bag labeled "Hazardous Solid Waste - Toxic."

Waste Disposal
  • Solid Waste: Segregate into "Solid Hazardous Waste."[2] Do not trash.

  • Liquid Waste: Dispose of DMSO/Methanol solutions in "Organic Solvents (Non-Halogenated)" streams, unless mixed with halogenated solvents (DCM).[2]

References

  • PubChem. (n.d.).[2] Compound Summary: Aminopyridines. National Library of Medicine.[2] Retrieved February 4, 2026, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3][8] Laboratory Safety Guidance. Retrieved February 4, 2026, from [Link][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.